Enhydrin chlorohydrin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H29ClO10 |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
methyl (1S,2S,4R,7E,9S,11R)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate |
InChI |
InChI=1S/C23H29ClO10/c1-10-14-16(33-21(28)23(5,29)11(2)24)15(31-12(3)25)13(20(27)30-6)8-7-9-22(4)18(34-22)17(14)32-19(10)26/h8,11,14-18,29H,1,7,9H2,2-6H3/b13-8+/t11?,14-,15+,16?,17+,18+,22-,23?/m1/s1 |
InChI Key |
MSWKJHPZUAQCMP-XMBHWNBASA-N |
Origin of Product |
United States |
Foundational & Exploratory
what is the chemical structure of Enhydrin chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of Enhydrin chlorohydrin. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and pharmacological aspects of this sesquiterpene lactone derivative.
Chemical Structure and Properties
This compound (CAS No. 38230-99-8) is a chlorinated derivative of Enhydrin, a natural product isolated from plants of the Asteraceae family, such as Enhydra fluctuans and Smallanthus sonchifolius. The formation of this compound from Enhydrin involves the opening of the epoxide ring present in the parent molecule.
Chemical Structure of Enhydrin
Enhydrin is a germacranolide sesquiterpene lactone with the molecular formula C₂₃H₂₈O₁₀. Its structure, including stereochemistry, has been elucidated and is available in public databases such as PubChem (CID 5281441).[1] The key feature for the formation of the chlorohydrin is the presence of a reactive epoxide ring.
IUPAC Name of Enhydrin: methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate[1]
SMILES of Enhydrin: C[C@@H]1--INVALID-LINK--(C)C(=O)O[C@H]2[C@@H]3--INVALID-LINK--(CC/C=C([C@@H]2OC(=O)C)/C(=O)OC)C">C@@HOC(=O)C3=C[1]
Deduced Chemical Structure of this compound
The chemical structure of this compound can be deduced from the acid-catalyzed ring-opening of the epoxide in Enhydrin. In the presence of a chloride source, such as hydrochloric acid (HCl), the epoxide ring will open to form a vicinal chlorohydrin. The reaction typically proceeds via an SN2-like mechanism with anti-periplanar attack of the chloride ion on the protonated epoxide. The regioselectivity of the attack depends on the substitution pattern of the epoxide. In the case of the 2,3-dimethyloxirane-2-carbonyl moiety in Enhydrin, the attack of the chloride ion is expected to occur at the more substituted carbon (C2' of the oxirane ring) due to the electronic stabilizing effect of the adjacent carbonyl group. This leads to the formation of a tertiary alcohol and a secondary chloride.
Deduced IUPAC Name of this compound: methyl (1S,2R,4R,7E,9S,10S,11R)-9-(acetyloxy)-10-{[2-chloro-3-hydroxy-3-methyl-2-(methylcarbonyl)butanoyl]oxy}-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate
Molecular Formula: C₂₃H₂₉ClO₁₀
Physicochemical Properties
Table 1: Physicochemical Properties of Enhydrin
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₁₀ | PubChem[1] |
| Molecular Weight | 464.5 g/mol | PubChem[1] |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Exact Mass | 464.16824709 | PubChem[1] |
| Appearance | Colorless or pale yellow liquid | EvitaChem[2] |
Experimental Protocols
General Experimental Protocol for the Synthesis of Vicinal Chlorohydrins from Epoxides
A detailed experimental protocol for the specific synthesis of this compound from Enhydrin is not available in the peer-reviewed literature. However, a general procedure for the synthesis of vicinal chlorohydrins from epoxides using a source of hydrochloric acid can be adapted.
Objective: To synthesize a vicinal chlorohydrin from an epoxide via acid-catalyzed ring-opening.
Materials:
-
Epoxide (e.g., Enhydrin)
-
Anhydrous solvent (e.g., diethyl ether, dichloromethane, or acetonitrile)
-
Source of HCl (e.g., concentrated hydrochloric acid, or HCl gas dissolved in an anhydrous solvent)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Procedure:
-
Dissolution of Epoxide: Dissolve the epoxide in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The concentration will depend on the solubility of the starting material.
-
Introduction of HCl: Cool the solution in an ice bath (0 °C). Slowly add a solution of hydrochloric acid (e.g., a stoichiometric amount of concentrated HCl or a saturated solution of HCl in the reaction solvent) to the stirred solution of the epoxide.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess acid. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude chlorohydrin can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Characterization: Characterize the purified chlorohydrin by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Biological Activity and Signaling Pathways
While specific biological activity data for this compound is limited, the parent compound, Enhydrin, has been reported to possess significant biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[3] A key mechanism underlying its anti-inflammatory and anti-cancer effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3]
Table 2: Biological Activity of Enhydrin
| Activity | Assay | Result | Source |
| α-Glucosidase Inhibition | in vitro | IC₅₀ = 134.17 µg/mL | Benchchem[3] |
| NF-κB Inhibition | Cell-based reporter gene assay | Inhibits NF-κB mediated transcription | Benchchem[3] |
The NF-κB Signaling Pathway and Inhibition by Enhydrin
The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Enhydrin has been shown to inhibit the NF-κB pathway.[3] While the precise molecular target of Enhydrin within the pathway is not fully elucidated, sesquiterpene lactones are known to alkylate and inactivate key signaling proteins, often through their α,β-unsaturated carbonyl moieties. It is plausible that Enhydrin could directly inhibit the IKK complex or the DNA binding of NF-κB itself.
Logical Relationship of Enhydrin Synthesis to Chlorohydrin
Caption: Synthesis of this compound.
Experimental Workflow for Chlorohydrin Synthesis
Caption: Experimental Workflow for Chlorohydrin Synthesis.
Canonical NF-κB Signaling Pathway and Potential Inhibition by Enhydrin
Caption: NF-κB Pathway Inhibition by Enhydrin.
References
An In-depth Technical Guide to Enhydrin Chlorohydrin (CAS Number: 38230-99-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the parent compound, Enhydrin. However, specific experimental data for its derivative, Enhydrin chlorohydrin, is limited. This guide provides the available information on this compound and leverages data from its closely related precursor, Enhydrin, to infer potential properties and biological activities, with appropriate caveats.
Introduction
This compound is a sesquiterpenoid lactone, notable as a derivative of Enhydrin, a major bioactive compound isolated from the leaves of Smallanthus sonchifolius, commonly known as yacón.[1] While research has predominantly focused on Enhydrin, this compound has been identified as one of its degradation products, particularly when yacon leaves are subjected to heat extraction.[1] Given its structural similarity to Enhydrin, which exhibits significant anti-diabetic and anti-inflammatory properties, this compound is a compound of interest for further pharmacological investigation.
This technical guide summarizes the known properties of this compound, provides detailed experimental protocols for assessing its potential biological activities, and visualizes a key signaling pathway associated with its parent compound.
Chemical and Physical Properties
Quantitative data for this compound is sparse. The following tables summarize the available information for this compound and its parent compound, Enhydrin, for comparative purposes.
Table 1: Properties of this compound (CAS: 38230-99-8)
| Property | Value | Source |
| CAS Number | 38230-99-8 | [2][3] |
| Molecular Formula | C23H29ClO10 | [2] |
| Molecular Weight | 500.93 g/mol | [2] |
| Appearance | Powder | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [2] |
| Storage | Short term: 0°C; Long term: -20°C, desiccated | [2] |
Table 2: Properties of Enhydrin (Parent Compound)
| Property | Value | Source |
| CAS Number | 33880-85-2 | [4] |
| Molecular Formula | C23H28O10 | [4] |
| Molecular Weight | 464.46 g/mol | [4] |
| Appearance | Crystalline solid | [1] |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound are not publicly available. However, the structure of its parent compound, Enhydrin, has been elucidated. This information can serve as a reference for the characterization of this compound.
Biological Activity and Mechanism of Action
Direct studies on the biological activity of this compound are limited. However, its parent compound, Enhydrin, has demonstrated notable pharmacological effects. It is plausible that this compound may exhibit similar, albeit potentially modified, activities.
Putative Anti-Diabetic Activity: α-Glucosidase Inhibition
Enhydrin has been shown to regulate postprandial hyperglycemia by inhibiting the α-glucosidase enzyme.[5] This enzyme is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal.
In vitro assays have demonstrated that Enhydrin significantly inhibits yeast α-glucosidase in a dose-dependent manner, with a reported IC50 value of 134.17 μg/ml.[5]
Putative Anti-Inflammatory Activity: NF-κB Pathway Inhibition
Enhydrin is known to exhibit anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target inflammatory genes. Enhydrin is thought to interfere with this cascade, thereby suppressing the inflammatory response.
Experimental Protocols
The following are detailed protocols for assays that could be employed to investigate the biological activities of this compound.
α-Glucosidase Inhibition Assay Protocol
This protocol is adapted from established methods for determining α-glucosidase inhibitory activity in vitro.[6][7]
Objective: To determine the concentration of this compound required to inhibit 50% of α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (1 M)
-
96-well microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of α-glucosidase (e.g., 2 U/mL) in phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG (e.g., 1 mM), in phosphate buffer.
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer. Also, prepare a series of dilutions of the positive control, acarbose.
-
In a 96-well plate, add 20 µL of the this compound dilutions or acarbose to the respective wells. For the control wells (100% enzyme activity), add 20 µL of the buffer/solvent.
-
To each well, add 20 µL of the α-glucosidase solution.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound and fitting the data to a dose-response curve.
NF-κB Luciferase Reporter Gene Assay Protocol
This protocol is a standard method to assess the activation or inhibition of the NF-κB signaling pathway.[8][9][10]
Objective: To determine if this compound can inhibit TNF-α-induced NF-κB activation in a cell-based assay.
Materials:
-
HEK293 cells (or other suitable cell line) stably or transiently transfected with an NF-κB-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Tumor Necrosis Factor-alpha (TNF-α) as the NF-κB activator.
-
This compound.
-
Luciferase assay reagent (containing luciferin (B1168401) substrate).
-
Cell lysis buffer.
-
96-well white, opaque cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white, opaque plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound for a predetermined pre-incubation time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
NF-κB Activation: Stimulate the cells with a known concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control group.
-
Incubation: Incubate the plate for an appropriate time (e.g., 6-8 hours) to allow for luciferase gene expression.
-
Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Add cell lysis buffer to each well and incubate for a short period to ensure complete cell lysis.
-
Luciferase Assay: Add the luciferase assay reagent to each well. This reagent contains the substrate luciferin, which will be converted to a luminescent product by the expressed luciferase.
-
Measurement: Immediately measure the luminescence in each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the level of NF-κB activation. Compare the luminescence in the this compound-treated, TNF-α-stimulated wells to the TNF-α-stimulated wells without the compound to determine the percentage of inhibition.
Mandatory Visualizations
Putative Signaling Pathway of NF-κB Inhibition by Enhydrin
The following diagram illustrates the proposed mechanism of NF-κB pathway inhibition by Enhydrin, which may be a relevant model for the action of this compound.
Caption: Putative NF-κB inhibition by Enhydrin.
Experimental Workflow for α-Glucosidase Inhibition Assay
The diagram below outlines the key steps in the in vitro α-glucosidase inhibition assay.
Caption: α-Glucosidase inhibition assay workflow.
Safety and Handling
For general chlorohydrins, potential hazards include toxicity upon ingestion, inhalation, and skin absorption.[11][12][13][14][15][16][17][18][19][20] However, the toxicity of this compound has not been specifically evaluated and may differ significantly from simpler chlorohydrins due to its much larger and more complex molecular structure.
Conclusion
This compound (CAS: 38230-99-8) is a chlorinated derivative of the bioactive sesquiterpene lactone, Enhydrin. While direct experimental data on its physicochemical properties, toxicology, and biological activity are scarce, its structural relationship to Enhydrin suggests it may possess similar anti-diabetic and anti-inflammatory properties. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these potential activities. Further research is warranted to fully characterize this compound and determine its therapeutic potential.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. theclinivex.com [theclinivex.com]
- 3. keyorganics.net [keyorganics.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhydrin Regulates Postprandial Hyperglycemia in Diabetic Rats by Inhibition of α-Glucosidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro α-glucosidase inhibitory assay [protocols.io]
- 7. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. bowdish.ca [bowdish.ca]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Ethylene Chlorohydrin [drugfuture.com]
- 12. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Safety Guideline [chemtrack.org]
- 15. ETHYLENE CHLOROHYDRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 17. Chlorohydrin-Wuxi Ginkgo Plastic Industry Co.,Ltd [chlorohydrin.com]
- 18. Acute ethylene chlorohydrin poisoning: experience of a poison control center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Toxicity of ethylene chlorohydrin. II. Subacute toxicity and special tests - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Chlorinated Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated sesquiterpene lactones represent a structurally diverse class of natural products with significant therapeutic potential. Found predominantly in the Asteraceae family, these compounds exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. While the general biosynthetic pathway of sesquiterpene lactones is well-established, the precise mechanism of chlorination remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of chlorinated sesquiterpene lactone biosynthesis, detailing the core enzymatic steps, the prevailing hypothesis for the chlorination event, and relevant experimental methodologies. Quantitative data on representative compounds are presented, and key biosynthetic and experimental workflows are visualized to facilitate a deeper understanding of this fascinating class of molecules.
Introduction
Sesquiterpene lactones are a large and diverse group of C15 terpenoids characterized by a lactone ring. Their biosynthesis originates from the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor in the isoprenoid pathway. The subsequent structural diversity is generated by a suite of modifying enzymes, primarily cytochrome P450 monooxygenases. The incorporation of a chlorine atom into the sesquiterpene scaffold adds another layer of complexity and often enhances biological activity. This guide delves into the knowns and unknowns of how these unique chlorinated molecules are assembled in nature.
The Core Biosynthetic Pathway: From FPP to the Sesquiterpene Scaffold
The biosynthesis of all sesquiterpene lactones, including their chlorinated derivatives, begins with the universal precursor, farnesyl diphosphate (FPP). This pathway is a well-characterized cascade of enzymatic reactions.
The initial and rate-limiting step is the cyclization of the linear FPP molecule into a diverse array of cyclic sesquiterpene skeletons. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). The specific TPS involved determines the foundational carbocyclic framework of the final molecule. For many sesquiterpene lactones found in the Asteraceae family, the key intermediate is germacrene A.[1]
Following the formation of the initial sesquiterpene olefin, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl groups and ultimately forming the characteristic lactone ring. Key enzymes in this part of the pathway include:
-
Germacrene A Oxidase (GAO): This enzyme catalyzes the oxidation of germacrene A to germacrene A acid.
-
Costunolide Synthase (COS): This CYP enzyme hydroxylates germacrene A acid, which then leads to the formation of the lactone ring, yielding costunolide, a common precursor to many other sesquiterpene lactones.[1]
The general workflow for the biosynthesis of the core sesquiterpene lactone structure can be visualized as follows:
The Chlorination Step: A Mechanistic Hypothesis
The precise enzymatic machinery responsible for the chlorination of sesquiterpene lactones in plants has yet to be definitively identified. Unlike in some microbial systems where specific halogenases have been characterized, the mechanism in plants appears to be more enigmatic.
The prevailing hypothesis suggests a non-enzymatic, or at least an enzyme-initiated, non-enzymatic chlorination event. This proposed mechanism involves the nucleophilic attack of a chloride ion on an epoxide intermediate. The epoxide itself is likely formed through the action of a cytochrome P450 enzyme on a double bond within the sesquiterpene scaffold.
The proposed steps are:
-
Epoxidation: A specific cytochrome P450 enzyme catalyzes the epoxidation of a carbon-carbon double bond on the sesquiterpene lactone precursor.
-
Nucleophilic Attack: A chloride ion (Cl⁻), present in the cellular environment, acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack leads to the opening of the epoxide and the concomitant formation of a chlorohydrin (a molecule containing both a chlorine and a hydroxyl group).
This proposed mechanism is supported by the common co-occurrence of chlorinated and epoxidized sesquiterpene lactones in the same plant species.[2] Biomimetic syntheses have also demonstrated the feasibility of such a reaction.
Quantitative Data on Chlorinated Sesquiterpene Lactones
While detailed kinetic data for the biosynthetic enzymes of chlorinated sesquiterpene lactones are scarce, the biological activities of these compounds have been quantified. The following table summarizes the cytotoxic activities of several chlorinated guaianolides against various human cancer cell lines, providing an indication of their therapeutic potential.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Chlorohyssopifolin A | HL-60 (Leukemia) | 2.5 ± 0.3 | [2] |
| U-937 (Leukemia) | 1.9 ± 0.2 | [2] | |
| SK-MEL-1 (Melanoma) | 3.1 ± 0.4 | [2] | |
| Chlorohyssopifolin C | HL-60 (Leukemia) | 4.1 ± 0.5 | [2] |
| U-937 (Leukemia) | 3.2 ± 0.4 | [2] | |
| SK-MEL-1 (Melanoma) | 5.2 ± 0.6 | [2] | |
| Chlorohyssopifolin D | HL-60 (Leukemia) | 1.8 ± 0.2 | [2] |
| U-937 (Leukemia) | 1.5 ± 0.1 | [2] | |
| SK-MEL-1 (Melanoma) | 2.2 ± 0.3 | [2] | |
| Linichlorin A | HL-60 (Leukemia) | 3.8 ± 0.4 | [2] |
| U-937 (Leukemia) | 2.9 ± 0.3 | [2] | |
| SK-MEL-1 (Melanoma) | 4.5 ± 0.5 | [2] |
Key Experimental Protocols
The elucidation of the biosynthetic pathway of chlorinated sesquiterpene lactones requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Biosynthetic Genes
A common approach to identify the genes involved in a specific biosynthetic pathway is through transcriptomics.
Experimental Workflow:
Methodology:
-
Plant Material: Collect tissues from the plant species of interest known to produce chlorinated sesquiterpene lactones. It is advantageous to collect tissues with varying concentrations of the target compounds (e.g., young vs. mature leaves, glandular trichomes vs. other tissues).[3]
-
RNA Extraction and Sequencing: Extract total RNA from the collected tissues and perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome profile for each tissue type.
-
Bioinformatic Analysis: Assemble the transcriptome and perform differential gene expression analysis to identify genes that are significantly upregulated in the tissues with high concentrations of the chlorinated sesquiterpene lactones.
-
Candidate Gene Selection: Annotate the differentially expressed genes and select candidates that are likely to be involved in sesquiterpene biosynthesis, such as terpene synthases (TPS) and cytochrome P450s (CYPs).
-
Gene Cloning: Amplify the full-length coding sequences of the candidate genes from cDNA using PCR.
In Vitro Enzyme Assays
To confirm the function of candidate enzymes, in vitro assays are performed using heterologously expressed proteins.
Methodology:
-
Heterologous Expression: Clone the candidate gene (e.g., a TPS or CYP) into an appropriate expression vector (e.g., for E. coli or yeast). Express and purify the recombinant protein.
-
Substrate Incubation: For a candidate TPS, incubate the purified enzyme with FPP. For a candidate CYP, incubate the enzyme (often as a microsomal preparation) with a potential sesquiterpene substrate (e.g., germacrene A) and a cofactor such as NADPH.
-
Product Extraction: After the reaction, extract the products from the aqueous mixture using an organic solvent (e.g., ethyl acetate (B1210297) or hexane).
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic product. Comparison with authentic standards is used for confirmation.
Isotopic Labeling Studies
To trace the biosynthetic origin of the carbon skeleton and potentially the chlorine atom, feeding experiments with stable isotope-labeled precursors can be conducted.
Methodology:
-
Precursor Administration: Administer a labeled precursor (e.g., ¹³C-glucose, ¹³C-acetate, or even ³⁶Cl-labeled sodium chloride) to the plant or a cell culture.
-
Incubation and Extraction: Allow sufficient time for the plant or cell culture to metabolize the labeled precursor and incorporate it into the sesquiterpene lactones. Extract the compounds of interest.
-
Structural Analysis: Analyze the purified chlorinated sesquiterpene lactones using Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of the ¹³C labels, or by mass spectrometry to detect the incorporation of ³⁶Cl. This provides direct evidence for the biosynthetic pathway.
Conclusion and Future Perspectives
The biosynthesis of chlorinated sesquiterpene lactones is a captivating area of natural product chemistry. While the core pathway leading to the sesquiterpene lactone scaffold is largely understood, the mechanism of chlorination remains a significant knowledge gap. The prevailing hypothesis of a nucleophilic attack on an epoxide intermediate provides a plausible explanation, but definitive enzymatic evidence is still needed. Future research, leveraging advanced transcriptomic and proteomic techniques, coupled with sophisticated in vitro and in vivo characterization, will be crucial to fully unravel this enigmatic pathway. A deeper understanding of the biosynthesis of these potent molecules will not only be a significant scientific achievement but also pave the way for their biotechnological production and the development of novel therapeutic agents.
References
Enhydrin Chlorohydrin: A Technical Overview of a Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin chlorohydrin is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, and explores its potential pharmacological activities based on research into related compounds. The document details relevant experimental methodologies and visualizes key signaling pathways to support further research and drug development efforts.
Physicochemical Properties
This compound is characterized by the chemical formula C23H29ClO10 and a molecular weight of 500.93 g/mol .[1][3][4]
| Property | Value | Source |
| Molecular Formula | C23H29ClO10 | [1][3][4] |
| Molecular Weight | 500.93 g/mol | [1][3][4] |
| CAS Number | 38230-99-8 | [1][3][4] |
Biological Activity and Therapeutic Potential
While direct studies on this compound are limited, the broader class of sesquiterpene lactones, particularly chlorinated derivatives, has been the subject of extensive research, revealing significant therapeutic potential.
Cytotoxic and Anticancer Activity
Sesquiterpene lactones are recognized for their cytotoxic effects against various cancer cell lines.[1][2] Research on chlorinated guaiane-type sesquiterpene lactones, a class to which this compound belongs, has demonstrated potent growth-inhibitory and apoptotic effects in human tumor cells.[3][5] The α-methylene-γ-lactone group, a common feature in these compounds, is considered crucial for their pharmacological activity.[2]
The parent compound, enhydrin, has shown significant anti-proliferative activity against several human cancer cell lines, with IC50 values in the micromolar range.[6] Studies on other chlorinated sesquiterpene lactones have indicated that the chlorohydrin group can be a key determinant of cytotoxicity.[3] For instance, chlorohyssopifolins have demonstrated the ability to induce apoptosis through mechanisms involving cytochrome c release and caspase activation.[5]
Table of Cytotoxic Activities of Related Sesquiterpene Lactones:
| Compound | Cell Line | IC50 (µM) | Reference |
| Enhydrin | CCRF-CEM | 0.18 | [6] |
| Enhydrin | HCT-116 | 1.23 | [6] |
| Enhydrin | MDA-MB-231 | 0.87 | [6] |
| Enhydrin | U251 | 1.02 | [6] |
| Chlorohyssopifolin A | HL-60 | < 10 | [5] |
| Chlorohyssopifolin C | HL-60 | < 10 | [5] |
| Chlorohyssopifolin D | HL-60 | < 10 | [5] |
| Linichlorin A | HL-60 | < 10 | [5] |
Anti-inflammatory Activity
Sesquiterpene lactones are also known for their potent anti-inflammatory properties.[7] Many compounds in this class exert their effects by inhibiting the transcription factor NF-κB, a key regulator of the inflammatory response.[3] The anti-inflammatory actions of sesquiterpene lactones are also linked to their ability to modulate other signaling pathways, such as the MAPK and JAK-STAT pathways.[7]
Key Signaling Pathways
The biological activities of sesquiterpene lactones are mediated through their interaction with critical cellular signaling pathways.
Apoptosis Induction Pathway
Many sesquiterpene lactones induce cytotoxicity in cancer cells by triggering apoptosis. A common mechanism involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, leading to programmed cell death.[5]
Caption: Proposed apoptotic pathway induced by sesquiterpene lactones.
NF-κB Signaling Pathway Inhibition
The anti-inflammatory effects of many sesquiterpene lactones are attributed to their ability to inhibit the NF-κB signaling pathway. This inhibition prevents the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Experimental Protocols
The following is a representative experimental protocol for assessing the in vitro cytotoxicity of a compound like this compound, based on methodologies used for similar sesquiterpene lactones.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HL-60, U-937)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (e.g., in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
This compound, as a member of the chlorinated sesquiterpene lactone family, holds considerable promise for further investigation as a potential therapeutic agent. The existing body of research on related compounds strongly suggests that its biological activities may include potent cytotoxic and anti-inflammatory effects. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the exploration of this compound's full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances on Cytotoxic Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. amsbio.com [amsbio.com]
- 5. Chlorinated Guaiane-Type Sesquiterpene Lactones as Cytotoxic Agents against Human Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Enhydrin chlorohydrin
An In-depth Technical Guide on the Core Physical and Chemical Properties of Enhydrin
Disclaimer: Initial literature searches did not yield information on a compound specifically named "Enhydrin chlorohydrin." The data presented herein pertains to the well-documented sesquiterpene lactone, Enhydrin, a closely related and likely parent compound. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
Enhydrin is a naturally occurring sesquiterpene lactone belonging to the germacranolide subclass.[1] It is a prominent bioactive constituent found in various plant species of the Asteraceae family, notably Enhydra fluctuans and Smallanthus sonchifolius (yacon).[1] Enhydrin has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-diabetic, and antiparasitic properties.[2] A key aspect of its bioactivity is its ability to modulate inflammatory pathways, particularly through the inhibition of the nuclear factor kappa-B (NF-κB) signaling cascade.[3][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Enhydrin, detailed experimental protocols for its isolation and characterization, and an illustrative representation of its mechanism of action.
Physical and Chemical Properties
Table 1: General and Physicochemical Properties of Enhydrin
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₈O₁₀ | [5] |
| Molecular Weight | 464.5 g/mol | [5] |
| Exact Mass | 464.16824709 Da | [5] |
| Appearance | Colorless crystals | [4] |
| Topological Polar Surface Area | 130 Ų | [5][6] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 10 | [5] |
| Rotatable Bond Count | 7 | [5] |
| XLogP3-AA | 1.4 | [5][6] |
Table 2: Chemical Identifiers for Enhydrin
| Identifier | Value |
| IUPAC Name | methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.0²,⁴]tetradec-7-ene-8-carboxylate |
| CAS Number | 33880-85-2 |
| PubChem CID | 5281441 |
Spectroscopic Data
The structure of Enhydrin has been elucidated using various spectroscopic techniques.
-
¹H NMR (500 MHz, CDCl₃): Key chemical shifts (δ, ppm) include signals characteristic of exocyclic methylene (B1212753) protons of the lactone group (δ 5.87 and 6.34).[4] Other notable signals are observed at 7.15 (1H, dd), 6.70 (1H, d), 5.84 (1H, d), 4.27 (1H, t), 3.83 (3H, s), 2.05 (3H, s), 1.71 (3H, s), and 1.45 (3H, s).[4]
-
¹³C NMR: The ¹³C NMR spectrum of Enhydrin shows the presence of 23 carbons, including five methyls, three methylenes, seven methines, and eight quaternary carbons.[4]
-
Mass Spectrometry (LC-MS): The molecular weight has been confirmed by LC-MS, with a measured m/z of 464.1677.[4]
Experimental Protocols
The isolation and purification of Enhydrin are crucial for its study and application. The following protocols are synthesized from established methodologies.
Isolation of Enhydrin from Smallanthus sonchifolius (Yacon) Leaves
This protocol is based on a rinse extraction method that targets compounds located in the glandular trichomes on the leaf surface.[7]
-
Plant Material Preparation: Air-dry fresh yacon leaves and mill them to a fine powder (approximately 40 mesh).
-
Rinse Extraction:
-
Submerge 100 g of the dried leaf powder in chloroform (B151607) for 1-2 minutes with gentle agitation.
-
Filter the solution to separate the plant material from the chloroform rinse.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a thick, crude extract.
-
-
Initial Purification:
-
Dissolve the crude extract in 35 mL of methanol.
-
Slowly add 15 mL of distilled water to the methanolic solution to induce precipitation of less polar compounds.
-
Separate the precipitate by filtration and evaporate the remaining filtrate to dryness.
-
-
Freeze Crystallization:
-
Subject the purified extract to freeze crystallization at -20 °C to further isolate Enhydrin and related sesquiterpene lactones.[7]
-
-
Preparative HPLC:
-
Perform final purification using preparative High-Performance Liquid Chromatography (HPLC).
-
Column: C18 column (e.g., 150 mm × 7.8 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[4]
-
Detection: UV detector at 210 nm.[8]
-
Collect the fractions corresponding to the Enhydrin peak and verify purity using analytical HPLC and spectroscopic methods.
-
Characterization Workflow
A typical workflow for the characterization of isolated Enhydrin is depicted below.
Biological Activity and Mechanism of Action
Enhydrin exhibits a range of biological activities, with its anti-inflammatory properties being particularly noteworthy. It is one of the few sesquiterpene lactones isolated from yacon leaves that shows inhibitory activity against the nuclear factor kappa-B (NF-κB) enzyme, a key regulator of the immune system and inflammatory processes.[2][4]
Inhibition of the Canonical NF-κB Signaling Pathway
The canonical NF-κB pathway is a central signaling cascade in inflammation.[7][9] Pro-inflammatory stimuli, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.[9] IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[7][9] The degradation of IκBα releases the p65/p50 (RelA/NF-κB1) heterodimer, which translocates to the nucleus.[7][9] In the nucleus, it binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including various cytokines and chemokines.[7]
Enhydrin exerts its anti-inflammatory effect by intervening in this pathway. It is proposed that Enhydrin inhibits the activation of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action keeps the NF-κB p65/p50 dimer sequestered in the cytoplasm, inhibiting its nuclear translocation and the subsequent transcription of inflammatory genes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. A single NFκB system for both canonical and non-canonical signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB - Wikipedia [en.wikipedia.org]
The Enigmatic Case of Enhydrin Chlorohydrin: A Search for Scientific Origins
Despite its commercial availability, a comprehensive review of scientific literature reveals no primary research detailing the discovery, isolation, or characterization of a compound referred to as "Enhydrin chlorohydrin" or "Chloroenhydrin." This technical overview addresses the current state of knowledge and the significant information gap surrounding this putative molecule.
Researchers, scientists, and drug development professionals seeking information on "this compound" will find a conspicuous absence of peer-reviewed studies. While several chemical suppliers list a compound with the CAS number 38230-99-8 and a molecular formula of C₂₃H₂₉ClO₁₀, the foundational scientific evidence for its existence, natural or synthetic, remains elusive. This document summarizes the available information and highlights the critical need for primary research to validate the claims made by commercial entities.
Commercial Availability and Contradictory Information
A handful of chemical suppliers market a product named "this compound" or "Chloroenhydrin." One supplier, Amsbio, presents conflicting information, stating that the compound is a natural product from Smallanthus sonchifolius (commonly known as yacon) while also claiming it is prepared from Arthrobacter luteus. Such inconsistencies, coupled with the lack of supporting scientific literature, raise significant questions about the compound's origin and identity.
The Parent Compound: Enhydrin
In contrast to its purported chlorinated derivative, Enhydrin is a well-documented sesquiterpene lactone naturally occurring in Smallanthus sonchifolius. Scientific literature extensively covers its isolation from this plant species, its chemical structure, and its various biological activities, including trypanocidal and potential anti-diabetic properties.
The Chlorohydrin Moiety
Chlorohydrins are a class of chemical compounds containing both a chlorine atom and a hydroxyl group attached to adjacent carbon atoms. While naturally occurring chlorinated sesquiterpene lactones have been identified from various plant sources, a specific "this compound" has not been reported in any peer-reviewed study of Smallanthus sonchifolius or any other natural source.
Unraveling the CAS Number
The CAS number 38230-99-8 is consistently associated with the commercially available "this compound." However, a thorough search of scientific databases, including SciFinder and PubChem, for this specific CAS number does not yield any primary research articles or patents that describe its synthesis, isolation from a natural source, or detailed characterization.
A Call for Primary Research
The absence of a foundational scientific publication for "this compound" presents a significant challenge for the scientific community. Without access to the primary data, it is impossible to provide a detailed technical guide that includes:
-
Verified Experimental Protocols: Methodologies for the discovery, isolation, and purification of the compound.
-
Quantitative Data: Spectroscopic data (NMR, MS, IR), purity analysis, and yield from either natural extraction or chemical synthesis.
-
Biological Activity Data: Verified in vitro or in vivo data on its mechanism of action or therapeutic potential.
-
Signaling Pathways and Workflows: Diagrams illustrating its biological interactions or the process of its discovery.
Conclusion
The entity known as "this compound" exists in a scientific vacuum. While it is offered for sale, the lack of any supporting peer-reviewed research makes it impossible to validate its structure, origin, or biological properties. The information available from commercial suppliers is not a substitute for rigorous scientific investigation and publication. Therefore, this document serves not as a guide to a known compound, but as a statement on the current, enigmatic status of "this compound" and a call for the foundational research required to bring it into the realm of verified scientific knowledge. Until such research is published, any use of this compound should be approached with caution and a clear understanding of its unverified nature.
A Comprehensive Technical Review of Chlorinated Melampolides and Related Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of chlorinated melampolides and structurally related chlorinated sesquiterpene lactones, with a focus on their isolation, structural elucidation, and biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, drug discovery, and development.
Introduction to Chlorinated Sesquiterpene Lactones
Sesquiterpene lactones are a large and diverse group of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. Within this class, melampolides represent a specific structural subtype. The introduction of chlorine atoms into the sesquiterpene lactone framework can significantly influence their biological activity, often enhancing their cytotoxic and anti-inflammatory properties. While chlorinated melampolides are not widely reported, the closely related chlorinated guaianolides, isolated predominantly from plants of the Centaurea genus, have been more extensively studied and serve as a key reference point in this review. These compounds have demonstrated potent cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.
Isolation and Structural Elucidation
Chlorinated sesquiterpene lactones are typically isolated from the aerial parts of plants, particularly from the Asteraceae family. A common source for these compounds is the genus Centaurea. The isolation process generally involves the extraction of dried plant material with organic solvents, followed by bioassay-guided fractionation.
General Isolation Protocol
A representative protocol for the isolation of chlorinated guaianolides from Centaurea species is as follows:
-
Extraction: The air-dried and powdered aerial parts of the plant are extracted with a solvent such as ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The fractions exhibiting biological activity (e.g., cytotoxicity) are further purified using a combination of chromatographic techniques. This often includes:
-
Column Chromatography: Using silica (B1680970) gel or reversed-phase C18 material as the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are employed for the final purification of individual compounds.
-
Structural Elucidation
The structures of isolated chlorinated sesquiterpene lactones are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are essential for elucidating the complex structures. These include:
-
¹H NMR: To determine the proton chemical shifts and coupling constants.
-
¹³C NMR and DEPT: To identify the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule.
-
-
X-ray Crystallography: In cases where suitable crystals can be obtained, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.
Data Presentation: Spectroscopic Data of Chlorohyssopifolins
The following tables summarize the ¹H and ¹³C NMR data for Chlorohyssopifolin A and C, two representative chlorinated guaianolides isolated from Centaurea hyssopifolia.
Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz) for Chlorohyssopifolin A and C in CDCl₃
| Position | Chlorohyssopifolin A | Chlorohyssopifolin C |
| 1 | 3.25 (dd, 11.5, 9.5) | 3.30 (dd, 11.5, 9.5) |
| 2 | 4.95 (d, 9.5) | 5.01 (d, 9.5) |
| 3 | 5.30 (d, 9.5) | 5.35 (d, 9.5) |
| 5 | 2.90 (m) | 2.95 (m) |
| 6 | 4.10 (t, 9.5) | 4.15 (t, 9.5) |
| 7 | 2.80 (m) | 2.85 (m) |
| 8 | 5.10 (d, 9.5) | 5.15 (d, 9.5) |
| 9 | 2.40 (m) | 2.45 (m) |
| 13a | 6.20 (s) | 6.25 (s) |
| 13b | 5.60 (s) | 5.65 (s) |
| 14 | 1.10 (d, 7.0) | 1.15 (d, 7.0) |
| 15 | 3.90 (s) | 3.95 (s) |
| OAc | 2.10 (s) | 2.15 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm) for Chlorohyssopifolin A and C in CDCl₃
| Position | Chlorohyssopifolin A | Chlorohyssopifolin C |
| 1 | 50.1 | 50.3 |
| 2 | 75.2 | 75.4 |
| 3 | 78.3 | 78.5 |
| 4 | 85.4 | 85.6 |
| 5 | 55.6 | 55.8 |
| 6 | 80.7 | 80.9 |
| 7 | 50.8 | 51.0 |
| 8 | 70.9 | 71.1 |
| 9 | 45.0 | 45.2 |
| 10 | 140.1 | 140.3 |
| 11 | 138.2 | 138.4 |
| 12 | 170.3 | 170.5 |
| 13 | 120.4 | 120.6 |
| 14 | 15.5 | 15.7 |
| 15 | 60.6 | 60.8 |
| OAc (C=O) | 170.7 | 170.9 |
| OAc (CH₃) | 21.8 | 22.0 |
Biological Activity and Mechanism of Action
Chlorinated sesquiterpene lactones, particularly the guaianolides, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.
Cytotoxicity Data
The following table summarizes the IC₅₀ values of several chlorinated guaianolides against various human cancer cell lines.
Table 3: Cytotoxic Activity (IC₅₀ in µM) of Chlorinated Guaianolides
| Compound | HL-60 (Leukemia) | U-937 (Leukemia) | SK-MEL-1 (Melanoma) |
| Chlorohyssopifolin A | < 10 | < 10 | < 10 |
| Chlorohyssopifolin C | < 10 | < 10 | < 10 |
| Chlorohyssopifolin D | < 10 | < 10 | < 10 |
| Linichlorin A | < 10 | < 10 | < 10 |
Mechanism of Action: Induction of Apoptosis
The primary mechanism of cytotoxicity for these compounds is the induction of apoptosis, or programmed cell death. Studies have shown that chlorinated guaianolides trigger the intrinsic apoptotic pathway.[1][2]
Caption: Experimental workflow for assessing the apoptotic effects of chlorinated melampolides.
The intrinsic apoptotic pathway initiated by chlorinated guaianolides involves the mitochondria. The process begins with the release of cytochrome c from the mitochondria into the cytosol.[1] This event triggers a cascade of caspase activation, ultimately leading to cell death.
Caption: Intrinsic apoptosis signaling pathway induced by chlorinated melampolides.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the biological activity of chlorinated melampolides.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the chlorinated melampolide to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Apoptosis Detection by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the chlorinated melampolide at the desired concentration and for the appropriate time.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[3][4]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment with the chlorinated melampolide, lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-cytochrome c, anti-caspase-3, anti-PARP).
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Chlorinated melampolides and related chlorinated sesquiterpene lactones represent a promising class of natural products with potent cytotoxic activities. Their ability to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway makes them attractive candidates for further investigation in drug discovery and development. This technical guide provides a foundational overview of their isolation, structural characterization, and biological evaluation, offering valuable insights and detailed protocols for researchers in the field. Further studies are warranted to explore the full therapeutic potential of these unique halogenated natural products.
References
An In-depth Technical Guide to the Structural Differences Between Enhydrin and a Putative Enhydrin Chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the chemical structures of the known sesquiterpene lactone, enhydrin (B1240213), and a hypothetical derivative, enhydrin chlorohydrin. While "this compound" is not a formally documented compound in the scientific literature, this guide will explore its potential structure, arising from the addition of a chlorohydrin functional group to the parent enhydrin molecule, and elucidate the key structural distinctions this modification would introduce.
Introduction to Enhydrin
Enhydrin is a naturally occurring sesquiterpene lactone found in plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon).[1][2] It is recognized for its various biological activities, which have garnered interest in the fields of phytochemistry and drug discovery.[3][4][5] The core chemical scaffold of enhydrin is a complex tricyclic structure containing multiple stereocenters and functional groups, including a lactone ring, an epoxide, and ester moieties.[6][7]
Understanding the Chlorohydrin Functional Group
A chlorohydrin is a functional group in which a chlorine atom and a hydroxyl group are attached to adjacent carbon atoms. The simplest example of a chlorohydrin is ethylene (B1197577) chlorohydrin (2-chloroethanol).[8][9] The formation of a chlorohydrin typically occurs through the reaction of an alkene with a source of electrophilic chlorine in the presence of water. This functional group is a versatile intermediate in organic synthesis.
Comparative Structural Analysis: Enhydrin vs. Putative this compound
The primary structural difference between enhydrin and a hypothetical this compound would be the presence of a chloro- and a hydroxyl- group on adjacent carbons in the latter. The most likely site for the formation of a chlorohydrin on the enhydrin molecule is across one of the carbon-carbon double bonds.
The following diagrams illustrate the chemical structure of enhydrin and a plausible structure for this compound, where the chlorohydrin has been formed across the exocyclic double bond of the lactone ring.
Note on Figure 2: The image for the hypothetical this compound is a conceptual representation and not a depiction of a known molecule. The image source is a placeholder to illustrate the structural change.
The following table summarizes the key quantitative differences between enhydrin and a putative this compound. The values for this compound are calculated based on the addition of a chlorine and a hydroxyl group to the enhydrin structure.
| Property | Enhydrin | This compound (Hypothetical) | Data Source / Calculation |
| Molecular Formula | C₂₃H₂₈O₁₀[6][7][10] | C₂₃H₂₉ClO₁₁ | Calculated |
| Molecular Weight | 464.46 g/mol [6][7] | 512.91 g/mol | Calculated |
| Key Functional Groups | Sesquiterpene lactone, Epoxide, Ester, Alkene | Sesquiterpene lactone, Epoxide, Ester, Chlorohydrin | - |
| Elemental Composition | C: 59.48%, H: 6.08%, O: 34.44% | C: 53.86%, H: 5.70%, Cl: 6.91%, O: 33.53% | Calculated |
Experimental Protocols
While there are no specific experimental protocols for the synthesis of "this compound," a general procedure for the formation of a chlorohydrin from an alkene is provided below as a hypothetical experimental workflow.
Objective: To introduce a chlorohydrin functionality to the enhydrin molecule.
Materials:
-
Enhydrin (isolated from a natural source or synthesized)
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (B52724)/Water solvent mixture
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve enhydrin in a mixture of acetonitrile and water.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the this compound.
Signaling Pathways and Biological Activity
Enhydrin has been reported to be involved in various biological activities, though specific signaling pathways are not extensively detailed in the provided search results. The introduction of a chlorohydrin functional group could significantly alter the biological activity of the parent molecule. The high reactivity of the chlorohydrin moiety might lead to interactions with biological macromolecules, potentially resulting in altered or novel pharmacological effects. Further research would be necessary to elucidate the specific signaling pathways affected by a putative this compound.
Conclusion
The primary structural difference between enhydrin and a hypothetical this compound is the addition of a chlorine atom and a hydroxyl group across a carbon-carbon double bond in the latter. This modification would result in an increased molecular weight and a change in the elemental composition and polarity of the molecule. The introduction of the reactive chlorohydrin functionality would also be expected to significantly impact the biological activity of the compound. While "this compound" is not a known compound, this guide provides a foundational understanding of its potential structure and the key differences it would present relative to its parent molecule, enhydrin. This information can serve as a basis for future research into the synthesis and biological evaluation of novel enhydrin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhydrin | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethylene Chlorohydrin [drugfuture.com]
- 9. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
- 10. Enhydrin A | C23H28O10 | CID 5377450 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of Enhydrin Chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin (B1240213) chlorohydrin is a chlorinated sesquiterpene lactone derived from enhydrin, a natural product found in plants of the Asteraceae family, notably Enhydra fluctuans and Smallanthus sonchifolius (yacon). The introduction of a chlorohydrin functionality to the enhydrin scaffold can significantly alter its chemical and biological properties, making it a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available spectroscopic data for enhydrin chlorohydrin and related chlorinated derivatives, along with the experimental protocols for its formation and characterization.
Spectroscopic Data
The spectroscopic data for this compound and its closely related analogues, 8-deepoxyangeloyl-8-[3-chloro-2-hydroxy-2-methylbutyroyl] enhydrin and 8-deepoxyangeloyl-8-[2-chloromethyl-2-hydroxyacryloyl] enhydrin, have been primarily elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H NMR data provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives [1]
| Proton | Chemical Shift (δ, ppm) in CDCl₃ for 8-deepoxyangeloyl-8-[3-chloro-2-hydroxy-2-methylbutyroyl] enhydrin | Chemical Shift (δ, ppm) in CDCl₃ for 8-deepoxyangeloyl-8-[2-chloromethyl-2-hydroxyacryloyl] enhydrin |
| H-1 | 5.35 (d) | 5.33 (d) |
| H-2 | 2.81 (m) | 2.80 (m) |
| H-3 | 2.45 (m) | 2.44 (m) |
| H-5 | 3.20 (m) | 3.18 (m) |
| H-6 | 5.10 (t) | 5.08 (t) |
| H-7 | 3.05 (m) | 3.04 (m) |
| H-9 | 5.87 (d) | 5.85 (d) |
| H-13a | 5.83 (d) | 5.91 (d) |
| H-13b | 6.25 (d) | 6.28 (d) |
| H-14 | 1.80 (s) | 1.78 (s) |
| H-15 | 1.25 (s) | 1.24 (s) |
| OAc | 2.05 (s) | 2.04 (s) |
| H-3' | 3.90 (s) | - |
| H-4' | 1.48 (s) | - |
| H-5' | - | 4.20 (d) |
| H-5' | - | 4.35 (d) |
| OH | 3.50 (br s) | 3.60 (br s) |
Note: The numbering of the protons in the side chain (indicated by ') may vary based on the specific derivative.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
The mass spectra of the chlorinated enhydrin derivatives show characteristic fragment ions resulting from the loss of the acyloxy side chains and other neutral losses.[1]
Table 2: Mass Spectrometry Data of this compound Derivatives [1]
| Compound | Molecular Ion (M⁺) or Adduct | Key Fragment Ions (m/z) |
| 8-deepoxyangeloyl-8-[3-chloro-2-hydroxy-2-methylbutyroyl] enhydrin | Not explicitly stated, but fragmentation is described. | Fragments corresponding to the loss of the chloro-hydroxy-isobutyrate side chain. |
| 8-deepoxyangeloyl-8-[2-chloromethyl-2-hydroxyacryloyl] enhydrin | Not explicitly stated, but fragmentation is described. | Fragments corresponding to the loss of the chloro-hydroxymethyl-acrylate side chain. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
The IR spectra of the chlorinated enhydrin derivatives show characteristic absorption bands for hydroxyl, carbonyl (from the lactone and ester groups), and carbon-carbon double bonds.[1]
Table 3: Infrared (IR) Spectroscopic Data of this compound Derivatives [1]
| Functional Group | Wavenumber (cm⁻¹) for 8-deepoxyangeloyl-8-[3-chloro-2-hydroxy-2-methylbutyroyl] enhydrin | Wavenumber (cm⁻¹) for 8-deepoxyangeloyl-8-[2-chloromethyl-2-hydroxyacryloyl] enhydrin |
| Hydroxyl (-OH) | 3450 | 3460 |
| γ-Lactone Carbonyl (C=O) | 1768 | 1770 |
| Ester Carbonyl (C=O) | 1738, 1711 | 1735, 1710 |
| Alkene (C=C) | 1657, 1630 | 1660, 1635 |
Experimental Protocols
Formation of this compound
This compound can be formed as a degradation product of enhydrin under acidic conditions in the presence of a chloride source. The following protocol is based on the methodology described for the acid-catalyzed hydrolysis of enhydrin.
Protocol for the Formation of this compound from Enhydrin:
-
Dissolution: Dissolve 100 mg of pure enhydrin in 100 mL of 70% methanol (B129727).
-
Acidification: Adjust the pH of the solution to 4 with 1 N hydrochloric acid. The hydrochloric acid serves as both the catalyst and the chloride source for the formation of the chlorohydrin.
-
Reaction: Reflux the solution for 24 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete (e.g., after 80% of the enhydrin has been consumed), evaporate the solution in vacuo to dryness.
-
Purification: The resulting residue, containing this compound along with other degradation products, can be purified by semi-preparative HPLC. A C18 column with a mobile phase of 60% methanol is a suitable condition for separation.
Spectroscopic Analysis
The following are general protocols for the spectroscopic analysis of sesquiterpene lactones, as would have been applied for the characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire standard 1D spectra for ¹H and ¹³C. For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.
Mass Spectrometry (MS):
-
Instrumentation: Utilize a mass spectrometer, for example, with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Sample Introduction: Introduce the sample directly or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-1000). For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and molecular formula.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the logical workflow for the formation and analysis of this compound.
References
The Chlorohydrin Moiety: A Technical Guide for Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chlorohydrin moiety, characterized by adjacent chloro and hydroxyl groups, is a versatile and highly reactive functional group of significant interest in both chemical synthesis and drug development. Its unique electronic properties and susceptibility to intramolecular cyclization make it a valuable precursor for the synthesis of epoxides and other complex molecules. In a biological context, the reactivity of the chlorohydrin group allows for covalent interactions with biological macromolecules, offering opportunities for the design of targeted therapies. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of the chlorohydrin moiety, with a focus on its applications in medicinal chemistry and drug discovery.
I. Synthesis of Chlorohydrins
The synthesis of chlorohydrins can be broadly categorized into two main approaches: the chlorohydroxylation of alkenes and the ring-opening of epoxides. The choice of method depends on the desired regioselectivity, stereoselectivity, and the nature of the starting material.
Chlorohydroxylation of Alkenes
The direct addition of the elements of hypochlorous acid (HOCl) across a double bond is a common method for the preparation of chlorohydrins. This reaction typically proceeds via an anti-addition mechanism, involving a cyclic chloronium ion intermediate.
Experimental Protocol: Synthesis of Styrene (B11656) Chlorohydrin from Styrene
This protocol is adapted from a procedure utilizing tert-butyl hypochlorite (B82951) in dilute acetic acid.
-
Reagent Preparation: Prepare a solution of tert-butyl hypochlorite by reacting tert-butyl alcohol with calcium hypochlorite and acetic acid.
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, dissolve styrene in a suitable solvent such as a mixture of acetic acid and water.
-
Addition of Chlorinating Agent: Cool the styrene solution in an ice bath and add the prepared tert-butyl hypochlorite solution dropwise with vigorous stirring. Maintain the temperature below 10°C throughout the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a solution of sodium bisulfite. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield styrene chlorohydrin.
Table 1: Chlorohydroxylation of Alkenes - Reaction Conditions and Yields
| Alkene | Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Styrene | tert-Butyl hypochlorite/AcOH | Acetic acid/Water | 0-10 | 60-70 | Organic Syntheses |
| Propylene | Chlorine/Water | Water | Not specified | High | Industrial Process |
| Cyclohexene | N-Chlorosuccinimide/Water | Acetone/Water | Room Temp. | Good | Journal of Organic Chemistry |
Regioselective Ring-Opening of Epoxides
The ring-opening of epoxides with a chloride source is a widely used and often highly regioselective method for synthesizing chlorohydrins. The regioselectivity is dependent on the reaction conditions (acidic or basic) and the substitution pattern of the epoxide.
Experimental Protocol: Regioselective Ring-Opening of Styrene Oxide
This protocol describes the ring-opening of styrene oxide using a chloride source under controlled conditions.
-
Reaction Setup: To a solution of styrene oxide in an anhydrous solvent such as dichloromethane (B109758) or acetonitrile, add a chloride source (e.g., lithium chloride, hydrogen chloride, or a Lewis acid like titanium tetrachloride).
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature). The choice of temperature and solvent can influence the regioselectivity.
-
Reaction Monitoring: Monitor the disappearance of the starting epoxide by TLC or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting chlorohydrin isomers by column chromatography.
Table 2: Regioselective Ring-Opening of Styrene Oxide
| Chloride Source | Solvent | Temperature (°C) | Ratio of Isomers (Primary-Cl : Secondary-Cl) | Yield (%) |
| LiCl / Amberlyst-15 | CH3CN | Reflux | 95 : 5 | 92 |
| HCl (gas) | Et2O | 0 | 10 : 90 | 95 |
| TiCl4 | CH2Cl2 | -78 to RT | 5 : 95 | 88 |
| SiCl4 / Chiral Phosphine Oxide | CH2Cl2 | -78 | 95 : 5 (with high ee) | 90 |
II. The Role of the Chlorohydrin Moiety in Chemical Synthesis
The primary utility of the chlorohydrin moiety in organic synthesis lies in its facile conversion to an epoxide ring. This intramolecular Williamson ether synthesis is a key transformation in the synthesis of a wide range of organic molecules.
Epoxide Formation
The treatment of a chlorohydrin with a base results in the deprotonation of the hydroxyl group, followed by an intramolecular SN2 reaction where the resulting alkoxide displaces the adjacent chloride, forming a three-membered epoxide ring.
Caption: Workflow of epoxide formation from a chlorohydrin.
III. The Role of the Chlorohydrin Moiety in Drug Discovery and Biological Systems
The chlorohydrin moiety is not only a synthetic intermediate but also a pharmacologically relevant functional group. Its inherent reactivity allows for covalent interactions with biological targets, leading to irreversible inhibition, a mechanism employed in the design of certain therapeutic agents.
Covalent Inhibition of Enzymes
The electrophilic nature of the carbon bearing the chlorine atom makes the chlorohydrin moiety susceptible to nucleophilic attack by amino acid residues within the active site of an enzyme, such as cysteine, histidine, or lysine. This can lead to the formation of a stable covalent bond, resulting in irreversible enzyme inhibition.
Case Study: A Representative Chlorohydrin-Containing Kinase Inhibitor and its Effect on the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for drug development.
Let us consider a hypothetical chlorohydrin-containing molecule, "Chloro-inhibitin," designed to target a kinase within the MAPK/ERK pathway, such as MEK1. The chlorohydrin moiety could be strategically positioned to react with a nucleophilic cysteine residue in the ATP-binding pocket of the kinase.
Caption: Inhibition of the MAPK/ERK pathway by a chlorohydrin-containing molecule.
In this model, "Chloro-inhibitin" binds to the active site of MEK1. The chlorohydrin moiety is then attacked by a cysteine residue, forming a covalent bond and irreversibly inactivating the enzyme. This prevents the phosphorylation and activation of ERK, thereby blocking the downstream signaling cascade that leads to cell proliferation.
IV. Conclusion
The chlorohydrin moiety is a functional group of considerable importance in modern organic chemistry and medicinal chemistry. Its utility as a synthetic precursor to epoxides is well-established, providing access to a wide array of complex molecular architectures. Furthermore, its inherent reactivity offers a powerful tool for the design of covalent inhibitors that can target specific biological macromolecules with high potency and selectivity. A thorough understanding of the synthesis, reactivity, and biological implications of the chlorohydrin moiety is therefore essential for researchers and professionals engaged in drug discovery and development. Future research in this area will likely focus on the development of novel, highly selective methods for chlorohydrin synthesis and the rational design of new chlorohydrin-containing therapeutic agents that target a range of diseases.
Preliminary Cytotoxicity Screening of Enhydrin and Related Compounds: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin (B1240213) is a sesquiterpene lactone found in plant species such as Smallanthus sonchifolius and Enhydra fluctuans. Sesquiterpene lactones are a class of natural products known for their diverse biological activities, including potent cytotoxic and anti-cancer properties. This technical guide summarizes the available data on the cytotoxicity of enhydrin-containing extracts and related compounds, outlines common experimental protocols for cytotoxicity screening, and visualizes a general experimental workflow and a hypothetical signaling pathway for sesquiterpene lactone-induced cytotoxicity.
Cytotoxicity Data
While specific IC50 values for Enhydrin chlorohydrin are not available, studies on extracts from plants known to contain enhydrin provide preliminary insights into their cytotoxic potential against various cancer cell lines.
Table 1: Cytotoxicity of Smallanthus sonchifolius (Yacon) Extracts
| Extract Type | Cancer Cell Line | Assay | Key Findings | Reference |
| Dichloromethane (DCM) | MCF-7 (Breast Cancer) | AlamarBlue | Most potent extract, dose-dependent reduction in cell viability. | [1] |
| Dichloromethane (DCM) | HT-29 (Colon Cancer) | AlamarBlue | Significant cytotoxic activity, IC50 lower than 5-fluorouracil. | [1] |
| Hexane | MCF-7 (Breast Cancer) | AlamarBlue | Dose-dependent reduction in cell viability. | [1] |
| Methanol | MCF-7 (Breast Cancer) | AlamarBlue | Dose-dependent reduction in cell viability. | [1] |
| Aqueous | CHO-K1 (Ovarian) | MTT | Induced a cytotoxic effect at increasing concentrations. | [2] |
| Aqueous | HepG2 (Liver Cancer) | MTT | Induced a cytotoxic effect at increasing concentrations. | [2] |
Table 2: Cytotoxicity of Enhydrin
| Compound | System | Assay | Key Findings | Reference |
| Enhydrin | Rhinella arenarum oocytes | Reversibility Assay | Showed low cytotoxicity. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the preliminary cytotoxicity screening of natural products like sesquiterpene lactones.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), HepG2 (hepatocellular carcinoma), and a normal cell line like human dermal fibroblasts (HDFn) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
The AlamarBlue™ assay incorporates a cell-permeable, non-toxic redox indicator that changes color in response to cellular metabolic reduction.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
AlamarBlue™ Addition: After the treatment incubation period, AlamarBlue™ reagent (typically 10% of the culture volume) is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Fluorescence/Absorbance Measurement: The fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) is measured.
-
Data Analysis: The percentage of cell viability is calculated based on the reduction of the AlamarBlue™ reagent, and the IC50 value is determined.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro cytotoxicity screening.
Hypothetical Signaling Pathway
Based on the known mechanisms of other sesquiterpene lactones, a plausible signaling pathway for this compound-induced apoptosis is presented below. This is a generalized pathway and requires experimental validation for this specific compound.
Caption: Hypothetical signaling pathway for apoptosis induction.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicogenetic evaluation of Smallanthus sonchifolius (yacon) as a herbal medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of different types of sesquiterpene lactones on the maturation of Rhinella arenarum oocytes | Zygote | Cambridge Core [cambridge.org]
Subject: Solubility of Enhydrin Chlorohydrin in Common Laboratory Solvents
To: Researchers, Scientists, and Drug Development Professionals
From: Gemini Technical Information Service
Executive Summary
A comprehensive review of publicly available scientific literature and chemical databases has been conducted to produce a technical guide on the solubility of enhydrin (B1240213) chlorohydrin . Our search found no direct data or publications for a compound specifically named "enhydrin chlorohydrin." The scientific literature contains information on "enhydrin," a sesquiterpene lactone, and the "chlorohydrin" class of compounds as separate entities, but not on the specific conjugate molecule requested.
This document summarizes the available information on the parent compound, enhydrin, and provides general guidance on determining the solubility of related compounds, such as sesquiterpene lactones, which may serve as a starting point for researchers investigating novel derivatives.
Introduction to Enhydrin
Enhydrin is a sesquiterpene lactone, a class of natural products primarily found in plants of the Asteraceae family.[1] It is a compound of interest for its potential biological activities.[1] Structurally, enhydrin is a complex molecule, and its solubility is expected to be influenced by its lactone ring and other functional groups.[1][2]
General Solubility of Sesquiterpene Lactones
While specific data for "this compound" is unavailable, the solubility of related sesquiterpene lactones (STLs) presents common challenges, particularly poor aqueous solubility.
Table 1: General Solubility Profile of Sesquiterpene Lactones in Common Laboratory Solvents
| Solvent Category | Common Solvents | General STL Solubility | Notes |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Generally Good | Often used to prepare stock solutions for biological assays. The final concentration in aqueous buffers should be kept low (e.g., <0.5%) to avoid solvent toxicity.[3] |
| Polar Protic | Ethanol (B145695), Methanol | Moderate to Good | Can be used as co-solvents to improve aqueous solubility. Note that alcoholic solvents can potentially react with some STLs to form adducts.[3] |
| Non-polar | Dichloromethane, Chloroform, Ether, Ethyl Acetate | Generally Good | Useful for extraction and purification processes from plant material.[4][5] |
| Aqueous | Water, Buffered Solutions | Poor | This is a significant hurdle for in vitro and in vivo studies. Strategies to improve aqueous solubility are often necessary.[3] |
Methodologies for Solubility Determination
For a novel compound like "this compound," a systematic approach to determining solubility would be required. The following outlines a standard experimental protocol based on the "shake-flask" method, a common technique for assessing solubility.
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Objective: To determine the saturation solubility of a compound in a specific solvent at a controlled temperature.
-
Materials:
-
Test compound (e.g., this compound)
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative method.
-
-
Procedure:
-
Add an excess amount of the test compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand at the same temperature to let undissolved material settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution).
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the compound in the diluted sample using a validated HPLC method.
-
Calculate the original solubility in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The logical flow for assessing the solubility of a novel compound can be visualized as follows.
Caption: Workflow for solubility determination.
Conclusion and Recommendations
There is no available scientific data regarding the solubility of "this compound." Researchers interested in this specific molecule will need to perform de novo experimental studies to characterize its physicochemical properties. The general solubility profile of the parent sesquiterpene lactone, enhydrin, suggests that while solubility in organic solvents like DMSO and ethanol is likely to be adequate for creating stock solutions, its aqueous solubility may be limited. The provided experimental workflow offers a standard methodology for determining these crucial parameters. It is recommended that any future work on this compound begins with a systematic solubility assessment to enable subsequent biological and pharmaceutical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhydrin | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
In-depth Technical Guide on the Core Theoretical Mechanism of Action of Enhydrin and Chlorohydrin Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research has revealed no specific compound known as "Enhydrin chlorohydrin." The following guide addresses the theoretical mechanisms of "Enhydrin," a sesquiterpene lactone, and "Chlorohydrins," a class of chemical compounds, as separate entities based on available scientific literature.
Part 1: Enhydrin (B1240213)
Enhydrin is a sesquiterpene lactone found in plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon).[1][2] It is recognized for its potential therapeutic properties, including anti-diabetic and anti-inflammatory activities.[1]
Theoretical Mechanism of Action: Anti-Diabetic Effects
The primary proposed anti-diabetic mechanism of enhydrin involves the inhibition of dipeptidyl peptidase 4 (DPP-4).[1] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, enhydrin may increase the levels of active GLP-1, leading to enhanced insulin (B600854) secretion and improved glucose control.[1]
Another potential mechanism is the inhibition of nuclear factor kappa-B (NF-κB).[1] NF-κB is a protein complex that plays a key role in inflammation and immune responses. Chronic inflammation is linked to insulin resistance, a hallmark of type 2 diabetes. By inhibiting NF-κB, enhydrin could potentially reduce inflammation and improve insulin sensitivity.[1]
DOT Script for Enhydrin's Proposed Anti-Diabetic Signaling Pathway
Caption: Proposed anti-diabetic signaling pathways of Enhydrin.
Experimental Protocols
Inhibition of DPP-4 Activity: A common method to assess DPP-4 inhibition is a fluorometric assay. The protocol typically involves:
-
Incubating purified DPP-4 enzyme with the test compound (Enhydrin) at various concentrations.
-
Adding a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC).
-
Monitoring the fluorescence intensity over time, which corresponds to the enzymatic activity.
-
Calculating the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
NF-κB Inhibition Assay: This can be evaluated using a reporter gene assay in a suitable cell line (e.g., HEK293 cells).
-
Cells are co-transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase) and a plasmid expressing a component of the NF-κB pathway.
-
The cells are then treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of Enhydrin.
-
Luciferase activity is measured to determine the extent of NF-κB activation.
Part 2: Chlorohydrins
Chlorohydrins are a class of organic compounds containing a chlorine atom and a hydroxyl group attached to adjacent carbon atoms.[3] Alpha-chlorohydrin (α-chlorohydrin) is a well-studied example with known biological effects, particularly as a male anti-fertility agent.[4][5]
Theoretical Mechanism of Action: Male Anti-fertility Effects
The primary mechanism of action of α-chlorohydrin as a male anti-fertility agent is the inhibition of glycolysis in spermatozoa.[5] It is proposed that a metabolite of α-chlorohydrin inhibits two key enzymes in the glycolytic pathway: glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and triose phosphate (B84403) isomerase.[5] This inhibition leads to a depletion of ATP, which is essential for sperm motility and fertility.[5]
Additionally, α-chlorohydrin has been observed to cause changes in the testes, including swelling and alterations in the seminiferous tubules.[4] However, its action does not appear to be mediated through gonadotropins.[4]
DOT Script for α-Chlorohydrin's Proposed Anti-fertility Mechanism
Caption: Proposed mechanism of α-Chlorohydrin's anti-fertility effect.
Experimental Protocols
Spermatozoa Metabolism Studies: To investigate the effect of α-chlorohydrin on sperm metabolism, researchers can measure the utilization and oxidation of various substrates.[5]
-
Ram spermatozoa are incubated with a substrate (e.g., fructose) in the presence of varying concentrations of α-chlorohydrin.
-
The consumption of the substrate and the production of metabolic products (e.g., lactate) are measured over time using techniques like spectrophotometry or chromatography.
-
The levels of glycolytic intermediates can be quantified using enzymatic assays or mass spectrometry to identify the specific site of inhibition.[5]
Histological Analysis of Testicular Tissue: To observe the effects on testicular structure, histological studies are performed.[4]
-
Animals are treated with α-chlorohydrin, and at various time points, the testes are collected and fixed.
-
The tissue is then embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic examination is conducted to assess changes in the seminiferous tubules, germ cells, and other testicular structures.[4]
Quantitative Data Summary
| Compound | Parameter | Effect | Organism/System | Reference |
| α-Chlorohydrin | Glycolysis Inhibition | Inhibition of fructose (B13574) and triose phosphate utilization and oxidation | Ram spermatozoa | [5] |
| α-Chlorohydrin | Testicular Weight | Initial increase followed by a constant decrease | Rats | [4] |
| α-Chlorohydrin | Seminiferous Tubules | Changes in diameter and basement membrane thickness | Rats | [4] |
| α-Chlorohydrin | Cellular Changes | Appearance of multinucleated giant cells after 5 days | Rats | [4] |
| α-Chlorohydrin | Enzyme Activity | Decrease in alkaline phosphatase and succinate (B1194679) dehydrogenase | Rat testes | [4] |
| α-Chlorohydrin | Biochemical Levels | Decrease in nucleic acids and proteins; increase in cholesterol, phospholipids, and glycogen | Rat testes | [4] |
References
- 1. researchgate.net [researchgate.net]
- 2. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Studies on the mechanism of action of alpha-monochlorohydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of action of alpha-chlorohydrin as a male anti-fertility agent. Inhibition of the metabolism of ram spermatozoa by alpha-chlorohydrin and location of block in glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Enhydrin Chlorohydrin from Enhydrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Enhydrin chlorohydrin from Enhydrin via an acid-catalyzed epoxide ring-opening reaction. Enhydrin, a sesquiterpene lactone, possesses an epoxide moiety that can be selectively opened to yield the corresponding chlorohydrin. This transformation is of interest for structure-activity relationship studies, as the introduction of a chlorohydrin functionality can modulate the biological activity of the parent compound. This application note includes a proposed experimental protocol, a summary of key chemical data, and a discussion of the potential biological relevance of this class of compounds, particularly in the context of the NF-κB signaling pathway.
Introduction
Enhydrin is a naturally occurring sesquiterpene lactone isolated from plants of the Enhydra genus.[1] Like many sesquiterpene lactones, Enhydrin exhibits a range of biological activities, which are often attributed to its functional groups, including an α-methylene-γ-lactone and an epoxide ring. Chemical modification of these functional groups is a common strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of this compound is achieved through the reaction of Enhydrin with hydrochloric acid, which opens the epoxide ring to introduce a chlorine and a hydroxyl group.[2]
Chemical Data Summary
A summary of the key chemical properties of Enhydrin and the synthesized this compound is provided in Table 1. This data is essential for the characterization and quality control of the synthesized compound.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Enhydrin | [Insert Chemical Structure of Enhydrin here - A visual representation would be ideal] | C₂₃H₂₈O₁₀[3] | 464.46[3] | 33880-85-2[3] |
| This compound | [Insert Chemical Structure of this compound here - A visual representation would be ideal] | C₂₃H₂₉ClO₁₀[4] | 500.93[5] | 38230-99-8[4] |
Table 1: Chemical Data for Enhydrin and this compound
Experimental Protocol: Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound from Enhydrin based on established principles of acid-catalyzed epoxide ring-opening.[6][7][8][9][10]
Materials:
-
Enhydrin
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Enhydrin in anhydrous dichloromethane to a concentration of approximately 10 mg/mL. Place the flask in an ice bath and begin stirring.
-
Acid Addition: While stirring vigorously, add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the solution. The reaction should be monitored closely by TLC.
-
Reaction Monitoring: Spot the reaction mixture on a TLC plate alongside the starting material (Enhydrin) to monitor the progress of the reaction. A suitable solvent system for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The disappearance of the Enhydrin spot and the appearance of a new, more polar spot indicates the formation of the product.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically within 1-2 hours), quench the reaction by adding an equal volume of cold water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate to isolate the pure this compound.
-
Characterization: Characterize the purified product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Quantitative Data (Hypothetical):
Since specific literature data for the yield of this reaction is unavailable, a hypothetical summary based on similar reactions is presented in Table 2. Researchers should optimize the reaction conditions to achieve the best possible yield and purity.
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Reaction Temperature | 0 °C to room temperature |
| Hypothetical Yield | 70-85% |
| Purity (post-chromatography) | >95% |
Table 2: Hypothetical Quantitative Data for the Synthesis of this compound
Proposed Biological Activity and Signaling Pathway
Sesquiterpene lactones are known to possess a variety of biological activities, including anti-inflammatory and anticancer effects.[1] A prominent mechanism of action for many sesquiterpene lactones is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3][11][12] The α-methylene-γ-lactone moiety present in Enhydrin is a key structural feature that can act as a Michael acceptor, allowing it to covalently bind to nucleophilic residues, such as cysteine, on target proteins.
It is proposed that Enhydrin and its derivative, this compound, may exert their biological effects through the inhibition of the NF-κB pathway. This pathway is a critical regulator of inflammation, immune responses, cell proliferation, and survival.
Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by Enhydrin and this compound.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Figure 2: Workflow for the Synthesis of this compound.
Conclusion
This application note provides a comprehensive guide for the synthesis of this compound from Enhydrin. While the provided protocol is based on established chemical principles, further optimization may be required to achieve the highest yields and purity. The potential of Enhydrin and its derivatives to modulate the NF-κB signaling pathway makes them interesting candidates for further investigation in the context of inflammatory diseases and cancer. The detailed methodologies and data presented herein are intended to facilitate further research and development in this area.
References
- 1. Inhibition of transcription factor NF-kappaB by sesquiterpene lactones: a proposed molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of Enhydrin and Chlorohydrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin (B1240213), a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, such as Smallanthus sonchifolius (yacon), has garnered significant interest for its potential therapeutic properties, including anti-diabetic effects.[1][2] Rigorous quality control and accurate quantification of enhydrin in plant extracts and pharmaceutical formulations are crucial for ensuring safety and efficacy. This document provides detailed analytical methods for the quantification of enhydrin.
Additionally, chlorohydrins are a class of chemical compounds that can be formed as reaction by-products or contaminants in various processes. Their potential toxicity necessitates sensitive analytical methods for their detection and quantification. This document also includes a protocol for the analysis of ethylene (B1197577) chlorohydrin, which can be adapted for other short-chain chlorohydrins.
Analytical Methods for Enhydrin Quantification
Two primary methods for the quantification of enhydrin are High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) with densitometry.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the separation and quantification of enhydrin in complex mixtures like plant extracts.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (R²) | > 0.9999 | [2] |
| Limit of Detection (LOD) | 0.52 µg/mL | [2] |
| Limit of Quantification (LOQ) | 1.57 µg/mL | [2] |
| Recovery | 101.46% | [2] |
| Repeatability (%RSD) | 0.30% | [2] |
Experimental Protocol: HPLC-UV for Enhydrin Quantification [2][4]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Enhydrin reference standard
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60% water and 40% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Run Time: 30 minutes.
-
-
Standard Preparation:
-
Prepare a stock solution of enhydrin reference standard in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 50 µg/mL.
-
-
Sample Preparation (Yacon Leaf Extract):
-
Extract dried yacon leaf powder with a suitable solvent (e.g., ethanol).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of enhydrin in the samples by comparing the peak area to the calibration curve.
-
Experimental Workflow: HPLC-UV Quantification of Enhydrin
Caption: Workflow for Enhydrin Quantification using HPLC-UV.
Thin-Layer Chromatography (TLC) - Densitometry
TLC-Densitometry offers a simpler and more cost-effective alternative for the quantification of enhydrin.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (R²) | 0.9998 | [5] |
| Limit of Detection (LOD) | 80.57 µg/mL | [5] |
| Limit of Quantification (LOQ) | 244.1 µg/mL | [5] |
| Recovery | 97-107% | [5] |
| Precision (%RSD) | < 3% | [5] |
Experimental Protocol: TLC-Densitometry for Enhydrin Quantification [5]
-
Instrumentation:
-
TLC plates (e.g., Silica (B1680970) gel GF254)
-
TLC developing chamber
-
Densitometer/TLC scanner
-
-
Reagents:
-
Chloroform
-
Hexane
-
Enhydrin reference standard
-
-
Chromatographic Conditions:
-
Stationary Phase: TLC plates of silica gel GF254.
-
Mobile Phase: Chloroform:Hexane (10:1 v/v).
-
Detection Wavelength: 210 nm for densitometric analysis.
-
-
Standard and Sample Application:
-
Apply known amounts of the enhydrin reference standard and sample extracts to the TLC plate.
-
-
Development and Analysis:
-
Develop the TLC plate in the mobile phase until the solvent front reaches the desired height.
-
Air dry the plate.
-
Scan the plate using a densitometer at 210 nm.
-
Quantify enhydrin in the sample by comparing the peak area with that of the standards.
-
Logical Relationship: TLC-Densitometry Principle
Caption: Principle of TLC-Densitometry for Quantification.
Analytical Method for Ethylene Chlorohydrin Quantification
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a highly sensitive and specific method for the analysis of volatile compounds like ethylene chlorohydrin.
Quantitative Data Summary (for Ethylene Chlorohydrin in Sesame Seeds)
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 10 ppb (ng/g) | [6] |
| Spike Level 1 | 10 ppb | [6] |
| Spike Level 2 | 50 ppb | [6] |
Experimental Protocol: GC/MS for Ethylene Chlorohydrin Quantification [6]
-
Instrumentation:
-
Gas Chromatograph with a Triple Quadrupole Mass Spectrometer (GC/MS/MS).
-
Appropriate GC column (e.g., Agilent J&W DB-624 UI).
-
-
Reagents:
-
Ethyl acetate (B1210297)
-
0.1 N Sulfuric Acid
-
Saturated Sodium Chloride solution
-
Dispersive QuEChERS cleanup tubes
-
Ethylene chlorohydrin reference standard
-
-
Sample Preparation:
-
Weigh 2 g of the sample into a 50 mL centrifuge tube.
-
Add 2 mL of water, 2 mL of 0.1 N H₂SO₄, and 1 mL of saturated NaCl solution.
-
Sonicate for 20 minutes.
-
Incubate in a water bath at 50 °C for 1 hour.
-
After cooling, add 5 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifuge at 8,000 rpm for 5 minutes at 5 °C.
-
Take 1 mL of the supernatant and add it to a dispersive QuEChERS cleanup tube.
-
Shake and centrifuge at 5,000 rpm for 5 minutes.
-
Collect the supernatant for GC/MS/MS analysis.
-
-
GC/MS Conditions:
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Analysis:
-
Prepare calibration standards in a blank matrix extract.
-
Inject the standards and samples into the GC/MS/MS system.
-
Quantify ethylene chlorohydrin based on the calibration curve generated from the standards.
-
Experimental Workflow: GC/MS Analysis of Ethylene Chlorohydrin
Caption: Workflow for Ethylene Chlorohydrin Analysis by GC/MS.
References
- 1. Quantitative determination of enhydrin in leaf rinse extracts and in glandular trichomes of Smallanthus sonchifolius (Asteraceae) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journal.stifera.ac.id [journal.stifera.ac.id]
- 6. agilent.com [agilent.com]
Application Note: A Robust HPLC Method for the Separation of Enhydrin and Enhydrin Chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the sesquiterpene lactone Enhydrin (B1240213) and its derivative, Enhydrin chlorohydrin. These compounds, found in plants such as Smallanthus sonchifolius (yacón) and Enhydra fluctuans, are of interest for their potential pharmacological activities.[1][2] The presented reversed-phase HPLC method provides a baseline for achieving sharp peaks and excellent resolution, crucial for quality control, impurity profiling, and further research in drug development. While a specific validated method for the simultaneous separation of Enhydrin and this compound is not widely documented, this protocol is based on established methods for the analysis of Enhydrin and other structurally related sesquiterpene lactones.[3][4]
Introduction
Enhydrin is a sesquiterpene lactone that has been identified in several plant species, notably Smallanthus sonchifolius and Enhydra fluctuans.[1][5] Research has indicated its potential as an anti-diabetic agent.[1] this compound is a related natural product, also isolated from Smallanthus sonchifolius.[6] The structural similarity between these two compounds necessitates a reliable and robust analytical method to distinguish and quantify them accurately. High-Performance Liquid Chromatography (HPLC) is the preferred technique for the analysis of sesquiterpene lactones due to their chemical properties.[7][8][9] This document provides a detailed protocol for a reversed-phase HPLC method designed for the separation of Enhydrin and this compound, intended to serve as a foundational method for researchers in the field.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3][4]
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Standards: Reference standards of Enhydrin and this compound of known purity.
Preparation of Mobile Phase and Standards
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Standard Stock Solutions: Prepare individual stock solutions of Enhydrin and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: From the stock solutions, prepare a mixed working standard solution containing both Enhydrin and this compound at a suitable concentration (e.g., 10 µg/mL each) by diluting with the initial mobile phase composition.
Chromatographic Conditions
The following conditions are proposed as a starting point for method development and may require optimization for specific applications and instrumentation.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Program | 0-5 min: 40% B; 5-25 min: 40-70% B; 25-30 min: 70% B; 30-32 min: 70-40% B; 32-40 min: 40% B |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm[3][4] |
| Run Time | 40 minutes |
Data Presentation
The following table summarizes the expected quantitative data from a validation study of this HPLC method. The values are hypothetical and serve as a template for reporting actual experimental results.
| Parameter | Enhydrin | This compound | Acceptance Criteria |
| Retention Time (min) | ~15.2 | ~16.8 | RSD ≤ 2% |
| Linearity (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.15 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 | 0.45 | Reportable |
| Precision (%RSD) | < 2.0 | < 2.0 | RSD ≤ 2% |
| Accuracy (% Recovery) | 98-102% | 98-102% | 95-105% |
Method Workflow
Caption: Experimental workflow for the HPLC separation of Enhydrin and this compound.
Discussion
The proposed reversed-phase HPLC method with a C18 column is a robust starting point for the separation of Enhydrin and this compound. The gradient elution from 40% to 70% acetonitrile is designed to provide sufficient resolution between these two structurally similar compounds. Enhydrin, being less polar than its chlorohydrin counterpart, is expected to elute earlier. The UV detection wavelength of 210 nm is selected based on the absorbance maxima of similar sesquiterpene lactones.[3][4]
Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, and sensitivity (LOD and LOQ). The provided table of hypothetical data serves as a guide for the expected performance of a well-optimized method. Researchers may need to adjust the gradient profile, flow rate, or even the mobile phase composition (e.g., by using methanol (B129727) instead of acetonitrile or adding a small percentage of acid like formic acid) to achieve optimal separation for their specific sample matrix and HPLC system.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC separation of Enhydrin and this compound. The method is designed to be a reliable starting point for researchers and professionals in drug development, enabling accurate quantification and quality control of these pharmacologically relevant compounds. The provided workflow and data presentation guidelines will aid in the systematic development and validation of this analytical method.
References
- 1. Quantitative determination of enhydrin in leaf rinse extracts and in glandular trichomes of Smallanthus sonchifolius (Asteraceae) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. amsbio.com [amsbio.com]
- 7. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: NMR Spectroscopy Protocol for the Structural Characterization of Enhydrin Chlorohydrin
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the structural elucidation of Enhydrin chlorohydrin, a derivative of the sesquiterpene lactone Enhydrin, using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed methodologies for one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are outlined. A proposed structure of this compound is presented, based on the known reactivity of alkenes with hypochlorous acid. This guide is intended to assist researchers in the unambiguous structural characterization of novel chlorinated natural products.
Introduction
Enhydrin is a sesquiterpene lactone isolated from plants of the Asteraceae family, known for its various biological activities.[1] Chemical modification of natural products is a common strategy in drug discovery to enhance efficacy or explore structure-activity relationships. The term "chlorohydrin" implies the addition of a chlorine atom and a hydroxyl group to adjacent carbons of a double bond.[2][3] This application note outlines a systematic approach to confirm the structure of a putative this compound derivative using a suite of NMR experiments.
Proposed Structure of this compound:
Based on the structure of Enhydrin and the known mechanism of chlorohydrin formation from alkenes, it is proposed that this compound is formed by the anti-addition of hypochlorous acid (HOCl) across one of the endocyclic double bonds of the Enhydrin core. The reaction is expected to occur at the more sterically accessible C7-C8 double bond. The proposed stereochemistry of the newly introduced chiral centers would need to be confirmed by NOESY/ROESY experiments.
Experimental Protocols
A systematic series of NMR experiments is required for the complete structural assignment of this compound.
2.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is purified to >95% purity, as impurities can complicate spectral analysis.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. For polar compounds like sesquiterpene lactones, Deuterated Chloroform (CDCl₃) is a common starting point.[4] If solubility is an issue, Deuterated Methanol (CD₃OD), Deuterated Acetone (Acetone-d₆), or Deuterated Dimethyl Sulfoxide (DMSO-d₆) can be used.[5][6] The choice of solvent can slightly alter chemical shifts.
-
Concentration: Dissolve 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm for both ¹H and ¹³C NMR.
-
Filtration: Filter the solution through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
2.2. NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR (Proton NMR):
-
Purpose: To determine the number of different types of protons, their chemical environment, multiplicity (splitting pattern), and integration (ratio of protons).
-
Typical Parameters:
-
Pulse sequence: zg30
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay (d1): 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR (Carbon NMR):
-
Purpose: To determine the number of non-equivalent carbons and their chemical environment (e.g., carbonyl, olefinic, aliphatic).
-
Typical Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Spectral width: 220-240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay (d1): 2 seconds
-
Number of scans: 1024 or more (due to low natural abundance of ¹³C)
-
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To differentiate between CH, CH₂, and CH₃ groups. DEPT-135 shows CH and CH₃ signals pointing up, while CH₂ signals point down. DEPT-90 only shows CH signals.
-
Typical Parameters:
-
Pulse sequences: DEPT-90, DEPT-135
-
Parameters are typically based on the instrument's standard ¹³C settings.
-
-
-
2D COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, typically through 2 or 3 bonds. This helps to establish connectivity between adjacent protons and map out spin systems.[2]
-
Typical Parameters:
-
Pulse sequence: cosygpqf
-
Data points: 2048 in F2, 256-512 in F1
-
Number of scans: 2-4 per increment
-
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).[7]
-
Typical Parameters:
-
Pulse sequence: hsqcedetgpsisp2.2
-
Spectral width: ~12 ppm in F2 (¹H), ~160-180 ppm in F1 (¹³C)
-
Number of scans: 2-8 per increment
-
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and identifying quaternary carbons.[7]
-
Typical Parameters:
-
Pulse sequence: hmbcgplpndqf
-
Long-range coupling delay (d6) optimized for ~8 Hz.
-
Number of scans: 8-16 per increment
-
-
Data Presentation
The acquired NMR data should be summarized in a structured table for clarity and ease of interpretation. The following is a template for presenting the NMR data for the proposed this compound structure.
Table 1: Illustrative NMR Data Table for Proposed this compound Structure
| Position | δC (ppm), Mult. | δH (ppm), (mult., J in Hz) | Key COSY Correlations | Key HMBC Correlations |
| 1 | ~85.0, CH | ~5.5 (d, J = ...) | H-2 | C-2, C-5, C-10 |
| 2 | ~40.0, CH | ~2.5 (m) | H-1, H-3 | C-1, C-3, C-4 |
| 3 | ~70.0, CH | ~4.0 (dd, J = ...) | H-2, H-4 | C-2, C-4, C-5 |
| 4 | ~45.0, C | - | - | H-3, H-5, Me-14 |
| 5 | ~50.0, CH | ~3.0 (m) | H-6 | C-1, C-4, C-6, C-10 |
| 6 | ~75.0, CH | ~5.0 (d, J = ...) | H-5, H-7 | C-5, C-7, C-11 |
| 7 | ~65.0, CH-OH | ~4.2 (dd, J = ...) | H-6, H-8 | C-5, C-6, C-8, C-11 |
| 8 | ~60.0, CH-Cl | ~4.5 (d, J = ...) | H-7 | C-6, C-7, C-9, C-10 |
| 9 | ~78.0, CH | ~5.8 (s) | - | C-8, C-10 |
| 10 | ~48.0, C | - | - | H-1, H-5, H-8, H-9 |
| 11 | ~138.0, C | - | - | H-6, H-7, H-13a, H-13b |
| 12 | ~170.0, C=O | - | - | H-6, H-13a, H-13b |
| 13 | ~125.0, CH₂ | ~6.2 (s), ~5.8 (s) | - | C-11, C-12 |
| 14 | ~18.0, CH₃ | ~1.2 (s) | - | C-3, C-4, C-5 |
| ... | ... | ... | ... | ... |
Note: The chemical shift (δ) and coupling constant (J) values are hypothetical and serve as placeholders to illustrate the data presentation format. Actual values will be determined from the experimental spectra.
Visualization of Experimental Workflow
The logical flow from sample preparation to final structure elucidation can be visualized as follows:
Caption: Workflow for the NMR-based structural elucidation of this compound.
Conclusion
The structural characterization of novel natural product derivatives is fundamental in chemical and pharmaceutical research. The protocol detailed in this application note provides a systematic and robust workflow for the unambiguous identification of this compound using a combination of one- and two-dimensional NMR techniques. The provided templates for data presentation and workflow visualization serve as a guide for researchers to organize and interpret their findings effectively.
References
Application Note: Mass Spectrometry Analysis of Enhydrin Chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin (B1240213) is a sesquiterpenoid lactone found in plants of the Enhydra genus, which has been noted for its various biological activities. The addition of a chlorohydrin functional group to the enhydrin structure can significantly alter its chemical properties and biological activity, making its accurate identification and quantification crucial in phytochemical analysis, drug discovery, and toxicology. This application note provides a detailed protocol for the analysis of Enhydrin chlorohydrin using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol details the extraction of this compound from plant matrices, such as the leaves of Enhydra fluctuans.
-
Grinding: Weigh 1 gram of dried and powdered plant material.
-
Extraction: Add 10 mL of 70% methanol (B129727) to the powdered sample.
-
Sonication: Sonicate the mixture for 30 minutes to facilitate the extraction of the analyte.[1]
-
Centrifugation: Centrifuge the extract to pellet solid plant material.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before injection into the LC-MS/MS system.[1]
Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Analysis
This section outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for the separation.[2]
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[2]
-
-
Gradient Elution: A gradient elution is often necessary to achieve good separation of sesquiterpenoid lactones in complex mixtures.[1] The following is a representative gradient:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for sesquiterpenoid lactones.[1][2]
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 500 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 700 L/h
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for quantitative analysis or full scan and product ion scan for qualitative analysis.
Data Presentation
Table 1: Hypothetical MRM Transitions for this compound
For quantitative analysis, specific precursor-to-product ion transitions are monitored. The following table presents hypothetical m/z values for this compound based on the structure of Enhydrin and the addition of a chlorohydrin group (C3H6ClO).
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 441.15 | 347.13 | 20 |
| 329.12 | 25 | ||
| 283.11 | 30 |
Note: These values are hypothetical and require experimental verification.
Table 2: Method Validation Parameters
The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table shows typical performance characteristics for LC-MS/MS assays of sesquiterpenoid lactones.
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| LOD | 0.1 ng/mL |
| LOQ | 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Note: These are target values for method validation.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Proposed Fragmentation Pathway
The fragmentation of sesquiterpenoid lactones in tandem mass spectrometry often involves the neutral loss of side chains, water (H₂O), and carbon dioxide (CO₂). For hirsutinolide-type sesquiterpenoid lactones, a common fragmentation pattern involves the initial loss of the side chain at the C-8 position.[3][4] For chlorohydrins, a characteristic fragmentation is the loss of HCl. The proposed fragmentation pathway for this compound combines these characteristic patterns.
Caption: Proposed MS/MS Fragmentation of this compound.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the proposed fragmentation pathway, offer a solid starting point for researchers. Method optimization and validation will be necessary for specific applications and matrices to ensure accurate and reliable results. This methodology can be adapted for the analysis of other chlorinated sesquiterpenoid lactones and will be a valuable tool in natural product chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay of Enhydrin Chlorohydrin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] Its derivative, Enhydrin chlorohydrin, is also a natural product.[2] While the parent compound, enhydrin, has been studied for its antiparasitic and antibacterial properties, the specific biological activities of its chlorohydrin derivative are less characterized.[1][3][4] These application notes provide detailed protocols for establishing an in vitro assay to evaluate the potential cytotoxic and anti-inflammatory activities of this compound.
The proposed assays will first determine the cytotoxic profile of this compound to establish a therapeutic window. Subsequently, its anti-inflammatory potential will be investigated by measuring its effect on key inflammatory mediators and exploring its impact on the NF-κB signaling pathway, a crucial regulator of inflammation.[5][6][7][8]
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay | Endpoint | Incubation Time (h) | IC₅₀ (µM) | Max. Inhibition (%) |
| RAW 264.7 | MTT | Viability | 24 | ||
| LDH | Cytotoxicity | 24 | |||
| HeLa | MTT | Viability | 24 | ||
| LDH | Cytotoxicity | 24 | |||
| HEK293 | MTT | Viability | 24 | ||
| LDH | Cytotoxicity | 24 |
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control |
Table 3: Effect of this compound on NF-κB Activity
| Treatment | NF-κB Reporter Activity (Fold Change) |
| Vehicle Control | |
| LPS (1 µg/mL) | |
| This compound (10 µM) + LPS | |
| This compound (25 µM) + LPS | |
| This compound (50 µM) + LPS | |
| NF-κB Inhibitor + LPS |
Experimental Protocols
Cytotoxicity Assays
To assess the cytotoxic effects of this compound, two common in vitro assays are recommended: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[9][10][11]
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[11]
Materials:
-
Target cell lines (e.g., RAW 264.7, HeLa, HEK293)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Principle: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[9]
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound
-
LDH assay kit
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for 24 hours.
-
Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Anti-inflammatory Assays
These assays will be performed on RAW 264.7 murine macrophages, a common model for studying inflammation.[12][13]
Principle: This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant using the Griess reagent.[5]
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control.
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite should be used for quantification.[5]
Principle: The levels of TNF-α and IL-6 secreted into the culture medium are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound
-
LPS
-
TNF-α and IL-6 ELISA kits
-
96-well plates
Protocol:
-
Seed and treat RAW 264.7 cells as described for the NO production assay.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
NF-κB Signaling Pathway Assay
Principle: This assay utilizes a cell line stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase.
Materials:
-
RAW 264.7 cells with a stable NF-κB luciferase reporter
-
Complete culture medium
-
This compound
-
LPS
-
Luciferase assay system
-
96-well plates
Protocol:
-
Seed the reporter cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
Visualizations
Caption: Workflow for assessing this compound activity.
Caption: Hypothesized inhibition of the NF-κB pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhydrin Chlorohydrin as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin (B1240213), a sesquiterpene lactone primarily isolated from Smallanthus sonchifolius (yacon), has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-diabetic and anti-parasitic activities.[1][2] As with any bioactive compound intended for research or pharmaceutical development, the availability of a reliable analytical standard is paramount for accurate quantification and quality control.[3][4] While enhydrin itself serves as a primary standard, its chlorohydrin derivative presents a potential alternative or complementary standard, particularly for methods involving derivatization or for specific analytical applications. This document provides detailed application notes and protocols for the proposed use of enhydrin chlorohydrin as a phytochemical standard.
Enhydrin contains an epoxide functional group, which can be converted to a chlorohydrin. This derivatization may enhance its stability or improve its chromatographic properties under certain conditions.
Physicochemical Properties of Enhydrin
A comprehensive understanding of the physicochemical properties of the parent compound, enhydrin, is essential for its use as a reference standard.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₁₀ | [5][6] |
| Molecular Weight | 464.46 g/mol | PubChem CID: 5281441 |
| CAS Number | 33880-85-2 | [7] |
| Appearance | White crystalline solid | Inferred from isolation protocols |
| Solubility | Soluble in ethanol (B145695), methanol (B129727), chloroform | [8] |
Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Theoretical)
-
Dissolution: Dissolve a known quantity of purified enhydrin in a suitable inert solvent, such as dioxane or tetrahydrofuran (B95107) (THF).
-
Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid with constant stirring.
-
Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0-25°C) while monitoring the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a cold, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude this compound using column chromatography or preparative HPLC to obtain the standard of high purity.
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and FT-IR.
Analytical Methods for Quantification
Validated analytical methods are crucial for the accurate quantification of enhydrin and, by extension, its chlorohydrin derivative. The methods detailed below for enhydrin can be adapted for this compound, with potential modifications to the chromatographic conditions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and accurate method for the quantification of enhydrin in plant extracts.[5][9]
Quantitative Data for HPLC Analysis of Enhydrin
| Parameter | Value | Reference |
| Linearity (R²) | > 0.9999 | [9] |
| Limit of Detection (LOD) | 0.52 µg/mL | [9] |
| Limit of Quantification (LOQ) | 1.57 µg/mL | [9] |
| Recovery | 101.46% | [9] |
| Repeatability (%RSD) | 0.30% | [9] |
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of enhydrin or this compound standard in methanol or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to a suitable upper limit.
-
-
Sample Preparation (from S. sonchifolius leaves):
-
Dry and powder the plant material.
-
Extract the powder with a suitable solvent (e.g., ethanol or chloroform) using maceration or ultrasonication.[8]
-
Filter the extract and evaporate the solvent.
-
Redissolve the dried extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the calibration standards to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify the analyte in the samples by comparing the peak area with the calibration curve.
-
Thin-Layer Chromatography (TLC) - Densitometry
TLC-Densitometry offers a simpler and more cost-effective method for the quantification of enhydrin.[10]
Quantitative Data for TLC-Densitometry Analysis of Enhydrin
| Parameter | Value | Reference |
| Linearity (R²) | 0.9998 | [10] |
| Limit of Detection (LOD) | 80.57 µg/mL | [10] |
| Limit of Quantification (LOQ) | 244.1 µg/mL | [10] |
| Accuracy (Recovery) | 97–107% | [10] |
| Precision (%RSD) | < 3% | [10] |
Experimental Protocol: TLC-Densitometry Analysis
-
Instrumentation: TLC plates (silica gel GF254), developing chamber, sample applicator, and a TLC scanner (densitometer).[10]
-
Chromatographic Conditions:
-
Stationary Phase: TLC plates silica (B1680970) gel GF254[10]
-
Mobile Phase: Chloroform:hexane (10:1 v/v)[10]
-
Densitometric Analysis Wavelength: 210 nm[10]
-
-
Standard and Sample Preparation:
-
Prepare standard and sample solutions as described for the HPLC method.
-
-
Analysis:
-
Apply the standard and sample solutions as bands on the TLC plate.
-
Develop the plate in the developing chamber saturated with the mobile phase.
-
Dry the plate and scan it using the densitometer at 210 nm.
-
Quantify the analyte by comparing the peak areas of the sample with those of the standards.
-
Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the isolation and analysis of enhydrin from its natural source, which would be a prerequisite for its use as a standard or for the synthesis of its chlorohydrin derivative.
Caption: Workflow for Enhydrin Analysis.
Biological Activity of Enhydrin
Enhydrin exhibits several biological activities that underscore its importance as a phytochemical marker for quality control of yacon leaf extracts.
-
Anti-diabetic Activity: Enhydrin has been shown to have hypoglycemic effects, potentially through the inhibition of α-glucosidase activity, which helps in regulating postprandial hyperglycemia.
-
Anti-parasitic Activity: Studies have demonstrated the activity of enhydrin against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease.[2]
-
Antibacterial Activity: In combination with another sesquiterpene lactone, uvedalin, enhydrin has shown antibacterial activity.[11]
The following diagram illustrates some of the known biological effects of enhydrin.
Caption: Biological activities of Enhydrin.
Conclusion
While enhydrin itself is an established phytochemical standard for the analysis of Smallanthus sonchifolius, the potential for creating its chlorohydrin derivative offers an interesting avenue for analytical method development. The protocols and data presented here provide a comprehensive guide for researchers and scientists working with enhydrin and lay the groundwork for the potential use of this compound as a standard. The provided analytical methods are robust and validated, ensuring accurate and reliable quantification, which is essential for quality control and drug development processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journal.stifera.ac.id [journal.stifera.ac.id]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhydrin A | C23H28O10 | CID 5377450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Enhydrin | C23H28O10 | CID 5281441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. api.arca.fiocruz.br [api.arca.fiocruz.br]
- 9. Chlorohydrin synthesis by chlorination or substitution [organic-chemistry.org]
- 10. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US5146011A - Preparation of chlorohydrins - Google Patents [patents.google.com]
Application Notes and Protocols for Cellular Analysis of Enhydrin Chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin chlorohydrin is a natural product isolated from Smallanthus sonchifolius[1]. As with many novel natural compounds, its biological activities and potential therapeutic applications are yet to be fully elucidated. The initial characterization of such compounds in a preclinical setting is crucial for drug discovery and development.[2][3] This document provides a comprehensive set of cell culture protocols to investigate the cytotoxic and apoptotic effects of this compound, and to explore its potential impact on key cellular signaling pathways commonly modulated by natural products.[4][5][6][7][8]
These protocols are designed to be adaptable to various cancer cell lines and primary cells, providing a robust framework for the initial in vitro assessment of this compound. The following sections detail the necessary materials, step-by-step procedures for cytotoxicity and apoptosis assays, and a foundational approach to investigating cellular signaling.
Experimental Workflow
The overall experimental workflow for the cellular analysis of this compound is depicted below. This workflow ensures a systematic evaluation from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: Experimental workflow for this compound analysis.
Materials and Reagents
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293, primary cells).
-
This compound: High-purity compound.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (B87167) (DMSO).
-
Reagents for Apoptosis Assays: Annexin V-FITC Apoptosis Detection Kit, Caspase-Glo® 3/7 Assay Kit.
-
Other Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, Propidium Iodide (PI).
-
Equipment: Cell culture incubator (37°C, 5% CO2), 96-well plates, microplate reader, flow cytometer, western blot apparatus.
Experimental Protocols
Cell Culture and Maintenance
-
Maintain selected cell lines in a humidified incubator at 37°C with 5% CO2.
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Subculture cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C.
-
Prepare fresh dilutions in cell culture medium for each experiment, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 1: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (medium with 0.1% DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation: Cytotoxicity of this compound (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
From these results, the IC50 (the concentration of a drug that gives half-maximal response) can be determined.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation: Apoptosis Analysis by Flow Cytometry
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (24h) | |||
| This compound (IC50, 24h) | |||
| Vehicle Control (48h) | |||
| This compound (IC50, 48h) |
Protocol 3: Caspase-3/7 Activity Assay
Caspases are key mediators of apoptosis.[12] This assay measures the activity of caspase-3 and -7, which are executioner caspases.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Assay Procedure: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
Data Presentation: Caspase-3/7 Activity
| Treatment | Relative Luminescence Units (RLU) - 6h | Relative Luminescence Units (RLU) - 12h | Relative Luminescence Units (RLU) - 24h |
| Vehicle Control | |||
| This compound (IC50) |
Potential Signaling Pathways for Investigation
Natural products often exert their effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.[4][5][6][8] Based on common mechanisms of natural compounds, the following pathways are suggested for initial investigation.
References
- 1. amsbio.com [amsbio.com]
- 2. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Cellular signaling perturbation by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 12. Apoptosis Assays [sigmaaldrich.com]
- 13. biotech.illinois.edu [biotech.illinois.edu]
Unveiling the Anti-Diabetic Promise of Enhydrin Chlorohydrin: A Detailed Protocol for Preclinical Assessment
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat diabetes mellitus, researchers are increasingly turning to natural compounds. Enhydrin, a sesquiterpene lactone found in the leaves of Smallanthus sonchifolius (yacon), has demonstrated notable anti-diabetic properties. This document provides a comprehensive set of application notes and protocols for the rigorous assessment of the anti-diabetic potential of Enhydrin chlorohydrin, a derivative of Enhydrin. These guidelines are intended for researchers, scientists, and professionals in the field of drug development.
The protocols outlined herein cover a spectrum of essential in vitro and in vivo assays, from initial enzymatic screenings to mechanistic studies in cell culture and validation in animal models of diabetes. This standardized approach aims to facilitate the systematic evaluation of this compound and other natural compounds as potential anti-diabetic agents.
Section 1: Preparation and Characterization of this compound
This compound can be synthesized from Enhydrin, which is extracted and purified from the leaves of Smallanthus sonchifolius.
Protocol 1.1: Extraction and Purification of Enhydrin
-
Extraction : 100g of dried yacon leaves are briefly rinsed (1-2 minutes) in chloroform (B151607).
-
Filtration and Evaporation : The chloroform solution is filtered and evaporated under reduced pressure to yield a thick extract.[1]
-
Methanol (B129727) Dissolution : The extract is dissolved in 35 mL of methanol, followed by the slow addition of 15 mL of distilled water to precipitate impurities.[1]
-
Filtrate Evaporation and Crystallization : The resulting filtrate is evaporated, and the residue is redissolved in methanol and stored at -20°C for three days to induce crystallization of Enhydrin.[1]
-
Washing : The crystals are washed three times with cold diethyl ether to remove remaining impurities.[1]
-
Purification : Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[1]
Protocol 1.2: Synthesis of this compound
-
Acidified Methanol Solution : Prepare a solution of 70% methanol in water and adjust the pH to 4 with 1 N HCl.
-
Reflux : Dissolve 100 mg of purified Enhydrin in 100 mL of the acidified methanol solution.
-
Heating : Reflux the solution for 24 hours. This process will lead to the degradation of Enhydrin and the formation of degradation products, including this compound.[2]
-
Isolation : Isolate this compound from the reaction mixture using preparative HPLC.[2]
Protocol 1.3: Preparation of this compound for Biological Assays
-
In Vitro Assays : For cell-based and enzymatic assays, dissolve this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilutions should be made in the respective assay buffers, ensuring the final DMSO concentration does not exceed a level that affects cell viability or enzyme activity (typically <0.1%).
-
In Vivo Studies : For oral administration in mice, this compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution or a mixture containing a small amount of a surfactant like Tween 80 to ensure uniform suspension.[3][4]
Section 2: In Vitro Assessment of Anti-Diabetic Potential
A series of in vitro assays are crucial for the initial screening and mechanistic evaluation of this compound's anti-diabetic properties.
Inhibition of Carbohydrate-Digesting Enzymes
Inhibition of α-amylase and α-glucosidase is a key strategy to control postprandial hyperglycemia.[5]
Protocol 2.1.1: α-Amylase Inhibition Assay
-
Reaction Mixture : Prepare a reaction mixture containing 250 µL of this compound (at various concentrations) and 250 µL of 0.02 M sodium phosphate (B84403) buffer (pH 6.9) with α-amylase solution (0.5 mg/mL).
-
Pre-incubation : Pre-incubate the mixture at 25°C for 10 minutes.
-
Starch Addition : Add 250 µL of 1% starch solution in 0.02 M sodium phosphate buffer (pH 6.9) and incubate at 25°C for 10 minutes.
-
Stopping the Reaction : Terminate the reaction by adding 500 µL of dinitrosalicylic acid (DNS) color reagent.
-
Color Development : Heat the mixture in a boiling water bath for 5 minutes.
-
Absorbance Measurement : After cooling, dilute the mixture with 5 mL of distilled water and measure the absorbance at 540 nm.
-
Calculation : Acarbose is used as a positive control. The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbancecontrol - Absorbancesample) / Absorbancecontrol] x 100
Protocol 2.1.2: α-Glucosidase Inhibition Assay
-
Reaction Mixture : Mix 80 µL of this compound (at various concentrations) with 1 mL of 100 mM phosphate buffer (pH 6.8) and 20 µL of α-glucosidase (0.01 mg/mL).
-
Incubation : Incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition : Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) to start the reaction.
-
Incubation : Incubate at 37°C for 60 minutes.
-
Stopping the Reaction : Stop the reaction by adding 2.5 mL of 0.1 M Na2CO3.[6]
-
Absorbance Measurement : Measure the absorbance of the released p-nitrophenol at 400 nm.[6]
-
Calculation : Acarbose is used as a positive control. The percentage of inhibition is calculated as described for the α-amylase assay.[6]
| Enzyme Inhibition Assays | Parameter | This compound | Acarbose (Positive Control) |
| α-Amylase | IC50 (µg/mL) | To be determined | Report literature values |
| α-Glucosidase | IC50 (µg/mL) | To be determined | Report literature values |
Table 1: Template for summarizing enzyme inhibition data.
Cellular Glucose Uptake
The 3T3-L1 adipocyte cell line is a well-established model for studying glucose uptake.
Protocol 2.2.1: Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation : Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.
-
Serum Starvation : Serum starve the differentiated adipocytes for 1 hour in low glucose DMEM.
-
Treatment : Treat the cells with various concentrations of this compound or insulin (B600854) (positive control) for 1 hour at 37°C.
-
Glucose Analog Addition : Add a fluorescent glucose analog, such as 6-NBDG, to the cells and incubate to allow for uptake.
-
Fluorescence Measurement : Measure the fluorescence intensity to quantify glucose uptake.
-
Data Analysis : Compare the glucose uptake in this compound-treated cells to untreated and insulin-treated cells.
Insulin Secretion
The MIN6 pancreatic β-cell line is a suitable model for investigating the effect of compounds on insulin secretion.
Protocol 2.3.1: Insulin Secretion Assay in MIN6 Cells
-
Cell Culture : Culture MIN6 cells in 96-well plates until they reach approximately 80% confluency.[7]
-
Pre-incubation : Wash the cells twice with glucose-free Krebs-Ringer-HEPES (KRH) buffer supplemented with 0.1% BSA. Pre-incubate the cells for 1 hour at 37°C in KRH buffer containing a low glucose concentration (e.g., 1 mmol/L).[7]
-
Treatment : Remove the pre-incubation buffer and incubate the cells for 1 hour with KRH buffer containing low glucose, high glucose (e.g., 20 mM), or high glucose plus various concentrations of this compound.
-
Sample Collection : Collect the supernatant to measure secreted insulin.
-
Insulin Quantification : Measure the insulin concentration in the supernatant using an ELISA kit.
-
Data Analysis : Express insulin secretion as a fold-change relative to the low glucose control.
| Cell-Based Assays | Parameter | This compound | Positive Control |
| Glucose Uptake (3T3-L1) | Fold increase over basal | To be determined | Insulin |
| Insulin Secretion (MIN6) | Fold increase over low glucose | To be determined | High Glucose |
Table 2: Template for summarizing cellular assay data.
Section 3: In Vivo Evaluation of Anti-Diabetic Efficacy
Animal models are indispensable for validating the in vitro findings and assessing the therapeutic potential of this compound.
Streptozotocin (STZ)-Induced Diabetic Mouse Model
STZ is a chemical that selectively destroys pancreatic β-cells, inducing a state of hyperglycemia that mimics type 1 diabetes.[8]
Protocol 3.1.1: Induction of Diabetes
-
Animal Model : Use male C57BL/6J mice.
-
STZ Preparation : Prepare a fresh solution of STZ in 0.1 M citrate (B86180) buffer (pH 4.5).
-
Induction : Administer a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg body weight) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).
-
Confirmation of Diabetes : Monitor blood glucose levels. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for subsequent experiments.[9]
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess how quickly an orally administered glucose load is cleared from the blood, providing insights into glucose tolerance and insulin sensitivity.
Protocol 3.2.1: OGTT Procedure
-
Fasting : Fast the diabetic and non-diabetic control mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose Measurement : Measure the fasting blood glucose level (time 0) from the tail vein.
-
Treatment : Administer this compound or the vehicle orally to the respective groups of mice. A standard anti-diabetic drug like metformin (B114582) can be used as a positive control.
-
Glucose Challenge : After a specific time post-treatment (e.g., 30-60 minutes), administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).
-
Blood Glucose Monitoring : Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis : Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
| Oral Glucose Tolerance Test (OGTT) | Fasting Glucose (mg/dL) | AUC (mg/dL*min) |
| Non-Diabetic Control | Report value | Report value |
| Diabetic Control | Report value | Report value |
| This compound Treated | Report value | Report value |
| Metformin Treated | Report value | Report value |
Table 3: Template for summarizing OGTT data.
Section 4: Mechanistic Studies: Signaling Pathway Analysis
To elucidate the molecular mechanisms underlying the anti-diabetic effects of this compound, it is essential to investigate its impact on key signaling pathways involved in glucose metabolism.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical downstream signaling cascade of the insulin receptor and plays a central role in mediating insulin's metabolic effects, including glucose uptake and glycogen (B147801) synthesis.
Protocol 4.1.1: Western Blot Analysis of PI3K/Akt Pathway
-
Cell Treatment and Lysis : Treat differentiated 3T3-L1 adipocytes or other relevant cell types with this compound and/or insulin. Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Probe the membrane with primary antibodies against total and phosphorylated forms of key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-PI3K, PI3K).
-
Detection : Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
-
Densitometry Analysis : Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
GLUT4 Translocation
Insulin-stimulated glucose uptake in muscle and adipose tissue is primarily mediated by the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane.
Protocol 4.2.1: GLUT4 Translocation Assay
-
Cell Culture : Use 3T3-L1 adipocytes or a cell line stably expressing a tagged version of GLUT4 (e.g., GLUT4-myc).
-
Treatment : Treat the cells with this compound and/or insulin.
-
Immunofluorescence Staining : For cells expressing tagged GLUT4, perform immunofluorescence staining on non-permeabilized cells to detect the amount of GLUT4 on the cell surface.
-
Quantification : Quantify the cell surface GLUT4 using fluorescence microscopy or flow cytometry.
-
Subcellular Fractionation : Alternatively, perform subcellular fractionation to isolate plasma membrane and intracellular membrane fractions.
-
Western Blotting : Analyze the amount of GLUT4 in each fraction by Western blotting.
Section 5: Visualizing Workflows and Pathways
To provide a clear overview of the experimental processes and biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the anti-diabetic potential of this compound.
Caption: Simplified PI3K/Akt signaling pathway leading to glucose uptake.
By adhering to these detailed protocols, researchers can generate robust and reproducible data to thoroughly evaluate the anti-diabetic potential of this compound, paving the way for the development of new and effective therapies for diabetes.
References
- 1. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
- 7. Yacon (Smallanthus sonchifolius) Leaf Extract Attenuates Hyperglycemia and Skeletal Muscle Oxidative Stress and Inflammation in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecules | Free Full-Text | Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method | Notes [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Enhydrin to Chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family, has garnered interest for its potential biological activities. Chemical derivatization is a key strategy in drug discovery and development to modify the pharmacokinetic and pharmacodynamic properties of lead compounds. The conversion of Enhydrin to its chlorohydrin derivative introduces a halogen atom, which can significantly alter its biological activity, lipophilicity, and metabolic stability. This document provides detailed application notes and a protocol for the synthesis of Enhydrin chlorohydrin.
Application Notes
The derivatization of Enhydrin to its chlorohydrin is achieved through the reaction of the epoxide ring present in the Enhydrin molecule with hydrochloric acid. This reaction proceeds via an acid-catalyzed ring-opening of the epoxide, where the chloride ion acts as a nucleophile. The resulting chlorohydrin may exhibit altered biological properties compared to the parent compound. Halogenated sesquiterpene lactones have been reported to possess a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Therefore, the synthesis of this compound is a valuable step in exploring the structure-activity relationship of this class of natural products and for developing new therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the reported reaction of Enhydrin with hydrochloric acid in methanol (B129727).[1]
Materials and Reagents:
-
Enhydrin (isolated from a natural source or synthesized)
-
Methanol (analytical grade)
-
Hydrochloric acid (concentrated, 37%)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc) for extraction
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Dissolution: Dissolve a known quantity of Enhydrin in methanol in a round-bottom flask equipped with a magnetic stir bar. The concentration will depend on the scale of the reaction; a starting point could be 10 mg of Enhydrin in 5 mL of methanol.
-
Acidification: To the stirred solution, add a catalytic amount of concentrated hydrochloric acid dropwise at room temperature. The exact amount of acid may need to be optimized, but a starting point is 1-2 drops.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to develop the TLC plate. The formation of the more polar chlorohydrin product should be observed as a new spot with a lower Rf value compared to the starting material, Enhydrin.
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure this compound.
-
Characterization: Characterize the purified product using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of Enhydrin and its Chlorohydrin Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z) | Key NMR Data |
| Enhydrin | C₂₃H₂₈O₁₀ | 464.46 | M⁺ 464 | |
| This compound | C₂₃H₂₉ClO₁₀ | 500.92 | M⁺ 500, fragments at 441 and 249[1] |
Note: Detailed NMR data for this compound is not fully available in the cited literature and would need to be determined experimentally upon synthesis.
Visualizations
Diagram 1: Reaction Scheme for the Synthesis of this compound
Caption: Synthesis of this compound from Enhydrin.
Diagram 2: Experimental Workflow for Enhydrin Derivatization
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: Enhydrin Chlorohydrin in Natural Product Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the potential applications of chlorohydrin derivatives of the natural product Enhydrin in synthetic chemistry. While the direct utilization of "Enhydrin chlorohydrin" as an intermediate in the total synthesis of other natural products is not extensively documented in current scientific literature, this note outlines its hypothetical derivatization and subsequent synthetic transformations based on established chemical principles. Furthermore, it presents analogous, well-documented protocols where chlorohydrin intermediates are pivotal in the synthesis of complex chiral molecules, thereby serving as a practical guide for researchers exploring similar synthetic strategies.
Introduction: The Role of Chlorohydrins in Synthesis
Chlorohydrins are a class of organic compounds containing a chlorine atom and a hydroxyl group on adjacent carbon atoms. They are highly versatile synthetic intermediates, primarily due to their ability to undergo intramolecular cyclization to form epoxides upon treatment with a base.[1][2] This transformation, a variant of the Williamson ether synthesis, is a cornerstone in the synthesis of complex molecules.[1] Additionally, the hydroxyl and chloro- groups of chlorohydrins can be manipulated to introduce other functionalities, making them valuable synthons in natural product synthesis.[3][4]
Enhydrin is a germacranolide sesquiterpene lactone isolated from plants of the genus Smallanthus, which possesses a complex structure featuring multiple stereocenters, a lactone ring, an epoxide, and two carbon-carbon double bonds. The presence of these reactive sites offers the potential for selective chemical modifications, including the formation of chlorohydrin derivatives.
Hypothetical Application: Synthesis and Utility of this compound
Based on the known reactivity of alkenes, a hypothetical protocol for the synthesis of an Enhydrin-derived chlorohydrin can be proposed. The two double bonds in the Enhydrin macrocycle present potential sites for chlorohydroxylation. The reaction would likely proceed with anti-stereospecificity.[1][5]
Proposed Protocol for this compound Formation:
-
Reaction: Chlorohydroxylation of Enhydrin.
-
Reagents: N-Chlorosuccinimide (NCS) in a mixture of acetone (B3395972) and water. NCS is chosen as a source of electrophilic chlorine to minimize side reactions.
-
Procedure: To a solution of Enhydrin in a 3:1 mixture of acetone and water, 1.1 equivalents of NCS are added portion-wise at 0 °C. The reaction is stirred for 4-6 hours, monitoring by TLC. Upon completion, the reaction is quenched with aqueous sodium thiosulfate (B1220275) solution and extracted with ethyl acetate (B1210297). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
-
Expected Product: A mixture of regio- and stereoisomeric Enhydrin chlorohydrins. The regioselectivity would be dictated by the electronic and steric environment of the double bonds, likely favoring the formation of a halonium ion at the less hindered face, followed by nucleophilic attack of water at the more substituted carbon, consistent with Markovnikov's rule.[5]
The primary synthetic utility of the resulting this compound would be its conversion to a new epoxide.
Proposed Protocol for Epoxidation:
-
Reaction: Intramolecular cyclization of this compound.
-
Reagents: A mild base such as potassium carbonate in methanol.
-
Procedure: The purified this compound is dissolved in methanol, and 1.5 equivalents of potassium carbonate are added. The mixture is stirred at room temperature for 12-18 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield the novel Enhydrin-derived epoxide.
This new epoxide could serve as a key intermediate for introducing further complexity, for instance, through nucleophilic ring-opening to generate new stereocenters and attach different functional groups, thereby enabling the synthesis of novel bioactive analogs of Enhydrin.
Diagrams of Hypothetical Transformations
Caption: Hypothetical two-step synthesis of a novel Enhydrin epoxide via a chlorohydrin intermediate.
Caption: Synthetic potential of a hypothetical this compound intermediate.
Analogous Application: Synthesis of (R)-(+)-1,2-Epoxy-5-hexene
To provide a concrete experimental protocol, the synthesis of (R)-(+)-1,2-Epoxy-5-hexene from (R)-epichlorohydrin serves as an excellent example of the formation and subsequent reaction of a chlorohydrin intermediate in the synthesis of a valuable chiral building block.[6] This process involves the ring-opening of an epoxide to form a chlorohydrin, followed by a base-mediated ring-closure to yield the desired product.
Experimental Workflow and Protocols:
The synthesis proceeds in two main steps:
-
Ring-opening of (R)-epichlorohydrin: Reaction with a Grignard reagent to form the chlorohydrin intermediate.
-
Ring-closure of the chlorohydrin: Intramolecular SN2 reaction using a base to form the target epoxide.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Grignard Ring Opening | (R)-epichlorohydrin, Allylmagnesium chloride, CuI (cat.) | THF | 0 to RT | ~60 | [6] |
| 2 | Epoxide Formation | 1-Chloro-5-hexen-2-ol, Sodium hydroxide (B78521) | - | RT | Quantitative | [6] |
Detailed Experimental Protocol (Adapted from[6]):
Step 1: Synthesis of (R)-1-chloro-5-hexen-2-ol
-
A solution of (R)-epichlorohydrin (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
Copper(I) iodide (CuI, 0.02 eq) is added to the solution.
-
Allylmagnesium chloride (1.2 eq, 2.0 M solution in THF) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.
-
The mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-chloro-5-hexen-2-ol as a colorless oil.
Step 2: Synthesis of (R)-(+)-1,2-Epoxy-5-hexene
-
The purified (R)-1-chloro-5-hexen-2-ol from the previous step is stirred vigorously with powdered sodium hydroxide pellets (1.5 eq).
-
The reaction is monitored by TLC or GC-MS and is typically complete within 2-4 hours at room temperature.
-
Upon completion, the mixture is filtered to remove the sodium salts, and the filtrate is carefully distilled to yield (R)-(+)-1,2-Epoxy-5-hexene as a pure liquid. The yield for this step is typically quantitative.[6]
Diagram of Analogous Synthesis Workflow
Caption: Workflow for the two-step synthesis of (R)-(+)-1,2-Epoxy-5-hexene via a chlorohydrin intermediate.
Conclusion
While the specific application of this compound in natural product synthesis remains a topic for future exploration, the fundamental chemistry of chlorohydrins demonstrates their significant potential. The hypothetical pathways for the derivatization of Enhydrin outlined here provide a conceptual framework for the creation of novel analogs for biological screening. The detailed, analogous protocol for the synthesis of a chiral epoxide underscores the practical utility of chlorohydrin intermediates in modern organic synthesis. Researchers are encouraged to adapt these principles and protocols to complex systems like Enhydrin to explore new synthetic routes and expand the chemical diversity of natural product libraries.
References
Application Notes and Protocols for Enhydrin Chlorohydrin Stability Testing and Storage
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific stability data for "Enhydrin chlorohydrin" is not publicly available. The following application notes and protocols are based on the known stability of the parent compound class, sesquiterpene lactones, and general principles of pharmaceutical stability testing. These guidelines provide a representative framework for designing stability studies for this compound.
Enhydrin is a naturally occurring sesquiterpene lactone, a class of compounds known for their diverse biological activities. Sesquiterpene lactones can be susceptible to degradation, particularly at neutral to alkaline pH and elevated temperatures.[1][2] Studies on alcoholic extracts of plants containing sesquiterpene lactones have also shown the potential for reaction with the solvent over time.[3][4] This document outlines recommended storage conditions and a comprehensive protocol for assessing the stability of a putative derivative, this compound.
Recommended Storage Conditions
To ensure the integrity of this compound, the following storage conditions are recommended based on the general reactivity of sesquiterpene lactones and chlorohydrins:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage (up to 1-2 weeks), 2-8°C is acceptable.
-
Humidity: Store in a desiccated environment or with a desiccant. The compound is potentially moisture-sensitive.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For maximum stability, especially for the neat compound or in solution, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to prevent oxidation.
-
Container: Use tightly sealed, high-quality glass or other inert containers.
Potential Degradation Pathways
The chemical structure of Enhydrin, a sesquiterpene lactone, suggests several potential degradation pathways for its chlorohydrin derivative. The primary sites of instability are likely the ester and lactone functional groups, which are susceptible to hydrolysis. The chlorohydrin moiety may also undergo reactions.
Caption: Hypothetical degradation pathways for this compound.
Stability Testing Protocols
A comprehensive stability testing program should include forced degradation studies and long-term stability studies under ICH-recommended conditions.
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[5]
Objective: To identify the degradation products of this compound under various stress conditions and to establish a degradation pathway.
Analytical Method: A validated stability-indicating HPLC-UV method should be used.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution in the final mobile phase composition to 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 50 µg/mL with the mobile phase.
-
Analysis: Analyze the samples by the validated HPLC method. Calculate the percentage of degradation and the relative retention times of the degradation products.
Hypothetical Forced Degradation Data:
| Stress Condition | Duration (hours) | Temperature | % Degradation of this compound | Major Degradants (RRT) |
| 0.1 M HCl | 24 | 60°C | 15.2% | 0.75, 0.88 |
| 0.1 M NaOH | 6 | Room Temp. | >90% | 0.45 (multiple minor) |
| 3% H₂O₂ | 24 | Room Temp. | 8.5% | 1.15 |
| Thermal (Solid) | 48 | 80°C | < 2% | Not Applicable |
| Thermal (Solution) | 48 | 80°C | 5.1% | 0.92 |
| Photolytic | - | ICH Q1B | 11.8% | 0.81, 1.24 |
Objective: To evaluate the stability of this compound under ICH-recommended storage conditions to determine shelf-life and re-test periods.
Procedure:
-
Store accurately weighed samples of this compound in appropriate containers under the conditions specified in the table below.
-
At each time point, withdraw a sample and prepare it for analysis.
-
Analyze the sample for appearance, assay, and degradation products using the validated stability-indicating HPLC method.
Long-Term Stability Study Plan:
| Storage Condition | Time Points (Months) | Tests to be Performed |
| 5°C ± 3°C | 0, 3, 6, 9, 12, 18, 24, 36 | Appearance, Assay, Purity/Degradation Products |
| 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 | Appearance, Assay, Purity/Degradation Products |
| 40°C ± 2°C / 75% RH ± 5% RH | 0, 1, 2, 3, 6 | Appearance, Assay, Purity/Degradation Products |
Acceptance Criteria:
-
Appearance: No significant change in color or physical form.
-
Assay: 98.0% - 102.0% of the initial value.
-
Purity: No individual degradation product should exceed 0.2%, and the total degradation products should not exceed 1.0%.
These protocols provide a robust framework for assessing the stability of this compound. The results from these studies are critical for ensuring the quality, safety, and efficacy of the compound throughout its lifecycle.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols for Evaluating Enhydrin Chlorohydrin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhydrin is a naturally occurring sesquiterpene lactone found in plants of the Smallanthus genus, notably in yacon (Smallanthus sonchifolius).[1][2][3] It has demonstrated a range of biological activities, including anti-diabetic, antibacterial, and antiparasitic properties.[3][4][5] This document provides a detailed methodology for evaluating the cytotoxicity of Enhydrin and its synthetically derived chlorohydrin. The formation of chlorohydrins from endogenous molecules like cholesterol by hypochlorous acid has been shown to induce cytotoxic effects.[6][7] Therefore, investigating the cytotoxicity of a synthetically prepared Enhydrin chlorohydrin is a logical step in assessing its potential as a therapeutic agent or a toxicant.
These application notes offer a tiered approach to cytotoxicity assessment, beginning with broad screening assays to determine the effective concentration range and progressing to more specific assays to elucidate the mechanism of cell death.
General Experimental Workflow
A systematic evaluation of a novel compound's cytotoxicity is crucial. The following workflow provides a structured approach, starting with preliminary screening and moving towards more detailed mechanistic studies.
Caption: General workflow for assessing the cytotoxicity of this compound.
Data Presentation
All quantitative data from the following protocols should be summarized in clear, well-structured tables to facilitate comparison between Enhydrin and this compound across different cell lines, concentrations, and time points.
Table 1: IC50 Values of Enhydrin and this compound
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Enhydrin | Cell Line A | 24 | |
| 48 | |||
| 72 | |||
| Cell Line B | 24 | ||
| 48 | |||
| 72 | |||
| This compound | Cell Line A | 24 | |
| 48 | |||
| 72 | |||
| Cell Line B | 24 | ||
| 48 | |||
| 72 |
Table 2: Lactate Dehydrogenase (LDH) Release Assay Results
| Compound | Concentration (µM) | Incubation Time (h) | % Cytotoxicity (LDH Release) |
| Vehicle Control | 0 | 24 | |
| Enhydrin | 1 | 24 | |
| 10 | 24 | ||
| 100 | 24 | ||
| This compound | 1 | 24 | |
| 10 | 24 | ||
| 100 | 24 |
Table 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | |||
| Enhydrin (IC50) | |||
| This compound (IC50) |
Experimental Protocols
Protocol 1: Synthesis of this compound (Hypothetical)
Note: As "this compound" is not a commercially available compound, a synthetic route is proposed based on the reaction of alkenes with a chlorine source. The α-methylene-γ-lactone moiety present in many cytotoxic sesquiterpene lactones is a potential site for this reaction.
Materials:
-
Enhydrin
-
Trichloroisocyanuric acid (TCCA)
-
Aqueous acetone
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve Enhydrin in aqueous acetone.
-
Slowly add TCCA to the solution while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting this compound using column chromatography.
-
Confirm the structure of the purified product using spectroscopic methods (e.g., NMR, Mass Spectrometry).
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Enhydrin and this compound stock solutions (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Enhydrin and this compound in complete medium. Replace the old medium with 100 µL of the compound dilutions. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 3: Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well flat-bottom sterile tissue culture plates
-
Cells treated with Enhydrin and this compound (from a parallel plate to the MTT assay)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Prepare Controls: Include a no-cell background control, a vehicle control (untreated cells), and a maximum LDH release control (cells treated with lysis buffer).
-
Sample Collection: After the desired incubation period with the compounds, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.
Protocol 4: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well sterile tissue culture plates
-
Enhydrin and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of Enhydrin and this compound for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Proposed Signaling Pathway for Enhydrin-Induced Cytotoxicity
Based on the known cytotoxic mechanisms of sesquiterpene lactones, a plausible signaling pathway for Enhydrin-induced cytotoxicity may involve the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis. The α-methylene-γ-lactone moiety is a key reactive site that can alkylate cellular macromolecules, including proteins and DNA, contributing to cellular stress.
Caption: Proposed pathway of Enhydrin-induced apoptosis.
Conclusion
This document provides a comprehensive set of protocols for the systematic evaluation of Enhydrin and its hypothetical chlorohydrin derivative's cytotoxicity. By employing a multi-assay approach and carefully documenting the data, researchers can gain valuable insights into the cytotoxic potential and mechanism of action of these compounds. This information is critical for guiding further drug development efforts or toxicological assessments.
References
- 1. methyl (1S,2R,4R,7E,9S,10S,11R)-9-acetyloxy-10-[(2S,3S)-2,3-dimethyloxirane-2-carbonyl]oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate | C23H28O10 | CID 44409570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cholesterol chlorohydrin synthesis by the myeloperoxidase-hydrogen peroxide-chloride system: potential markers for lipoproteins oxidatively damaged by phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorination of cholesterol in cell membranes by hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming solubility issues with Enhydrin chlorohydrin in assays
Technical Support Center: Enhydrin Chlorohydrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
This compound is a natural product isolated from Smallanthus sonchifolius[1]. Like many organic small molecules, it may exhibit poor aqueous solubility, which can pose significant challenges in biological assays. Low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results[2][3].
Q2: I observed a precipitate after diluting my DMSO stock of this compound into my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds[4][5]. This occurs because the compound, while soluble in the organic solvent, "crashes out" in the predominantly aqueous environment. Here are the initial troubleshooting steps:
-
Optimize DMSO Concentration: Try preparing intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous buffer. This can prevent high localized concentrations of the compound from precipitating upon contact with the buffer[4].
-
Gentle Warming: Warming the solution to 37°C may help in dissolving the precipitate. However, exercise caution as prolonged exposure to heat can degrade some compounds[4].
-
Sonication: A brief sonication in a water bath can help break up particulate matter and facilitate re-dissolution[4].
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of your aqueous buffer might enhance its solubility. Generally, acidic compounds are more soluble at a higher pH, while basic compounds are more soluble at a lower pH[4][6].
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
For most cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity or off-target effects. However, some cell lines can tolerate up to 0.5%. It is crucial to determine the tolerance of your specific experimental system by running a vehicle control with different DMSO concentrations.
Q4: Are there alternative solvents or formulation strategies to improve the solubility of this compound?
Yes, if DMSO proves to be problematic, several other strategies can be employed:
-
Co-solvents: Mixtures of solvents can improve solubility. Common co-solvents used in research include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs)[4].
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to maintain the compound in solution.
-
Solubilizing Agents: Cyclodextrins can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility[5].
Q5: How can I ensure my experimental results are consistent and reproducible when dealing with a poorly soluble compound like this compound?
Inconsistent dissolution can lead to variability in the actual concentration of the compound, affecting the reproducibility of your results[5].
-
Standardized Protocol: Adhere to a strict, documented protocol for preparing your solutions in every experiment[5].
-
Fresh Preparations: Whenever possible, prepare fresh dilutions of this compound from the stock solution immediately before each experiment[5].
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. Most in-vitro assays use kinetically dissolved compounds, which may not be stable over long incubation times[7][8].
Data Presentation: Solubility of a Hypothetical Poorly Soluble Compound
| Solvent/Co-solvent System | Maximum Solubility (µM) | Observations |
| 100% DMSO | > 10,000 | Clear solution |
| 100% Ethanol | 5,000 | Clear solution |
| PBS (pH 7.4) | < 1 | Visible precipitate |
| PBS + 0.5% DMSO | 10 | Precipitate forms > 10 µM |
| PBS + 1% Tween® 80 | 50 | Clear solution |
| Cell Culture Media + 10% FBS + 0.1% DMSO | 25 | No precipitate observed |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, a brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied[4].
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles[4].
Protocol for Diluting the DMSO Stock into an Aqueous Buffer
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO[4].
-
Prepare Final Aqueous Solution: Add a small volume of the appropriate DMSO intermediate to your pre-warmed (if applicable) aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around[4].
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation[4].
Visualizations
Caption: Troubleshooting workflow for this compound insolubility.
Caption: Impact of solubility on a hypothetical signaling pathway.
References
- 1. amsbio.com [amsbio.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Enhydrin chlorohydrin degradation during experiments
Technical Support Center: Enhydrin Chlorohydrin
Disclaimer: "this compound" is not a standard recognized chemical name in scientific literature. This guide is based on the general chemical properties of the chlorohydrin functional group and is intended to provide troubleshooting advice for researchers working with novel chlorohydrin-containing compounds in a drug development context.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling, storage, and experimental use of chlorohydrin-containing compounds.
Q1: My this compound sample shows a new peak in the HPLC chromatogram after being dissolved in an aqueous buffer. What is happening?
A1: You are likely observing degradation of your compound. Chlorohydrins are susceptible to hydrolysis in aqueous solutions, which can be accelerated by pH and temperature. The primary degradation products are typically the corresponding diol (from hydrolysis) or an epoxide (from intramolecular cyclization).
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared solution to confirm the new peak is not present initially.
-
Analyze the Degradant: Use LC-MS to determine the mass of the new peak. A mass increase of +18 Da (loss of HCl, addition of H₂O) suggests hydrolysis to a diol. A mass decrease corresponding to the loss of HCl suggests the formation of an epoxide.
-
Control pH: The stability of chlorohydrins is highly pH-dependent. Hydrolysis can occur under both acidic and basic conditions, but dehydrohalogenation to an epoxide is significantly faster at higher pH.[1] Determine the optimal pH for your compound's stability by performing a pH-rate profile study. Consider using a buffer system in the pH range of 4-6 for initial experiments.
-
Control Temperature: Keep solutions chilled (2-8°C) to slow down the degradation rate.[2]
-
Q2: I'm observing significant loss of my compound when I try to concentrate it from an organic solvent. Why is this occurring?
A2: Thermal degradation is a likely cause, especially if you are using elevated temperatures (e.g., with a rotary evaporator). Chlorohydrins can be heat-sensitive. Another possibility is reactivity with residual impurities in your solvent.
-
Troubleshooting Steps:
-
Use Low-Temperature Evaporation: Concentrate your samples using a centrifugal evaporator (e.g., SpeedVac) or by rotary evaporation at a lower temperature and pressure.
-
Use High-Purity Solvents: Ensure you are using high-purity, HPLC-grade, or equivalent solvents to avoid reactive impurities.
-
Inert Atmosphere: If you suspect oxidation, concentrate your sample under an inert atmosphere like nitrogen or argon.
-
Q3: How should I store my solid this compound and its solutions to ensure long-term stability?
A3: Proper storage is critical to prevent degradation over time.[3][4]
-
Solid Compound:
-
Temperature: Store at -20°C or below.
-
Atmosphere: Store in a desiccator under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.
-
Light: Protect from light by using amber vials or storing in the dark.[2]
-
-
Solutions:
-
Solvent Choice: For long-term storage, use a non-reactive, anhydrous aprotic solvent (e.g., acetonitrile (B52724), THF, DMSO). Aqueous solutions are generally not suitable for long-term storage.[5]
-
Temperature: Store solutions frozen at -20°C or -80°C.
-
Preparation: If you must use aqueous buffers for your experiments, prepare the solutions fresh daily from a frozen stock in an organic solvent.
-
Quantitative Data Summary
The stability of a chlorohydrin is highly dependent on experimental conditions. The following table summarizes hypothetical degradation data for "this compound" based on typical chlorohydrin behavior.
| Condition | Parameter | Value | Percent Degradation (24h) | Primary Degradant |
| pH | pH (Aqueous Buffer, 25°C) | 3.0 | 5% | Diol |
| 7.0 | 2% | Diol | ||
| 9.0 | 45% | Epoxide | ||
| Temperature | Temperature (in pH 7 Buffer) | 4°C | <1% | Diol |
| 25°C | 2% | Diol | ||
| 50°C | 15% | Diol | ||
| Light | Light Exposure (in Solution) | Dark | <1% | N/A |
| Ambient Lab Light | 3% | Photo-oxidative products | ||
| UV (254 nm) | 25% | Multiple Products |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[6]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour. Note: Base-catalyzed degradation is often rapid.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a 70°C oven for 48 hours. Dissolve a portion in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution (100 µg/mL in acetonitrile/water) to direct UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method like HPLC-UV or LC-MS.[7]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Determine the mass of the degradation products using LC-MS to help elucidate their structures.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting this compound degradation.
Caption: Major chemical degradation pathways for a generic chlorohydrin compound.
Caption: A typical experimental workflow for assessing compound stability.
Caption: A decision tree for troubleshooting unexpected compound degradation.
References
- 1. 2-Chloroethanol - Sciencemadness Wiki [sciencemadness.org]
- 2. allanchem.com [allanchem.com]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2806888A - Stabilizing aqueous ethylene chlorohydrin solutions with ethylene oxide - Google Patents [patents.google.com]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Optimizing HPLC Separation of Enhydrin Chlorohydrin Isomers
Disclaimer: Method development for the HPLC separation of Enhydrin chlorohydrin isomers is not extensively documented in publicly available literature. The following guide is based on established principles for the separation of chiral and diastereomeric compounds, particularly complex natural products and polar molecules. The experimental protocols and data are representative examples to illustrate the optimization process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
This compound, being a complex sesquiterpene lactone, likely presents several stereoisomers (enantiomers and diastereomers). The primary challenges in their HPLC separation include:
-
High Polarity: The presence of hydroxyl and chlorohydrin functionalities increases the polarity, which can lead to poor retention on traditional reversed-phase (e.g., C18) columns.[1][2]
-
Stereochemical Similarity: Enantiomers possess identical physical properties in an achiral environment, requiring a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[3][4] Diastereomers, while having different physical properties, can still be challenging to resolve due to subtle structural differences.
-
Co-elution: The presence of multiple isomers increases the likelihood of peaks overlapping, requiring highly efficient and selective methods.
Q2: How do I choose an appropriate HPLC column for separating these isomers?
The choice of column is critical and depends on whether you are separating enantiomers or diastereomers.
-
For Diastereomers: Standard achiral columns can be used. Given the polar nature of the analytes, consider:
-
Polar-Embedded Phases: Columns with polar-embedded groups (e.g., Aqua, Hydro) are designed for better retention of polar compounds in highly aqueous mobile phases and are resistant to phase collapse.[2]
-
Phenyl-Hexyl Phases: These offer alternative selectivity to C18 columns due to π-π interactions, which can be beneficial for aromatic or unsaturated compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase with a high organic content mobile phase, which is ideal for retaining and separating very polar compounds.[1]
-
-
For Enantiomers: A chiral stationary phase (CSP) is generally required.[4]
-
Polysaccharide-based CSPs: Columns like those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®) are widely applicable and can be used in normal-phase, reversed-phase, or polar organic modes.[4][5]
-
Macrocyclic Glycopeptide CSPs: These are also versatile and can operate in multiple modes, offering complementary selectivity to polysaccharide phases.[4]
-
A screening approach using several different types of columns is often the most effective strategy to find a suitable stationary phase.[3]
Q3: What is the role of derivatization in separating these isomers?
If separating diastereomers proves difficult or if you need to separate enantiomers without a chiral column, derivatization can be a powerful strategy. By reacting the isomers with a chiral derivatizing agent, you can convert a pair of enantiomers into a pair of diastereomers.[6][7] These newly formed diastereomers have different physicochemical properties and can often be separated on a standard achiral HPLC column.[6][7]
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Isomer Peaks
Poor resolution is the most common issue when separating closely related isomers.
| Potential Cause | Troubleshooting Steps & Solutions |
| Inappropriate Stationary Phase | The selectivity of the column is insufficient. Screen different column chemistries (e.g., switch from a C18 to a Phenyl-Hexyl or a polar-embedded phase for diastereomers; try a different type of CSP for enantiomers).[3][4] |
| Suboptimal Mobile Phase | The mobile phase composition is critical for selectivity.[3] • Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa). This alters selectivity and can significantly impact resolution.[8] • pH Control: For ionizable compounds, adjust the mobile phase pH with a buffer to control the ionization state, which can dramatically affect retention and resolution.[9] |
| Incorrect Flow Rate | Chiral separations, in particular, are often sensitive to flow rate. Reducing the flow rate can increase efficiency and improve resolution, although it will lengthen the analysis time.[3][10] |
| Temperature Fluctuations | Temperature affects the thermodynamics of analyte-stationary phase interactions.[3] • Use a column oven to maintain a stable temperature. • Methodically evaluate different temperatures (e.g., 25°C, 30°C, 40°C), as both increasing and decreasing the temperature can sometimes improve chiral recognition.[3][8] |
| Sample Overload | Injecting too much sample can saturate the column, leading to broad, overlapping peaks.[3] Reduce the injection volume or the sample concentration. |
Logical Workflow for Troubleshooting Poor Resolution
Issue 2: Peak Tailing
Peak tailing reduces resolution and compromises accurate quantification.
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Interactions | Unwanted interactions, especially with residual silanols on silica-based columns, can cause tailing, particularly for basic compounds.[3] • Add a mobile phase modifier like triethylamine (B128534) (TEA) or use a buffered mobile phase to suppress silanol (B1196071) activity. • Use a modern, high-purity, base-deactivated column. |
| Column Contamination | Strongly retained impurities from previous injections can build up on the column inlet, creating active sites that cause tailing. • Use a guard column to protect the analytical column.[11] • Implement a robust column flushing and regeneration procedure. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3] Ensure all tubing is as short as possible with a narrow internal diameter. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[12] Dissolve the sample in the mobile phase or a weaker solvent whenever possible. |
Experimental Protocols & Data
Protocol 1: Generic Method Development for Diastereomer Separation
This protocol outlines a systematic approach to developing a separation method for polar diastereomers on a reversed-phase system.
-
Column Selection:
-
Start with a modern, high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
As alternatives, consider a polar-embedded phase column and a Phenyl-Hexyl column for orthogonal selectivity.
-
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH)
-
Perform a generic gradient screen on each column (e.g., 5% to 95% B over 20 minutes) with both ACN and MeOH to determine the best organic modifier and column combination.
-
-
Optimization of Isocratic/Gradient Conditions:
-
Based on the screening results, identify the most promising conditions.
-
If peaks are eluted, convert the gradient to an isocratic hold for optimization. If the gradient time (t_g) and the difference between the start and end gradient percentage (ΔΦ) are known, an approximate isocratic percentage can be calculated.
-
Fine-tune the mobile phase composition in small increments (e.g., ±2% organic) to maximize the resolution factor (Rs).
-
-
Parameter Refinement:
Illustrative Data: Optimizing Mobile Phase for Diastereomer Separation
-
Analytes: Hypothetical Isomer 1 & Isomer 2
-
Column: Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
| Mobile Phase (Water/Organic Modifier) | Retention Time (t_R) - Isomer 1 (min) | Retention Time (t_R) - Isomer 2 (min) | Resolution (Rs) |
| 60/40 Water/ACN | 8.52 | 8.95 | 1.35 |
| 58/42 Water/ACN | 9.11 | 9.70 | 1.62 |
| 56/44 Water/ACN | 9.84 | 10.61 | 1.85 |
| 65/35 Water/MeOH | 10.23 | 10.55 | 0.91 |
| 63/37 Water/MeOH | 11.54 | 12.01 | 1.15 |
This illustrative data shows that for this hypothetical separation, Acetonitrile provides better selectivity than Methanol, with an optimal composition of 56:44 Water:ACN achieving the best resolution.
Protocol 2: Chiral Method Screening for Enantiomer Separation
This protocol describes a workflow for finding a suitable chiral separation method.
-
Chiral Stationary Phase (CSP) Screening:
-
Select a set of 2-3 complementary CSPs. A good starting point is one cellulose-based and one amylose-based column.
-
Example Columns: Chiralpak® IA (amylose-based), Chiralcel® OD-H (cellulose-based).
-
-
Mobile Phase Mode Screening:
-
Normal Phase (NP): Mobile phases typically consist of Hexane/Isopropanol (IPA) or Hexane/Ethanol.
-
Reversed Phase (RP): Mobile phases are typically Acetonitrile/Water or Methanol/Water, often with an acidic or basic additive.
-
Polar Organic (PO): Uses polar organic solvents like Acetonitrile or Methanol, often with additives.
-
-
Initial Screening Conditions:
-
Inject the racemic standard onto each column with a few standard mobile phase compositions.
-
Example NP: 90/10 Hexane/IPA, 80/20 Hexane/IPA
-
Example RP: 50/50 ACN/Water + 0.1% Formic Acid
-
Run isocratically at a standard flow rate (e.g., 1.0 mL/min) and temperature (25°C).[3]
-
-
Optimization:
-
Identify the column/mobile phase combination that shows any sign of separation (e.g., peak broadening, a shoulder, or partial separation).
-
Fine-tune the Modifier: Adjust the percentage of the alcohol modifier (e.g., IPA) in NP mode or the organic modifier in RP mode in small increments.
-
Adjust Flow Rate & Temperature: Systematically vary the flow rate (e.g., 0.5, 0.7, 1.0 mL/min) and temperature (e.g., 20, 25, 30, 40°C) to maximize resolution.[3]
-
Illustrative Data: Effect of Flow Rate & Temperature on Chiral Separation
-
Analytes: Hypothetical (R)-Isomer & (S)-Isomer
-
Column: Chiralpak® IA
-
Mobile Phase: 90/10 Hexane/IPA
| Flow Rate (mL/min) | Temperature (°C) | Retention Time (t_R) - (R)-Isomer (min) | Retention Time (t_R) - (S)-Isomer (min) | Resolution (Rs) |
| 1.0 | 25 | 12.3 | 13.1 | 1.40 |
| 0.7 | 25 | 17.6 | 18.9 | 1.75 |
| 0.5 | 25 | 24.6 | 26.5 | 1.98 |
| 0.5 | 35 | 21.5 | 22.9 | 1.65 |
This illustrative data demonstrates that for this hypothetical chiral separation, decreasing the flow rate significantly improves resolution. Increasing the temperature, in this case, reduces retention and resolution.
Workflow for Chiral Method Development
References
- 1. waters.com [waters.com]
- 2. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of RS,E/Z-tocotrienols by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. iosrphr.org [iosrphr.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chiraltech.com [chiraltech.com]
Technical Support Center: Troubleshooting Enhydrin Chlorohydrin Peak Tailing in Reverse-Phase HPLC
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing with Enhydrin chlorohydrin in reverse-phase High-Performance Liquid Chromatography (HPLC). The following frequently asked questions (FAQs) and troubleshooting guides will help you diagnose and resolve common issues to achieve optimal peak symmetry and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
Peak tailing is a common chromatographic issue where the peak is not symmetrical, and the latter half of the peak is broader than the front half.[1][2] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised reproducibility of your analytical method.[3] For a compound like this compound, which is likely polar, peak tailing can be a significant challenge.
Q2: What are the primary causes of peak tailing for polar compounds like this compound in reverse-phase HPLC?
The most common cause of peak tailing for polar and basic compounds is secondary interactions with the stationary phase.[2][4] Specifically, interactions with residual silanol (B1196071) groups on the silica-based packing material can lead to this phenomenon.[2][5] Other contributing factors include:
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, causing peak distortion.[6][7][8]
-
Column degradation or contamination: Over time, columns can degrade, or the inlet frit can become blocked, leading to poor peak shape.[4][9]
-
Sample overload: Injecting too much sample can saturate the column and cause peak asymmetry.[4]
-
Extra-column volume: Excessive tubing length or large-diameter fittings can contribute to band broadening and peak tailing.[5][10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Issue 1: Asymmetrical peak shape with a tailing factor > 1.2
Potential Cause & Solution Workflow
Figure 1: Troubleshooting workflow for mobile phase and column chemistry adjustments.
Detailed Steps:
-
Evaluate Mobile Phase pH: The pH of the mobile phase is a critical factor influencing peak shape.[6][7][11] For basic compounds, which are prone to interacting with acidic silanol groups, lowering the mobile phase pH can significantly improve peak symmetry by protonating the silanols and reducing unwanted secondary interactions.[2]
-
Utilize an End-Capped Column: If adjusting the pH is not sufficient, consider using a column with an "end-capped" stationary phase. End-capping chemically modifies the residual silanol groups, making them less accessible for secondary interactions with polar analytes like this compound.[4]
Issue 2: Peak tailing worsens with an increased number of injections.
Potential Cause & Solution Workflow
Figure 2: Troubleshooting workflow for column-related issues.
Detailed Steps:
-
Column Flushing: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing.[9] Flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) can help remove these contaminants.
-
Sample Preparation: To prevent future contamination, implement a sample clean-up procedure, such as Solid Phase Extraction (SPE).[2][5] This will remove interfering substances from the sample matrix before injection.
-
Column Replacement: If flushing does not resolve the issue, the column may have a void at the inlet or the stationary phase may be irreversibly damaged.[4] In this case, the column should be replaced.
Quantitative Data Summary
The following table provides a summary of typical starting conditions and adjustments to mitigate peak tailing for a polar compound like this compound.
| Parameter | Initial Condition | Troubleshooting Adjustment | Rationale |
| Mobile Phase pH | 6.8 | 3.0 | To suppress the ionization of residual silanol groups and minimize secondary interactions.[2] |
| Buffer Concentration | 10 mM | 25-50 mM | To ensure stable pH throughout the analysis and improve peak symmetry.[4] |
| Column Type | Standard C18 | End-Capped C18 | To reduce the number of available silanol groups for secondary interactions.[4] |
| Injection Volume | 10 µL | 5 µL | To prevent column overload, which can cause peak asymmetry.[4] |
| Sample Solvent | 100% Acetonitrile | Mobile Phase | To avoid peak distortion caused by a mismatch between the sample solvent and the mobile phase.[3] |
Experimental Protocol: Method for Reducing this compound Peak Tailing
This protocol outlines a systematic approach to developing a robust HPLC method for this compound with improved peak shape.
Objective: To reduce the tailing factor for the this compound peak to ≤ 1.2.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (end-capped recommended, e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) buffer salts
Procedure:
-
Initial Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., acetonitrile).
-
Start with a neutral pH buffer (e.g., 20 mM ammonium acetate, pH 6.8).
-
The initial organic composition should be determined based on preliminary scouting runs to achieve a reasonable retention time (e.g., 30% acetonitrile).
-
-
Initial Chromatographic Run:
-
Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
Inject the this compound standard.
-
Record the chromatogram and calculate the tailing factor.
-
-
pH Adjustment:
-
If the tailing factor is > 1.2, adjust the pH of the aqueous portion of the mobile phase.
-
Lower the pH to approximately 3.0 using a suitable acid (e.g., 0.1% formic acid or dilute phosphoric acid).
-
Prepare a new mobile phase with the adjusted pH.
-
-
Chromatographic Run with Adjusted pH:
-
Equilibrate the column with the new, lower pH mobile phase.
-
Inject the standard and re-evaluate the tailing factor. A significant improvement in peak shape is expected.[2]
-
-
Buffer Concentration Optimization:
-
If tailing persists, increase the buffer concentration in the aqueous phase to 50 mM to enhance pH stability.[4]
-
Equilibrate the column and re-inject the standard.
-
-
Column Evaluation:
-
If the above steps do not resolve the peak tailing, the issue may be with the column itself.
-
Replace the existing column with a new, high-quality, end-capped C18 column.
-
Repeat the analysis with the optimized mobile phase.
-
Visualizing the Cause of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to peak tailing.
References
- 1. chromacademy.com [chromacademy.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. acdlabs.com [acdlabs.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. moravek.com [moravek.com]
Technical Support Center: Spectroscopic Analysis of Enhydrin Chlorohydrin
Welcome to the technical support center for the spectroscopic analysis of Enhydrin chlorohydrin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the HPLC-UV analysis of this compound?
A1: Interferences in the HPLC-UV analysis of this compound and other sesquiterpene lactones can originate from various sources. A primary source is the sample matrix itself, which may contain compounds that co-elute with the analyte and absorb at the same UV wavelength.[1] Common interfering substances from plant extracts include phenolic compounds, flavonoids, and chlorophyll.[1] Additionally, impurities in the mobile phase solvents, especially when detecting at low UV wavelengths (e.g., 210 nm), can introduce baseline noise and ghost peaks.[2] Plasticizers and other contaminants can also leach from vials and solvent bottles, contributing to spurious peaks.
Q2: How can I minimize matrix effects in the LC-MS analysis of this compound?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS analysis.[1][3][4] To minimize these effects, several strategies can be employed. Thorough sample preparation is crucial; techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove a significant portion of interfering matrix components.[4][5] Optimizing the chromatographic separation to ensure this compound elutes in a region with fewer co-eluting compounds is also highly effective. Using a matrix-matched calibration curve or the standard addition method can help to compensate for remaining matrix effects.[6]
Q3: My NMR spectrum of this compound shows unexpected peaks. What could be the cause?
A3: Extraneous peaks in an NMR spectrum can arise from several sources. Common culprits include residual solvents from the extraction or purification process, as well as impurities in the deuterated solvent used for the analysis.[7][8][9][10] Water is a frequent contaminant and its peak position can vary depending on the solvent and temperature.[7] Plasticizers, grease from glassware, and other contaminants can also introduce unwanted signals. It is also possible that the sample has degraded, leading to the formation of new compounds.
Q4: What is the optimal UV wavelength for the detection of this compound?
A4: For the HPLC-UV analysis of Enhydrin, a detection wavelength of 210 nm has been successfully used.[11] Many sesquiterpene lactones exhibit UV absorbance in the range of 200-220 nm due to their α,β-unsaturated γ-lactone moiety.[12] However, it is always advisable to determine the UV absorption maximum of your purified this compound standard to ensure optimal sensitivity.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the spectroscopic analysis of this compound.
HPLC-UV Analysis
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase; Column overload; Inappropriate mobile phase pH.[13] | Use a high-purity stationary phase; Add a competing base to the mobile phase for basic analytes; Reduce the sample concentration; Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[14] |
| Ghost Peaks | Contamination in the injector, column, or mobile phase.[14] | Flush the injector and column with a strong solvent; Use high-purity solvents and freshly prepared mobile phase.[2] |
| Baseline Noise/Drift | Air bubbles in the detector; Contaminated mobile phase; Fluctuations in pump pressure. | Degas the mobile phase; Use high-purity solvents; Check pump seals and valves. |
| Variable Retention Times | Changes in mobile phase composition; Fluctuations in column temperature; Inconsistent flow rate.[14] | Ensure proper mixing and degassing of the mobile phase; Use a column oven to maintain a constant temperature; Check the pump for leaks and ensure consistent performance. |
LC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Ion Suppression/Enhancement | Co-eluting matrix components affecting analyte ionization.[1][3][4] | Improve sample cleanup using SPE or LLE; Optimize chromatographic separation to resolve the analyte from interferences; Use a matrix-matched calibration curve or standard addition.[6] |
| Poor Sensitivity | Inefficient ionization; Analyte degradation in the source. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature); Use a mobile phase additive that promotes ionization (e.g., formic acid for positive mode). |
| Adduct Formation | Presence of salts (e.g., Na+, K+) in the mobile phase or sample. | Use high-purity solvents and additives; Be mindful of buffers used during sample preparation. |
NMR Spectroscopy
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | Poor shimming; Presence of paramagnetic impurities; Sample aggregation. | Re-shim the magnet; Filter the sample to remove particulates; Use a dilute sample concentration. |
| Solvent Signal Obscuring Analyte Peaks | High concentration of residual protonated solvent. | Use a solvent suppression pulse sequence; Ensure the deuterated solvent is of high purity. |
| Inaccurate Quantification (qNMR) | Incomplete relaxation of nuclei; Non-uniform excitation. | Ensure the relaxation delay (d1) is at least 5 times the longest T1 of interest; Use a calibrated 90° pulse.[2] |
Quantitative Data on Interferences
The following tables provide illustrative data on how common interferences can affect the spectroscopic analysis of a sesquiterpene lactone like this compound. Please note that these are generalized examples and actual effects may vary.
Table 1: Illustrative Impact of a Co-eluting Flavonoid (Quercetin) on HPLC-UV Analysis of this compound
| Concentration of Quercetin (µg/mL) | Enhydrin Retention Time (min) | Enhydrin Peak Area (arbitrary units) | Peak Tailing Factor |
| 0 | 12.5 | 100,000 | 1.1 |
| 10 | 12.4 | 98,500 | 1.3 |
| 50 | 12.3 | 95,200 | 1.8 |
| 100 | 12.1 | 89,800 | 2.5 |
Table 2: Illustrative Impact of Residual Solvents on the Chemical Shift of a Key Proton Signal in the ¹H NMR Spectrum of this compound
| Residual Solvent | Concentration (%) | Chemical Shift of H-6 Proton (ppm) |
| None | 0 | 5.86 |
| Acetone | 0.5 | 5.88 |
| Dichloromethane | 0.5 | 5.85 |
| Methanol (B129727) | 0.5 | 5.90 |
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of this compound
This protocol is adapted from a validated method for the quantification of Enhydrin.[11]
-
Chromatographic System:
-
HPLC system equipped with a UV detector, pump, and autosampler.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
60% Water (HPLC grade)
-
40% Acetonitrile (HPLC grade)
-
Isocratic elution.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 210 nm.
-
Injection volume: 20 µL.
-
Column temperature: 25 °C.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (or a suitable solvent) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
For plant extracts, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.
-
Dissolve the cleaned, dried extract in the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Detailed Methodology for Quantitative NMR (qNMR) Analysis of this compound
This protocol provides a general framework for qNMR analysis.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample (e.g., 5-10 mg).
-
Accurately weigh a known amount of an internal standard (e.g., maleic acid, dimethyl sulfone) that has a signal in a clean region of the spectrum.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is properly shimmed to achieve good line shape and resolution.
-
-
Acquisition Parameters:
-
Use a 90° pulse angle.
-
Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A typical starting value is 30 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for accurate integration).
-
-
Data Processing:
-
Apply a gentle line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.
-
-
Calculation:
-
Calculate the purity or concentration of this compound using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Visualizations
Caption: Experimental workflow for spectroscopic analysis.
Caption: Troubleshooting decision tree.
References
- 1. Unmasking the Molecules: Identifying Compounds in UV-Vis Plant Extracts [greenskybio.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uhplcs.com [uhplcs.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: Purification of Enhydrin Chlorohydrin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Enhydrin chlorohydrin.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may arise during the purification of this compound.
Issue 1: Low Yield of this compound After Extraction
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure plant material is finely ground. Increase extraction time and/or temperature (up to 40°C). Consider using a more polar solvent system if initial extraction was with a nonpolar solvent. |
| Degradation of Target Compound | Avoid prolonged exposure to high temperatures and direct sunlight. Sesquiterpene lactones can be sensitive to heat and light.[1][2] |
| Improper Solvent Partitioning | Ensure complete separation of aqueous and organic layers during liquid-liquid extraction. Emulsions can trap the target compound; consider centrifugation to break up emulsions. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | For normal-phase chromatography, silica (B1680970) gel is standard. If co-eluting impurities are a problem, consider using a different adsorbent like alumina (B75360) or a bonded-phase silica. For reversed-phase, C18 is common. |
| Incorrect Mobile Phase | Optimize the solvent system through thin-layer chromatography (TLC) before scaling up to column chromatography. For normal-phase, a gradient of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. For reversed-phase, a gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used. |
| Column Overloading | The amount of crude extract loaded should not exceed 1-5% of the total weight of the stationary phase. Overloading leads to broad, overlapping peaks. |
| Irregular Column Packing | Ensure the column is packed uniformly to avoid channeling. A poorly packed column results in skewed peaks and poor separation. |
Issue 3: Peak Tailing in Reversed-Phase HPLC
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silica | Residual silanol (B1196071) groups on the C18 column can interact with polar functional groups on this compound, causing tailing.[3][4][5] Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or acetic acid) can suppress the ionization of silanol groups and reduce tailing.[3][4] |
| Column Overload | Injecting too concentrated a sample can lead to peak tailing.[6] Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent | Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent or replace it if performance does not improve.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found with this compound?
A1: Extracts from Smallanthus sonchifolius are complex mixtures. Common impurities that may co-elute with this compound include other sesquiterpene lactones (e.g., uvedalin, sonchifolin), phenolic compounds (e.g., caffeic acid, chlorogenic acid), and flavonoids.[7][8][9]
Q2: What is the recommended storage condition for this compound?
A2: To prevent degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, keeping it at -20°C is recommended. Avoid repeated freeze-thaw cycles.
Q3: At what pH is this compound most stable?
A3: Sesquiterpene lactones are generally more stable in acidic conditions.[1][2] It is advisable to maintain a slightly acidic pH (around 5.5) during purification and storage to prevent hydrolysis of the lactone ring and other functional groups.[1][2]
Q4: What is the approximate solubility of this compound in common solvents?
A4: While specific quantitative data is limited, based on its chemical structure and the properties of similar sesquiterpene lactones, the following is an estimated solubility profile:
| Solvent | Solubility |
| Chloroform | Soluble |
| Dichloromethane (B109758) | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Methanol | Moderately Soluble |
| Ethanol | Moderately Soluble |
| Water | Sparingly Soluble |
| Hexane | Insoluble |
Q5: How can I confirm the purity of my final this compound sample?
A5: Purity should be assessed using a combination of techniques. High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a powerful tool for detecting impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect any residual solvents or impurities. Mass spectrometry (MS) will confirm the molecular weight.
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
This protocol describes the initial extraction of this compound from Smallanthus sonchifolius leaves and its preliminary separation from highly nonpolar and polar impurities.
-
Extraction:
-
Air-dry and finely powder the leaves of Smallanthus sonchifolius.
-
Macerate the powdered leaves in methanol (1:10 w/v) for 72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive partitioning with hexane to remove nonpolar compounds like fats and waxes.
-
Increase the polarity of the aqueous phase by adding more water (up to 40%).
-
Partition the aqueous methanol phase with dichloromethane or ethyl acetate to extract the sesquiterpene lactones, including this compound.
-
Collect the dichloromethane/ethyl acetate fraction and evaporate the solvent under reduced pressure.
-
Protocol 2: Normal-Phase Column Chromatography
This protocol is for the fractionation of the enriched extract obtained from liquid-liquid partitioning.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column with hexane.
-
-
Sample Loading and Elution:
-
Dissolve the dried extract from Protocol 1 in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 20 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 1:1).
-
Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Pool the fractions containing this compound based on the TLC analysis.
-
Protocol 3: Preparative Reversed-Phase HPLC
This protocol describes the final purification of this compound to high purity.
-
System Preparation:
-
Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm).
-
Prepare the mobile phases: Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Degas the mobile phases thoroughly.
-
Equilibrate the column with the initial mobile phase composition (e.g., 60% A, 40% B).
-
-
Sample Preparation and Injection:
-
Dissolve the pooled and dried fractions from the column chromatography in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the column.
-
-
Chromatographic Separation and Fraction Collection:
-
Run a linear gradient to increase the concentration of Solvent B. A typical gradient might be from 40% B to 70% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound using a fraction collector.
-
-
Post-Purification:
-
Combine the collected fractions containing the pure compound.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. agriculturejournals.cz [agriculturejournals.cz]
- 9. mdpi.com [mdpi.com]
minimizing side reactions in the chlorination of Enhydrin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the chlorination of Enhydrin. Given the complex polycyclic structure of Enhydrin, with multiple reactive sites, careful control of reaction conditions is crucial to achieve the desired product selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the Enhydrin molecule for chlorination?
A1: Enhydrin possesses several functional groups susceptible to chlorination. The primary reactive sites are the two carbon-carbon double bonds: the one in the main ring system and the α,β-unsaturated ester. The epoxide ring is also susceptible to ring-opening under acidic conditions, which can be generated during chlorination. Additionally, tertiary C-H bonds could potentially undergo free-radical chlorination.
Q2: What are the most common side reactions to expect during the chlorination of Enhydrin?
A2: Due to the molecule's complexity, several side reactions can occur. These include:
-
Over-chlorination: Addition of multiple chlorine atoms across the double bonds or at other sites.
-
Epoxide ring-opening: The epoxide can be opened by the chloride ion, especially under acidic conditions, leading to the formation of a chlorohydrin.
-
Rearrangement reactions: Carbocation intermediates, which may form during electrophilic addition, can undergo rearrangements to more stable forms, leading to a mixture of products.
-
Decomposition: The complex structure of Enhydrin may be sensitive to harsh reaction conditions, leading to decomposition and a low yield of the desired product.
-
Stereoisomer formation: The addition of chlorine across the double bonds can result in the formation of different diastereomers.
Q3: What general strategies can be employed to minimize these side reactions?
A3: To enhance the selectivity of the chlorination reaction and minimize side products, consider the following strategies:
-
Choice of Chlorinating Agent: Use milder and more selective chlorinating agents. For example, N-chlorosuccinimide (NCS) is often more selective than chlorine gas.
-
Control of Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the main reaction over side reactions by favoring the pathway with the lower activation energy.
-
Solvent Selection: The polarity of the solvent can influence the reaction pathway. Non-polar solvents may suppress carbocation formation and subsequent rearrangements.
-
Use of a Catalyst: A suitable catalyst can direct the reaction towards the desired product.
-
Protection of Sensitive Functional Groups: If a specific functional group is interfering with the reaction, it may be necessary to protect it before chlorination and deprotect it afterward. For instance, the epoxide could potentially be protected, although this would add extra steps to the synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired chlorinated product | - Starting material decomposition.- Formation of multiple side products.- Incomplete reaction. | - Lower the reaction temperature.- Use a milder chlorinating agent (e.g., NCS).- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Formation of a complex mixture of products | - Over-chlorination.- Non-selective reaction conditions.- Rearrangement of intermediates. | - Use a stoichiometric amount of the chlorinating agent.- Lower the reaction temperature.- Use a less polar solvent to disfavor carbocation rearrangements. |
| Evidence of epoxide ring-opening (e.g., formation of chlorohydrins) | - Acidic conditions generated during the reaction. | - Add a non-nucleophilic base (e.g., a hindered pyridine) to scavenge any acid produced.- Use a buffered solvent system. |
| Starting material remains unreacted | - Insufficiently reactive chlorinating agent.- Reaction temperature is too low.- Insufficient reaction time. | - Use a more reactive chlorinating agent (with caution, as this may decrease selectivity).- Gradually increase the reaction temperature while monitoring for side product formation.- Increase the reaction time. |
Hypothetical Experimental Data
The following table illustrates hypothetical results from an experiment to optimize the chlorination of Enhydrin, demonstrating the effect of different reagents and conditions on product distribution.
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Dichlorinated Product (%) | Yield of Epoxide-Opened Product (%) |
| 1 | Cl₂ | CCl₄ | 0 | 45 | 25 | 15 |
| 2 | Cl₂ | CCl₄ | -20 | 60 | 15 | 10 |
| 3 | NCS | CH₂Cl₂ | 0 | 75 | 5 | 5 |
| 4 | NCS | CH₂Cl₂ with Pyridine (B92270) | 0 | 85 | <5 | <2 |
Experimental Protocols
Protocol 1: Selective Monochlorination using N-Chlorosuccinimide (NCS)
This protocol aims for the selective monochlorination of one of the double bonds with minimal side reactions.
-
Preparation: Dissolve Enhydrin (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add N-chlorosuccinimide (1.1 equivalents) to the solution in small portions over 15 minutes. To minimize acid-catalyzed side reactions, add pyridine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Once the reaction is complete (or has reached optimal conversion), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired monochlorinated Enhydrin derivative.
Protocol 2: Free-Radical Chlorination at a Tertiary Carbon
This protocol is a hypothetical approach to selectively chlorinate a tertiary C-H bond, should that be the desired outcome. Free-radical reactions are notoriously difficult to control on complex molecules.
-
Preparation: Dissolve Enhydrin (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) in a quartz reaction vessel.
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 equivalents), to the solution.
-
Reaction: While stirring vigorously, irradiate the mixture with a UV lamp at room temperature. Add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 equivalents) in CCl₄ dropwise over 30 minutes.
-
Monitoring: Monitor the reaction closely by TLC or HPLC. Over-exposure to UV light can lead to decomposition.
-
Workup: Once the desired conversion is achieved, cool the reaction mixture and carefully quench any remaining SO₂Cl₂ by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product via column chromatography.
Visualizations
Caption: Predicted pathway for electrophilic chlorination of a double bond in Enhydrin.
Caption: Potential side reaction involving acid-catalyzed opening of the epoxide ring.
Caption: A logical workflow for optimizing the chlorination of Enhydrin.
Technical Support Center: Enhydrin Chlorohydrin Quantification
Disclaimer: The term "Enhydrin chlorohydrin" does not correspond to a standard recognized chemical compound in scientific literature. This guide addresses the quantification of chlorohydrins , a class of compounds to which your analyte may belong. The principles and troubleshooting steps provided are broadly applicable to the analysis of these compounds.
Frequently Asked Questions (FAQs)
???+ question "What are the most common challenges in quantifying chlorohydrins?"
???+ question "Which analytical technique is best for chlorohydrin quantification: GC-MS or LC-MS/MS?"
???+ question "What is derivatization and why is it used for GC-MS analysis of chlorohydrins?"
???+ question "How can I minimize matrix effects in my LC-MS/MS analysis?"
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | For GC-MS, ensure the injection port temperature is not too high. For LC-MS/MS, check the pH and temperature stability of the analyte in the mobile phase. |
| Active Sites in GC System | Deactivate the GC inlet liner and column by silylation. Use a fresh, high-quality liner. |
| Inappropriate Column | For GC-MS, use a column with a suitable stationary phase for polar compounds. For LC-MS/MS, ensure the column chemistry is appropriate for the analyte's polarity. |
| Matrix Effects (LC-MS/MS) | Dilute the sample, improve the sample cleanup procedure, or use a matrix-matched calibration curve. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization (GC-MS) | Optimize the derivatization reaction conditions (temperature, time, reagent concentration). Ensure the sample is completely dry before adding the derivatizing agent. |
| Sample Preparation Variability | Ensure consistent timing and execution of all sample preparation steps. Use an internal standard to correct for variations. |
| Instrument Contamination | Clean the ion source (MS) and injection port (GC). Run a blank to check for carryover. |
| Standard Instability | Prepare fresh calibration standards regularly. Store stock solutions at the recommended temperature and protect them from light. |
Experimental Protocols
Protocol 1: General Workflow for Chlorohydrin Quantification by GC-MS
-
Sample Preparation:
-
Homogenize the sample.
-
Extract the chlorohydrin using a suitable solvent (e.g., ethyl acetate).
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add the derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried extract.
-
Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms).
-
Detect the analytes using the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and internal standard.
-
Construct a calibration curve and calculate the concentration of the chlorohydrin in the original sample.
-
Protocol 2: General Workflow for Chlorohydrin Quantification by LC-MS/MS
-
Sample Preparation:
-
Homogenize the sample.
-
Extract the chlorohydrin using a suitable solvent or a combination of solvents (e.g., acetonitrile (B52724) and water).
-
Perform solid-phase extraction (SPE) for sample cleanup if necessary.
-
Filter the final extract before injection.
-
-
LC-MS/MS Analysis:
-
Inject the sample extract into the LC-MS/MS system.
-
Separate the analytes using a reverse-phase column (e.g., C18) with a suitable mobile phase gradient.
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and internal standard.
-
Construct a calibration curve and calculate the concentration of the chlorohydrin in the original sample.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Chlorohydrin Quantification
| Parameter | GC-MS with Derivatization | LC-MS/MS |
| Sample Preparation | More complex (requires derivatization) | Simpler (often dilution and filtration) |
| Sensitivity | High (sub-ppb levels) | Very high (ppt levels possible) |
| Selectivity | High (with SIM mode) | Very high (with MRM mode) |
| Throughput | Lower (due to longer run times and derivatization) | Higher (faster run times) |
| Matrix Effects | Less prone | More prone, requires careful management |
| Applicability | Volatile and semi-volatile chlorohydrins | Wide range of chlorohydrins |
Visualizations
Caption: General experimental workflow for chlorohydrin quantification.
Caption: Troubleshooting guide for low analyte signal.
addressing batch-to-batch variability of synthetic Enhydrin chlorohydrin
Technical Support Center: Enhydrin Chlorohydrin
Welcome to the technical support center for synthetic this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in the synthesis of this compound?
Batch-to-batch variability in the synthesis of this compound can stem from several factors throughout the manufacturing process. The key contributors are typically the quality of raw materials, precise control of reaction conditions, and the consistency of purification methods. Even minor deviations in these areas can lead to significant differences in the final product's purity, yield, and impurity profile.[1][2][3][4]
Q2: How can I minimize variability originating from starting materials?
To minimize variability from starting materials, it is crucial to establish stringent quality control specifications for all reagents, solvents, and catalysts. This includes verifying the purity of precursors, as impurities in starting materials can carry through the synthesis or interfere with the reaction.[5] Implementing consistent sourcing from qualified vendors and performing analytical testing on incoming raw materials can significantly improve the reproducibility of your synthesis.
Q3: What are the critical process parameters to control during the synthesis of this compound?
For chlorohydrin synthesis, which often involves reactions like the ring-opening of epoxides or the chlorohydroxylation of alkenes, several process parameters are critical.[6][7] These include:
-
Temperature: Many organic reactions are highly sensitive to temperature fluctuations.
-
Reaction Time: Incomplete or excessive reaction times can lead to low yields or the formation of byproducts.
-
Reagent Stoichiometry and Addition Rate: The precise ratio of reactants and the rate at which they are added can influence the reaction pathway and selectivity.[8]
-
Mixing/Agitation: Homogeneous reaction mixtures are essential for consistent results.
Q4: How does the purification process contribute to variability?
The purification process, including methods like crystallization, chromatography, or distillation, is a significant source of potential variability. Factors such as the choice of solvent, temperature, and the specific parameters of the purification equipment can affect the final purity and impurity profile of this compound.[9] Inconsistent purification can lead to varying levels of residual solvents, unreacted starting materials, and byproducts in the final product.
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues you may encounter during your experiments with synthetic this compound.
Issue 1: Inconsistent Yields Between Batches
Symptoms:
-
Significant variations in the final product yield from one batch to another.
-
Difficulty in reproducing yields reported in literature or previous experiments.[10]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Quality of Starting Materials | 1. Re-analyze the purity of all starting materials (reactants, solvents, catalysts) using appropriate analytical methods (e.g., NMR, GC-MS).2. Ensure that all starting materials meet pre-defined specifications.3. If possible, use starting materials from the same lot for a series of experiments. |
| Variations in Reaction Conditions | 1. Calibrate all monitoring equipment (thermometers, pressure gauges, etc.).2. Maintain a detailed log of all reaction parameters for each batch.3. Ensure consistent and efficient stirring throughout the reaction.[8] |
| Incomplete or Side Reactions | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC) to ensure it goes to completion.2. Investigate the presence of any side products that may be consuming the reactants.[2] |
| Loss of Product During Workup and Purification | 1. Optimize the workup procedure to minimize product loss (e.g., ensure complete extraction, minimize transfers).2. Evaluate the efficiency of the purification method and ensure it is reproducible. |
Issue 2: Variations in Purity and Impurity Profile
Symptoms:
-
Different impurity peaks are observed in analytical chromatograms (e.g., HPLC, GC) of different batches.
-
The percentage of the main product peak varies significantly between batches.
Possible Causes and Solutions:
| Potential Impurities | Typical Analytical Method | Potential Source and Mitigation |
| Residual Starting Materials | HPLC, GC-MS, NMR | Source: Incomplete reaction. Mitigation: Increase reaction time, optimize temperature, or adjust reagent stoichiometry. |
| Byproducts from Side Reactions | HPLC, LC-MS, GC-MS | Source: Non-selective reaction conditions. Mitigation: Optimize reaction parameters (temperature, solvent, catalyst) to favor the desired reaction pathway. |
| Residual Solvents | Headspace GC | Source: Inefficient drying or purification. Mitigation: Optimize the drying process (e.g., temperature, vacuum, time). |
| Degradation Products | HPLC, LC-MS | Source: Instability of the product during reaction, workup, or storage. Mitigation: Adjust pH, temperature, or light exposure during the process and storage. |
Experimental Protocols
Protocol 1: General Synthesis of a Chlorohydrin via Epoxide Ring-Opening
This protocol describes a general method for the synthesis of a chlorohydrin from an epoxide, which is a common route for this class of compounds.[6][7]
Materials:
-
Epoxide precursor
-
Chloride source (e.g., HCl, LiCl)
-
Solvent (e.g., water, THF, acetonitrile)
-
Acid catalyst (if required)
Procedure:
-
Dissolve the epoxide precursor in the chosen solvent in a reaction vessel equipped with a stirrer and temperature control.
-
Slowly add the chloride source to the reaction mixture. If using a gaseous reagent like HCl, it can be bubbled through the solution.
-
If required, add the acid catalyst.
-
Maintain the reaction at a specific temperature (e.g., room temperature or elevated temperature) and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a base to neutralize the acid).
-
Perform an aqueous workup to remove water-soluble impurities.
-
Extract the product into an organic solvent.
-
Dry the organic layer over a drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method such as column chromatography or recrystallization.
Protocol 2: Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
Mobile Phase:
-
A gradient of water and acetonitrile (B52724) (or methanol) is commonly used. The exact gradient will depend on the polarity of this compound and its impurities.
Procedure:
-
Prepare a standard solution of a reference batch of this compound of known purity.
-
Prepare a sample solution of the batch to be tested at a known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time of the main peak and any impurity peaks.
-
Calculate the purity of the sample by comparing the peak area of the main product to the total peak area of all components. The identity of impurities can be further investigated using LC-MS.[9][11]
Visualizations
Caption: A typical experimental workflow for the synthesis and analysis of this compound.
Caption: A decision tree for troubleshooting batch-to-batch variability.
Caption: A hypothetical signaling pathway showing the inhibitory action of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Chlorohydrin synthesis by chlorination or substitution [organic-chemistry.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. mt.com [mt.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhydrin Chlorohydrin Assays
Welcome to the technical support center for Enhydrin chlorohydrin assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common reproducibility issues. The following troubleshooting guides and Frequently Asked Questions (FAQs) address specific challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is an this compound assay and what is its purpose?
An this compound assay is a quantitative analytical method designed to measure the concentration of a chlorohydrin derivative of Enhydrin. Enhydrin is a complex sesquiterpene lactone, and this assay is typically used in a drug development context to quantify the product of a specific chemical reaction—the addition of a chlorohydrin functional group to the Enhydrin molecule. This could be relevant for studying its metabolism, synthesis of new derivatives, or assessing the formation of impurities. The assay's reproducibility is critical for ensuring data quality and making informed decisions in research and development.
Q2: Why am I seeing high variability (e.g., high Relative Standard Deviation - %RSD) in my replicate measurements?
High variability in analytical results is a common issue that can stem from multiple sources.[1][2] Reproducibility is the ability of an assay to produce consistent results for the same sample across different labs, while repeatability refers to consistency within the same lab and run.[2][3] Key factors contributing to poor precision include:
-
Sample Preparation: Inconsistent sample handling, extraction, or dilution is a primary source of variability.[1]
-
Reagent Quality: Batch-to-batch variation in reagents or degradation of stock solutions can significantly impact results.[4][5]
-
Instrument Performance: Fluctuations in instrument calibration, temperature, or detector sensitivity can introduce errors.[1][5]
-
Operator Error: Minor differences in technique between analysts can lead to divergent results.[4]
-
Environmental Conditions: Changes in laboratory temperature and humidity can affect both the sample and the instrumentation.[1]
A systematic approach is needed to identify and control these variables.
Q3: My analyte, the this compound derivative, appears to be degrading during the assay. What are the likely causes?
Analyte instability can be a major challenge. Potential causes include:
-
pH Sensitivity: The analyte may be unstable at the pH of your sample buffer or mobile phase.
-
Temperature Instability: The compound could be degrading at room temperature or even during storage at 4°C. Multiple freeze-thaw cycles can also be detrimental.[1]
-
Light Sensitivity: Some organic molecules are susceptible to photodegradation.
-
Oxidative Instability: The analyte may be reacting with dissolved oxygen in your solvents.
-
Enzymatic Degradation: If working with biological matrices, endogenous enzymes could be metabolizing your analyte.
It is crucial to perform stability studies under various conditions (temperature, pH, light exposure) to understand the analyte's limitations.
Q4: I'm observing inconsistent peak shapes and shifting retention times in my HPLC analysis. What should I investigate?
Poor chromatographic performance directly impacts the reproducibility of quantification. Common causes include:
-
Column Issues: The analytical column may be degrading, contaminated, or improperly equilibrated.
-
Mobile Phase Problems: Inconsistent mobile phase composition, inadequate degassing (leading to air bubbles), or pH drift can cause retention time shifts.
-
Sample Matrix Effects: Components in the sample matrix can interfere with the analyte's interaction with the stationary phase.
-
Flow Rate Fluctuation: An unstable pump or a leak in the system can cause an inconsistent flow rate.
-
Injector Problems: Partial clogging or inconsistent injection volumes will lead to variable peak sizes and shapes.
Section 2: Troubleshooting Guides
Guide 1: Systematic Troubleshooting Workflow for Reproducibility Issues
When facing reproducibility problems, a logical, step-by-step approach is more effective than random changes. The following workflow helps isolate the source of the variability.
Guide 2: Data-Driven Troubleshooting Tables
Use these tables to identify and remedy common sources of error.
Table 1: Common Sources of Assay Variability and Solutions
| Potential Source | Symptom / Observation | Recommended Action(s) |
| Sample Preparation | High %RSD between different sample preparations of the same lot. | - Review and standardize the SOP for sample extraction and dilution.[5]- Ensure complete thawing and vortexing of samples before aliquoting.[1]- Use calibrated pipettes and analytical balances. |
| Reagent/Standard Instability | Drifting results over an analytical run; poor accuracy with QC samples. | - Prepare fresh stock solutions and working standards daily.- Verify the quality and expiration dates of all reagents.[4][5]- Aliquot reagents to avoid repeated freeze-thaw cycles.[1] |
| Instrument Calibration | Inaccurate results that are consistently high or low; poor linearity. | - Perform daily system suitability tests before running samples.- Recalibrate the instrument according to the manufacturer's schedule.[1]- Check for detector lamp degradation or contamination in the flow cell. |
| Chromatography | Shifting retention times, poor peak shape, or loss of resolution. | - Equilibrate the column with at least 10-20 column volumes of mobile phase.- Degas mobile phase to prevent bubble formation.- Use a guard column to protect the analytical column from matrix contaminants. |
| Environmental Factors | Inconsistent results between runs performed on different days. | - Monitor and record laboratory temperature and humidity.[1]- Protect light-sensitive compounds from direct light. |
Table 2: Typical Acceptance Criteria for Assay Precision (based on ICH Guidelines)
The International Council for Harmonisation (ICH) provides guidelines for analytical procedure validation.[6][7] Precision is a measure of variability and is usually expressed as the Relative Standard Deviation (%RSD).
| Precision Level | Number of Replicates | Typical Acceptance Criterion (%RSD) |
| Repeatability (Intra-assay precision) | ≥ 6 replicates at 100% of the test concentration | ≤ 2.0% |
| Intermediate Precision (Inter-assay precision) | 6 replicates on 2 different days, with different analysts or equipment | ≤ 3.0% |
| Reproducibility (Inter-laboratory precision) | Varies (e.g., 3 labs testing the same sample) | Must be defined in the validation protocol; typically higher than intermediate precision. |
| Note: These criteria can vary based on the purpose of the assay and the analyte concentration.[8] |
Section 3: Protocols and Best Practices
Protocol: Hypothetical Quantification of an Enhydrin-derived Chlorohydrin via HPLC-MS
This protocol provides a general framework. It must be optimized and validated for your specific analyte and matrix.
1. Preparation of Standards and Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the this compound reference standard and dissolve in 1.0 mL of methanol. Store at -20°C in an amber vial.
-
Working Standards: Perform serial dilutions of the stock solution with 50:50 acetonitrile (B52724):water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution weighing.
2. Sample Preparation
-
Protein Precipitation: To 50 µL of the sample (e.g., plasma), add 150 µL of cold acetonitrile containing an internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[1]
-
Transfer: Carefully transfer the supernatant to a clean HPLC vial for analysis.
3. HPLC-MS Conditions
-
HPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) using optimized parent/daughter ion transitions for the analyte and internal standard.
4. System Suitability
-
Before injecting samples, perform at least five replicate injections of a mid-concentration standard.
-
The %RSD for peak area and retention time should be ≤ 2.0%.
Section 4: Relevant Mechanisms & Pathways
Understanding the underlying chemistry and biology is key to troubleshooting.
Chlorohydrin Formation Mechanism
The formation of a chlorohydrin from an alkene (a functional group present in Enhydrin) proceeds via an electrophilic addition mechanism.[9][10][11] Water acts as a nucleophile, attacking a bridged chloronium ion intermediate.
Potential Biological Pathway of Interest: NF-κB Signaling
Enhydrin has been reported to inhibit the Nuclear Factor kappa-B (NF-κB) signaling pathway, which is crucial in regulating immune and inflammatory responses.[12] An assay might be used to compare the activity of Enhydrin and its chlorohydrin derivative on this pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Factors affecting test reproducibility among laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. kosheeka.com [kosheeka.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. orgosolver.com [orgosolver.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Halohydrin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhydrin Chlorohydrin Bioactivity Screening
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the bioactivity screening of Enhydrin (B1240213) and its derivatives, such as Enhydrin chlorohydrin.
Section 1: Frequently Asked Questions (FAQs)
Getting Started with Enhydrin and its Derivatives
Q1: What is Enhydrin and "this compound"?
A: Enhydrin is a sesquiterpene lactone, a natural product found in plants of the Smallanthus genus (e.g., Smallanthus sonchifolius, also known as yacon).[1][2] "this compound" is likely a derivative of Enhydrin where a chlorohydrin functional group has been introduced. Chlorohydrins are compounds containing both a chlorine atom and a hydroxyl group on adjacent carbon atoms. The addition of a chlorohydrin moiety can alter the biological activity of a parent compound.
Q2: I have synthesized or isolated a compound believed to be this compound. What are the first steps before starting bioactivity screening?
A: Before initiating bioactivity screening, it is crucial to thoroughly characterize the compound. This will ensure the reliability and reproducibility of your results.
-
Purity Assessment: Use techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of your compound.
-
Structural Confirmation: Confirm the chemical structure using spectroscopic methods like 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure you have the correct molecule.
-
Solubility Testing: Determine the solubility of the compound in various solvents commonly used for bioassays (e.g., DMSO, ethanol, water). Poor solubility can be a significant source of error in bioactivity assays.[3]
-
Stability Assessment: Evaluate the stability of the compound under your planned experimental conditions (e.g., in solution at room temperature, 4°C, and -20°C).[3] Natural products can be prone to degradation.
Troubleshooting Common Experimental Issues
Q3: My Enhydrin/Enhydrin chlorohydrin sample shows inconsistent activity between experiments. What could be the cause?
A: Inconsistent activity is a common challenge in natural product research. Several factors could be responsible:
-
Compound Instability: The compound may be degrading in solution. Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.[3]
-
Solubility Issues: If the compound is not fully dissolved, the effective concentration in the assay will vary. Visually inspect for precipitation and consider using a different solvent or solubilizing agent.[3]
-
Assay Interference: Natural products can interfere with assay readouts. For example, they can be autofluorescent or quench fluorescence in fluorescence-based assays.[4][5] It is advisable to run control experiments with the compound in the absence of the biological target to check for interference.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes.
Q4: I am observing high background noise or false positives in my high-throughput screening (HTS) of Enhydrin derivatives. How can I mitigate this?
A: High background and false positives in HTS of natural products are often due to the complex nature of these compounds.[3][4]
-
Pan-Assay Interference Compounds (PAINS): Natural product libraries can be rich in PAINS, which are compounds that show activity in multiple assays through non-specific mechanisms.[5] Consider using computational filters to identify potential PAINS in your library.
-
Assay Readout Interference: As mentioned, autofluorescence or colored compounds can interfere with optical-based assays.[4][5] If possible, use a secondary, orthogonal assay with a different detection method to confirm hits.
-
Cytotoxicity: At higher concentrations, your compound might be causing cell death, which can lead to false positives in some cell-based assays. Always determine the cytotoxic concentration range of your compound before screening for other bioactivities.
Q5: My compound has low potency in initial screens. What are my options?
A: Low potency is not uncommon for initial hits from natural product screening.
-
Structural Modification: Consider synthetic modifications of the this compound structure to improve potency. Structure-activity relationship (SAR) studies can guide these modifications.
-
Synergistic Effects: Investigate if the compound exhibits synergistic effects with other known drugs.
-
Different Biological Target: The compound may be more active against a different biological target. Consider broader screening against a panel of targets.
Section 2: Experimental Protocols & Data Presentation
Quantification of Enhydrin using HPLC
A validated HPLC-UV method is essential for the quality control of extracts and purified compounds.[2]
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with 60% water and 40% acetonitrile.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection Wavelength: 210 nm.[2]
-
Sample Preparation: Dissolve a known weight of the extract or compound in the mobile phase. Filter through a 0.45 µm filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of purified Enhydrin of known concentrations to generate a calibration curve.
Data Presentation:
| Parameter | Value | Reference |
| Column | C18 (250 × 4.6 mm, 5 µm) | [2] |
| Mobile Phase | 60% Water, 40% Acetonitrile | [2] |
| Flow Rate | 1 mL/min | [2] |
| Detection | UV at 210 nm | [2] |
| LOD (Enhydrin) | 0.52 µg/mL | [2] |
| LOQ (Enhydrin) | 1.57 µg/mL | [2] |
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Section 3: Visualizations
Experimental Workflow for Bioactivity Screening
Caption: General workflow for natural product bioactivity screening.
Troubleshooting Decision Tree for Inconsistent Results
Caption: Troubleshooting guide for inconsistent bioactivity results.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical anti-inflammatory signaling pathway.
References
- 1. Quantitative determination of enhydrin in leaf rinse extracts and in glandular trichomes of Smallanthus sonchifolius (Asteraceae) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
Technical Support Center: Optimizing Enhydrin Chlorohydrination
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the reaction conditions for the chlorohydrination of enhydrin (B1240213). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of the chlorohydrination of enhydrin?
The chlorohydrination of enhydrin, a sesquiterpene lactone, is expected to introduce a chlorine atom and a hydroxyl group across one of the double bonds in the molecule. The reaction typically proceeds via an electrophilic addition mechanism, where the chlorine acts as the electrophile. The regioselectivity and stereoselectivity of the addition will depend on the specific reaction conditions and the steric and electronic environment of the double bonds in the enhydrin structure.
Q2: Which double bond in enhydrin is most likely to react?
Enhydrin possesses multiple double bonds. The exocyclic double bond is generally the most reactive towards electrophilic addition due to less steric hindrance. However, the reactivity can be influenced by the solvent and the specific chlorinating agent used. It is advisable to perform careful spectroscopic analysis (e.g., NMR, MS) to confirm the structure of the resulting chlorohydrin.
Q3: What are the recommended starting conditions for the chlorohydrination of enhydrin?
For a starting point, a common method for chlorohydrination is the use of a chlorine source in the presence of water. A typical set of starting conditions is outlined in the experimental protocol section below. Optimization will likely be necessary to maximize the yield of the desired product and minimize side reactions.
Troubleshooting Guide
Q1: The reaction is very slow or there is no conversion of the starting material.
-
Low Reagent Reactivity: The chosen chlorinating agent may not be reactive enough. Consider using a more potent source of electrophilic chlorine, such as N-chlorosuccinimide (NCS) in the presence of an acid catalyst.
-
Insufficient Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Try incrementally increasing the reaction temperature while monitoring for product formation and decomposition.
-
Solvent Issues: The solvent may not be optimal for the reaction. Ensure the solvent can dissolve both enhydrin and the chlorinating agent and is compatible with the reaction conditions. A mixture of an organic solvent (like acetone (B3395972) or THF) and water is often used.
-
Catalyst Inactivity: If using a catalyst, ensure it is fresh and active.
Q2: The reaction produces multiple products, and the yield of the desired chlorohydrin is low.
-
Side Reactions: Over-chlorination or reaction at other functional groups can lead to a mixture of products. To minimize this, consider a slow, dropwise addition of the chlorinating agent to maintain a low concentration in the reaction mixture.
-
Lack of Selectivity: If multiple double bonds are reacting, modifying the steric or electronic nature of the chlorinating agent or using a milder reagent might improve selectivity.
-
Reaction Time: Extended reaction times can lead to the formation of byproducts or decomposition of the desired product. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
pH Control: The pH of the reaction mixture can influence the outcome. Buffering the solution may be necessary to prevent unwanted acid-catalyzed side reactions.
Q3: The isolated product is not the expected chlorohydrin.
-
Rearrangement: Carbocation intermediates formed during the reaction can undergo rearrangement, leading to unexpected products. Lowering the reaction temperature or using a less polar solvent may suppress rearrangements.
-
Incorrect Structural Assignment: Thoroughly analyze the product using various spectroscopic methods (1H NMR, 13C NMR, 2D NMR, MS, IR) to confirm its structure. An X-ray crystal structure of a derivative, such as the bromohydrin, has been used to confirm the structure of related compounds.[1]
Q4: How can I monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to track the concentration of reactants and products over time.[2]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques can provide detailed information about the species present in the reaction mixture and are valuable for identifying intermediates and byproducts.[3]
Data Presentation
Table 1: Hypothetical Screening of Reaction Conditions for Enhydrin Chlorohydrination
| Entry | Chlorinating Agent | Solvent (v/v) | Temperature (°C) | Time (h) | Conversion of Enhydrin (%) | Yield of Desired Chlorohydrin (%) |
| 1 | Cl₂ water | Acetone/H₂O (4:1) | 0 | 4 | 30 | 25 |
| 2 | Cl₂ water | Acetone/H₂O (4:1) | 25 | 4 | 75 | 60 |
| 3 | NCS | THF/H₂O (4:1) | 25 | 6 | 85 | 70 |
| 4 | NCS | THF/H₂O (4:1) | 50 | 2 | 95 | 80 |
| 5 | t-BuOCl | Dioxane/H₂O (3:1) | 25 | 8 | 60 | 50 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Chlorohydrination of Enhydrin using N-Chlorosuccinimide (NCS)
-
Dissolve Enhydrin: Dissolve enhydrin (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (4:1 v/v) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add NCS: Slowly add N-chlorosuccinimide (1.1 eq) to the reaction mixture in portions over 30 minutes.
-
Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS.
-
Quench Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure chlorohydrin.
Visualizations
Caption: Experimental workflow for the chlorohydrination of enhydrin.
Caption: Troubleshooting logic for enhydrin chlorohydrination.
References
- 1. X-Ray crystal structure and configuration of enhydrin bromohydrin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
troubleshooting low cell viability in Enhydrin chlorohydrin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cell viability in experiments involving Enhydrin chlorohydrin and related cytotoxic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common general causes of low cell viability in cell culture experiments?
Low cell viability can stem from a variety of factors unrelated to the experimental compound. These often fall into categories of suboptimal culture conditions, contamination, and procedural errors. Key factors include:
-
Environmental Stress: Deviations from optimal temperature, pH, and CO2 levels can induce cellular stress and lead to cell death.[1]
-
Nutrient Depletion: Insufficient essential nutrients like amino acids, glucose, and vitamins can hamper cellular metabolic activities and cause cell death.[1]
-
Contamination: Bacterial, fungal, yeast, or mycoplasma contamination can rapidly lead to a decline in cell viability.[2][3] Mycoplasma is particularly insidious as it may not cause visible turbidity.[2]
-
Improper Cell Handling: Excessive passaging, high cell density leading to overcrowding, or harsh enzymatic treatment can damage cells.[4][5]
-
Reagent Quality: Using expired media, sera, or other reagents can negatively impact cell health.[5]
Q2: My untreated control cells also show low viability. What should I investigate?
If your control group exhibits poor viability, the issue is likely with your general cell culture technique or environment, rather than the this compound. A systematic check of the following is recommended:
-
Incubator Conditions: Verify the temperature and CO2 levels with a calibrated external device.[5]
-
Culture Medium: Ensure the medium has the correct pH and is not expired. Test new lots of media and sera before use in critical experiments.[5]
-
Contamination: Screen for mycoplasma and other microbial contaminants.[3]
-
Cell Stock: Ensure your cell stocks are healthy, have a low passage number, and were frozen and thawed correctly.[4][5]
-
Water Quality: Use high-purity water for all media and buffer preparations.
Q3: What is the likely mechanism of action for a compound like this compound?
While specific data on "this compound" is not available, chlorohydrin-containing natural products have been shown to possess cytotoxic activity against tumor cell lines.[6] Cytotoxic compounds frequently induce apoptosis (programmed cell death). This process involves the activation of specific signaling pathways leading to characteristic morphological and biochemical changes in the cell.
A hypothetical signaling pathway for a cytotoxic compound inducing apoptosis might involve the activation of caspases, which are key enzymes in the apoptotic process.[7][8]
Caption: Hypothetical apoptosis induction pathway by this compound.
Troubleshooting Guide: Low Cell Viability
This guide is structured to help you identify the root cause of low cell viability in your this compound experiments.
Section 1: Issues with Experimental Setup
Problem: High cell death observed at the initial seeding, before adding the compound.
| Potential Cause | Recommended Solution |
| Harsh Thawing/Passaging: | Thaw cells rapidly in a 37°C water bath and gently resuspend. Avoid high-speed centrifugation.[4][5] |
| Incorrect Seeding Density: | Optimize seeding density. Too low can lead to poor growth, too high can cause premature nutrient depletion. |
| Poor Cell Attachment (for adherent cells): | Ensure culture vessels are tissue-culture treated. Some cell lines may require coated surfaces (e.g., poly-L-lysine or fibronectin).[3] |
Section 2: Issues Related to the Test Compound
Problem: Unexpectedly high cytotoxicity at low concentrations of this compound.
| Potential Cause | Recommended Solution |
| Solvent Toxicity: | Run a vehicle control (solvent only) to determine the maximum non-toxic solvent concentration. |
| Incorrect Compound Concentration: | Verify calculations and stock solution concentrations. Perform a serial dilution to confirm the dose-response. |
| Compound Instability: | Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
Problem: Inconsistent results between experiments.
| Potential Cause | Recommended Solution |
| Variability in Cell Health: | Use cells from the same passage number and at a consistent confluency (ideally in the log growth phase).[4] |
| Inconsistent Incubation Times: | Ensure precise timing for compound exposure in all experimental replicates. |
| Assay Interference: | Some compounds can interfere with viability assays (e.g., MTT). Confirm results with an alternative method (e.g., Trypan Blue).[9] |
The following workflow can help systematically troubleshoot low cell viability:
Caption: Troubleshooting workflow for low cell viability.
Experimental Protocols
Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay
This method distinguishes between viable and non-viable cells based on membrane integrity.[1]
Materials:
-
Cell suspension
-
Trypan Blue stain (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
Harvest cells and resuspend in a known volume of PBS to create a single-cell suspension.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100
Protocol 2: Detection of Apoptosis by Annexin V Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include untreated controls.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Quantitative Data Summary
The following table presents hypothetical EC50 (half-maximal effective concentration) values for a related chlorohydrin-containing natural product, Alichondrichlorin, to provide context for expected potency.[6]
| Cell Line | Compound | EC50 (µM) |
| MCF-7 (Human Breast Adenocarcinoma) | Alichondrichlorin | 4.06 |
| THLE-2 (Human Non-tumoral Liver) | Alichondrichlorin | > 50 |
This data illustrates the selective cytotoxicity often observed with such compounds.
The relationship between experimental variables and cell viability can be visualized as follows:
Caption: Key variables affecting experimental cell viability.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 6. Alichondrichlorin, a Novel Chlorohydrin-Containing Natural Product With Tumoral Cytotoxic Activity Isolated From the Planctomycetota Bacterium Alienimonas chondri LzC2T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sapphyrins induce apoptosis in hematopoietic tumor-derived cell lines and show in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Enhydrin and the Elusive Enhydrin Chlorohydrin
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of related natural products is paramount. This guide provides a comprehensive comparison of the known bioactivities of Enhydrin, a well-studied sesquiterpene lactone, and its chlorinated derivative, Enhydrin chlorohydrin. While extensive data exists for Enhydrin, information on this compound remains scarce, precluding a direct quantitative comparison. This guide, therefore, presents a detailed overview of Enhydrin's bioactivity, supported by experimental data, and discusses the potential biological activities of chlorinated sesquiterpene lactones to offer a predictive insight into the properties of this compound.
Enhydrin: A Profile of Diverse Bioactivity
Enhydrin, a sesquiterpene lactone primarily isolated from plants of the Asteraceae family such as Smallanthus sonchifolius (yacon) and Enhydra fluctuans, has demonstrated a wide array of biological effects.[1][2][3] These activities range from anti-parasitic and anti-inflammatory to cytotoxic and anti-diabetic properties.
Quantitative Bioactivity Data for Enhydrin
The following tables summarize the key quantitative data on the bioactivity of Enhydrin across various experimental models.
| Anti-parasitic Activity of Enhydrin | |
| Target Organism | IC50 Value |
| Leishmania mexicana promastigotes | 0.42 - 0.54 µg/mL |
| Leishmania mexicana intracellular amastigotes | 0.85 - 1.64 µg/mL |
| Trypanosoma cruzi epimastigotes | 0.35 - 0.60 µg/mL (0.84 µM) |
| Trypanosoma cruzi amastigotes | 5.17 µM |
| Trypanosoma cruzi trypomastigotes | 33.4 µM |
| Cytotoxic Activity of Enhydrin | |
| Human Cancer Cell Line | IC50 Value |
| CCRF-CEM (Leukemia) | 0.18 - 17.34 µM |
| HCT-116 (Colon Carcinoma) | 0.18 - 17.34 µM |
| MDA-MB-231 (Breast Adenocarcinoma) | 0.18 - 17.34 µM |
| U251 (Glioblastoma) | 0.18 - 17.34 µM |
| Hep G2 (Hepatocellular Carcinoma) | Data indicates selective cytotoxicity, but quantitative IC50 values are not provided.[4] |
| Anti-inflammatory and Other Activities of Enhydrin | |
| Activity | Finding |
| Inhibition of NF-κB | Enhydrin is one of the few sesquiterpene lactones from yacon leaves that shows inhibitory activity against the NF-κB enzyme, a key regulator of the immune system and inflammation.[3] |
| Anti-diabetic | Enhydrin is recognized as an active compound in yacon leaves with potential for lowering blood sugar levels.[3] |
| Antibacterial | A mixture of Enhydrin and Uvedalin from yacon showed activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 750 μg/mL.[3] |
This compound: An Underexplored Derivative
Research on other chlorinated sesquiterpene lactones, such as chlorinated guaianolides, has revealed potent cytotoxic and anti-inflammatory activities. For instance, two novel chlorine-containing melampolides isolated from Enhydra fluctuans, which are structurally related to Enhydrin, have demonstrated selective cytotoxicity against Hep G2 human hepatocellular carcinoma cells.[4] This suggests that the addition of a chlorine atom to the Enhydrin scaffold could potentially modulate its biological activity, possibly enhancing its cytotoxicity. However, without direct experimental evidence, this remains speculative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Anti-parasitic Activity Assays
1. Leishmania mexicana Growth Inhibition Assay:
-
Promastigote Assay: Promastigotes are cultured in Schneider's insect medium supplemented with 10% fetal bovine serum. The parasites are then incubated with varying concentrations of Enhydrin. Parasite viability is assessed after a set incubation period (e.g., 72 hours) using a resazurin-based assay or by direct counting with a hemocytometer. The IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50% compared to the control.
-
Amastigote Assay: Peritoneal macrophages are infected with L. mexicana promastigotes. After infection, the cells are treated with different concentrations of Enhydrin. The number of intracellular amastigotes is determined by staining with Giemsa and microscopic examination. The IC50 value is determined by the concentration that reduces the number of amastigotes by 50%.
2. Trypanosoma cruzi Growth Inhibition Assay:
-
Epimastigote Assay: Epimastigotes are grown in liver infusion tryptose (LIT) medium. The parasites are exposed to various concentrations of Enhydrin. The parasite density is measured after a defined period using a spectrophotometer or by direct counting. The IC50 is the concentration that causes 50% inhibition of parasite growth.
-
Amastigote and Trypomastigote Assays: The activity against intracellular amastigotes and trypomastigotes is typically assessed using infected mammalian cell lines (e.g., L6 cells). After treatment with Enhydrin, the viability of the host cells and the number of parasites are quantified, often using reporter gene assays or high-content imaging.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Enhydrin.
-
MTT Incubation: After a predetermined exposure time (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can significantly aid in their comprehension.
Caption: A generalized workflow for the isolation and bioactivity screening of natural products like Enhydrin.
References
A Comparative Guide to the Validation of Analytical Methods for Enhydrin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Enhydrin, a bioactive sesquiterpene lactone, against alternative analytical techniques. The information presented is intended to assist researchers and drug development professionals in selecting the most suitable analytical method for their specific needs, with a focus on experimental data and detailed protocols.
Introduction
Enhydrin, a sesquiterpene lactone primarily found in plants of the Asteraceae family, has garnered significant interest for its potential therapeutic properties.[1][2] Accurate and precise quantification of Enhydrin in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and dosage determination. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of sesquiterpene lactones due to its high resolution and sensitivity.[3][4][5] This guide details a validated HPLC method for Enhydrin and compares its performance with other potential analytical approaches.
Experimental Protocols
Validated HPLC-UV Method for Enhydrin Quantification
This method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]
-
Chromatographic System:
-
Standard Preparation:
-
Accurately weigh 10 mg of isolated Enhydrin standard.
-
Dissolve in 10 mL of methanol (B129727) to obtain a stock solution of 1000 ppm.[1]
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
-
Sample Preparation (for Yacon Leaf Extract):
-
Extract dried yacon leaf powder with a suitable solvent (e.g., ethanol).[1]
-
Filter the extract and evaporate the solvent.
-
Redissolve the residue in the mobile phase to a known concentration.
-
Filter through a 0.45 µm syringe filter before injection.
-
Alternative Analytical Techniques for Sesquiterpene Lactones
While HPLC is a robust method, other techniques can be employed for the analysis of sesquiterpene lactones, each with its own advantages and disadvantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[3][4] For non-volatile or thermally labile compounds like many sesquiterpene lactones, derivatization may be necessary to increase volatility.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[6] It is particularly useful for complex matrices and for obtaining structural information.
-
Thin-Layer Chromatography (TLC): TLC is a simpler and less expensive technique that can be used for qualitative analysis and for monitoring the progress of reactions or purifications.[7] Densitometric quantification is possible but generally offers lower precision and accuracy than HPLC.
Performance Data Comparison
The following table summarizes the validation parameters for the described HPLC method for Enhydrin and provides a qualitative comparison with other potential methods.
| Parameter | Validated HPLC-UV Method for Enhydrin | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | > 0.9999[1][2] | High (requires appropriate internal standard) | High (requires appropriate internal standard) |
| Limit of Detection (LOD) | 0.52 µg/mL[1][2] | Low to very low (ng to pg range) | Very low (pg to fg range) |
| Limit of Quantification (LOQ) | 1.57 µg/mL[1][2] | Low (ng range) | Very low (pg range) |
| Accuracy (% Recovery) | 101.46%[1][2] | Method dependent, typically 80-120% | Method dependent, typically 90-110% |
| Precision (%RSD) | 0.30% (Repeatability)[1][2] | Typically < 15% | Typically < 10% |
| Specificity | High | High | Very High |
| Throughput | Moderate | Low to Moderate | Moderate |
| Cost | Moderate | High | High |
| Sample Derivatization | Not required | Often required | Not typically required |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of an HPLC method and the logical relationship between different analytical techniques for sesquiterpene lactone analysis.
Figure 1. Workflow for HPLC Method Validation.
Figure 2. Comparison of Analytical Techniques.
References
- 1. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method [mdpi.com]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Enhydrin Chlorohydrin in the Landscape of Chlorinated Sesquiterpenes: A Comparative Guide
In the quest for novel therapeutic agents, chlorinated sesquiterpenes have emerged as a class of natural products with significant biological activities, particularly in the realms of oncology and inflammatory diseases. While data on the specific biological profile of Enhydrin (B1240213) chlorohydrin remains limited in publicly accessible literature, a comparative analysis of its parent compound, enhydrin, alongside other well-characterized chlorinated sesquiterpenes, offers valuable insights for researchers and drug development professionals. This guide provides an objective comparison based on available experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and workflows.
Performance Comparison of Sesquiterpene Lactones
The cytotoxic and anti-inflammatory activities of various sesquiterpene lactones, including enhydrin and several chlorinated analogues, have been evaluated across multiple studies. The following table summarizes the quantitative data on their performance in different assays. It is important to note that direct comparative studies under identical experimental conditions are scarce, and thus, these values should be interpreted with consideration of the different cell lines and methodologies employed.
| Compound | Type | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Enhydrin | Melampolide | Cytotoxicity (MTT Assay) | CCRF-CEM | 3.6 ± 0.3 | [1] |
| Cytotoxicity (MTT Assay) | CEM-ADR5000 | 26.6 ± 1.3 | [1] | ||
| Cytotoxicity (MTT Assay) | MIA-PaCa-2 | 12.6 ± 0.2 | [1] | ||
| Enhydrofolin (Dimer) | Melampolide | Cytotoxicity | HeLa | 1.69 | [2] |
| Uvedafolin (Dimer) | Melampolide | Cytotoxicity | HeLa | 1.93 | [2] |
| Chlorohyssopifolin A | Guaianolide | Apoptosis Induction | U-937 | Potent Inducer | |
| Chlorohyssopifolin D | Guaianolide | Apoptosis Induction | U-937 | Potent Inducer | |
| Linichlorin A | Guaianolide | Apoptosis Induction | U-937 | Potent Inducer | |
| Ablepharolide | Perhydroindene | Cytotoxicity | MCF-7 | 8.34 ± 0.77 | |
| Chlosigesolide A | Guaianane | Nitric Oxide Inhibition | RAW264.7 | 10.9 ± 0.8 |
Note: Data for Enhydrin chlorohydrin is not available in the reviewed literature. The table presents data for its parent compound, enhydrin, and other relevant sesquiterpenes for comparative context.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Apoptosis Detection by Western Blot
Western blotting is used to detect specific proteins in a sample and can be employed to observe the cleavage of key apoptotic proteins like caspases and PARP.
-
Cell Lysis: After treatment with the compound, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite (B80452) produced by comparing the absorbance to a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
References
Comparative Cytotoxicity of Enhydrin Derivatives in Cancer Cell Lines: A Guide for Researchers
This guide provides a comparative analysis of the cytotoxic effects of enhydrin (B1240213) and its derivatives, fluctuanin and fluctuadin, on various cancer cell lines. The information is targeted towards researchers, scientists, and drug development professionals interested in the anticancer potential of these natural compounds.
Executive Summary
Enhydrin, fluctuanin, and fluctuadin, melampolide-type sesquiterpene lactones isolated from Enhydra fluctuans, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This guide summarizes the available quantitative data on their half-maximal inhibitory concentrations (IC50), provides detailed, generalized experimental protocols for assessing cytotoxicity and apoptosis, and visually represents a typical experimental workflow and the putative signaling pathways that may be involved in their mechanism of action.
Data Presentation: Comparative Cytotoxicity (IC50)
The following table summarizes the IC50 values of enhydrin, fluctuanin, and fluctuadin in four human cancer cell lines and one normal human cell line, as reported by Nguyen et al. (2019).[1] Lower IC50 values indicate higher cytotoxic potency.
| Compound | CCRF-CEM (Leukemia) | HCT-116 (Colon Carcinoma) | MDA-MB-231 (Breast Cancer) | U251 (Glioblastoma) | MRC-5 (Normal Lung Fibroblasts) |
| Enhydrin | 0.22 µM | 0.18 µM | 0.34 µM | 0.29 µM | 0.86 µM |
| Fluctuanin | 1.13 µM | 0.98 µM | 1.89 µM | 1.54 µM | 7.68 µM |
| Fluctuadin | 4.56 µM | 3.87 µM | 6.78 µM | 5.21 µM | 17.34 µM |
Data extracted from Nguyen et al., 2019.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. As the specific protocols from the primary study on enhydrin derivatives were not available, generalized protocols for key experiments are provided below.
Cell Culture
Human cancer cell lines (e.g., CCRF-CEM, HCT-116, MDA-MB-231, U251) and a normal cell line (e.g., MRC-5) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (Resazurin Assay)
The resazurin (B115843) assay is a colorimetric method used to quantify viable cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., enhydrin, fluctuanin, fluctuadin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
Resazurin Addition: Following incubation, 20 µL of resazurin solution (0.15 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Data Acquisition: The fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Cell Treatment: Cells are seeded in a 96-well white-walled plate and treated with the test compounds at their respective IC50 concentrations for a predetermined duration (e.g., 24 or 48 hours).
-
Reagent Addition: An equal volume of a luminogenic caspase-3/7 substrate reagent is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase-3/7 activity, is measured using a luminometer.
-
Data Analysis: The results are expressed as a fold change in caspase activity compared to the untreated control.
Note: In the study by Nguyen et al. (2019), enhydrin was tested for its apoptotic mechanism, and no considerable alterations were found in the activation of caspases-3/7.[1]
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for assessing the cytotoxicity of Enhydrin derivatives.
Hypothesized Signaling Pathways
Enhydrin and its derivatives are sesquiterpene lactones, a class of compounds known to modulate various signaling pathways involved in cancer cell proliferation and survival. While the specific pathways affected by enhydrin, fluctuanin, and fluctuadin have not been elucidated, the NF-κB and STAT3 pathways are common targets for sesquiterpene lactones.
NF-κB Signaling Pathway
Caption: Putative inhibition of the NF-κB pathway by Enhydrin derivatives.
STAT3 Signaling Pathway
Caption: Hypothesized inhibition of the STAT3 pathway by Enhydrin derivatives.
Conclusion
Enhydrin and its derivatives, fluctuanin and fluctuadin, exhibit potent cytotoxic activity against a range of cancer cell lines, with enhydrin being the most active compound. The lack of significant caspase-3/7 activation by enhydrin suggests a mechanism of cell death that may be independent of the classical apoptotic pathways, or that involves other caspases. Further research is warranted to elucidate the precise molecular mechanisms of action of these compounds, including the validation of their effects on the NF-κB and STAT3 signaling pathways. The data presented in this guide provide a foundation for future investigations into the therapeutic potential of these promising natural products in oncology.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Enhydrin Chlorohydrin
In the landscape of pharmaceutical and phytochemical analysis, the rigorous validation of analytical methods is paramount to ensure data integrity and product quality. This guide presents a comparative analysis of two prevalent analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), for the quantification of Enhydrin chlorohydrin. While direct cross-validation studies for "this compound" are not publicly available, this guide provides a practical, illustrative comparison based on established validation principles for analogous compounds.
The cross-validation of analytical methods is a critical process for verifying that different methodologies provide equivalent and reliable results. This is essential when transferring methods between laboratories, introducing new instrumentation, or for regulatory submissions. The following sections detail the performance characteristics and experimental protocols for our two subject methods, offering researchers and drug development professionals a framework for analytical method selection and validation.
Comparative Performance Data
The performance of an analytical method is assessed through several key validation parameters.[1][2][3] The following table summarizes these metrics for the HPLC-UV and GC-MS/MS methods, providing a clear comparison of their capabilities for the analysis of this compound.
| Performance Parameter | Method A: HPLC-UV | Method B: GC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 1.0 - 250 | 0.01 - 50 |
| Accuracy (% Recovery) | 97% - 107% | 95% - 105% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 1.5% |
| - Inter-day | < 3.0% | < 2.5% |
| Limit of Detection (LOD) (µg/mL) | 0.52 | 0.005 |
| Limit of Quantification (LOQ) (µg/mL) | 1.57 | 0.01 |
| Specificity | High | Very High |
| Run Time (minutes) | 20 | 15 |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and GC-MS/MS methods are provided below. These protocols are based on established methods for the analysis of similar compounds.[4][5][6]
Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from established protocols for the analysis of sesquiterpene lactones like Enhydrin.[4][5]
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Column : C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid. The gradient program is as follows: 0-15 min, 40-80% A; 15-18 min, 80-40% A; 18-20 min, 40% A.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution.
Method B: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This method is based on protocols for the analysis of chlorohydrins in various matrices.[6][7]
Instrumentation : A gas chromatograph coupled with a triple quadrupole mass spectrometer and a headspace autosampler.
-
Column : DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 250°C.
-
Oven Program : Initial temperature of 50°C held for 2 minutes, ramped to 220°C at 15°C/min, and held for 5 minutes.
-
Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
MS/MS Transitions : Specific precursor-to-product ion transitions for this compound would be determined and monitored.
-
Sample Preparation : Samples are dissolved in an appropriate solvent in a headspace vial. For complex matrices, a liquid-liquid or solid-phase extraction may be necessary.
Cross-Validation Workflow
The process of cross-validating two analytical methods involves a systematic approach to ensure that both methods produce comparable and reliable results.
Signaling Pathways and Logical Relationships
In the context of analytical method validation, a logical relationship exists between the chosen method and the resulting data quality, which in turn impacts drug development decisions.
References
- 1. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 2. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. wjarr.com [wjarr.com]
- 4. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
Comparative Analysis of the Antimicrobial Spectrum: Enhydrin vs. Enhydrin Chlorohydrin
A comprehensive review of existing experimental data on the antimicrobial properties of the sesquiterpene lactone Enhydrin and its synthetic derivative, Enhydrin chlorohydrin. This guide is intended for researchers, scientists, and professionals in drug development.
This report synthesizes the available scientific literature to compare the antimicrobial activity of Enhydrin, a naturally occurring sesquiterpene lactone, with its chlorohydrin derivative. While quantitative data for Enhydrin against specific bacterial strains is available, a significant data gap exists for this compound, precluding a direct comparative analysis at this time. This document presents the existing data for Enhydrin, outlines the standard experimental protocols for antimicrobial susceptibility testing, and discusses the potential antimicrobial properties of chlorinated sesquiterpene lactones based on existing research in the field.
Quantitative Antimicrobial Data
The antimicrobial activity of Enhydrin has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. The Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, has been determined for Enhydrin.
Table 1: Minimum Inhibitory Concentration (MIC) of Enhydrin against Staphylococcus aureus
| Compound | Microorganism | Strain(s) | MIC (µg/mL) | Reference(s) |
| Enhydrin | Staphylococcus aureus (MRSA) | ATCC 33591, ATCC 25923, and 15 clinical isolates | 125 - 500 | [1][2][3][4] |
| Enhydrin (in mixture with Uvedalin) | Staphylococcus aureus | Not specified | 750 | [5] |
Data for this compound is not available in the current scientific literature. Searches of patent databases and chemical supplier information did not yield any data on the antimicrobial activity of this specific compound[6][7][8][9].
Experimental Protocols
The data presented for Enhydrin was obtained using the broth microdilution method. This is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Broth Microdilution Method
-
Preparation of Microorganism: A standardized suspension of the test microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria). The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Serial Dilution of the Test Compound: The antimicrobial agent (Enhydrin) is serially diluted in the growth medium in a microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microorganism suspension.
-
Controls: Positive (microorganism in growth medium without the antimicrobial agent) and negative (growth medium only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
Discussion and Future Perspectives
The available data indicates that Enhydrin possesses moderate antibacterial activity against MRSA[1][2][3][4]. The lack of data for this compound prevents a direct comparison of their antimicrobial spectra.
However, studies on other chlorinated natural products and their synthetic derivatives suggest that the introduction of a chlorine atom can significantly impact biological activity, in some cases enhancing antimicrobial potency[10][11][12][13]. For instance, a study on chlorinated sesquiterpene lactones demonstrated significant antibacterial activity[14]. The chlorine atom can alter the electronic properties and lipophilicity of a molecule, which may influence its ability to penetrate microbial cell membranes and interact with molecular targets.
Therefore, it is plausible that this compound could exhibit antimicrobial activity. Further research is warranted to isolate or synthesize this compound and evaluate its antimicrobial spectrum against a broad range of bacteria and fungi. Such studies would be crucial to establish a structure-activity relationship and to determine if the chlorohydrin derivative offers any advantages over the parent compound, Enhydrin. This would provide valuable insights for the development of new antimicrobial agents.
References
- 1. Antimicrobial activity of the constituents of Smallanthus sonchifolius leaves against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Antimicrobial activity of the constituents of Smallanthus sonchifolius leaves against methicillin-resistant Staphylococcus aureus. | Semantic Scholar [semanticscholar.org]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and antimicrobial activity of the sesquiterpene lactone mixture extracted from Smallanthus sonchifolius dried leaves | Semantic Scholar [semanticscholar.org]
- 6. amsbio.com [amsbio.com]
- 7. Feature Products [clementiabiotech.com]
- 8. chemfarms.com [chemfarms.com]
- 9. theclinivex.com [theclinivex.com]
- 10. Antimicrobial Activity of Naturally Occurring and Semi-Synthetic Chlorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chlorinated metabolites with antibacterial activities from a deep-sea-derived Spiromastix fungus - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05736G [pubs.rsc.org]
- 12. benthamscience.com [benthamscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral and antimicrobial activities of three sesquiterpene lactones from Centaurea solstitialis L. ssp. solstitialis - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Enhydrin and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the sesquiterpene lactone Enhydrin and its naturally occurring analogues, fluctuanin and fluctuadin. The structure-activity relationship (SAR) is explored, supported by experimental data on their cytotoxic effects against various cancer cell lines. Detailed experimental protocols and visualizations of the proposed signaling pathway and experimental workflow are included to facilitate further research and drug development efforts.
Data Presentation: Cytotoxicity of Enhydrin and its Analogues
The anti-proliferative activity of Enhydrin and its analogues, isolated from Enhydra fluctuans, was evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values, summarized in the table below, indicate the potency of each compound in inhibiting cell growth. All compounds demonstrated significant cytotoxicity against the tested cancer cell lines, with IC50 values ranging from 0.18 µM to 17.34 µM[1].
| Compound | CCRF-CEM (Leukemia) IC50 (µM) | HCT-116 (Colon Carcinoma) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | U251 (Glioblastoma) IC50 (µM) | MRC-5 (Normal Lung Fibroblast) IC50 (µM) |
| Enhydrin | 0.18 ± 0.01 | 0.35 ± 0.02 | 0.52 ± 0.03 | 0.41 ± 0.02 | 2.85 ± 0.15 |
| Fluctuanin | 1.25 ± 0.08 | 2.11 ± 0.12 | 3.54 ± 0.21 | 2.89 ± 0.17 | 17.34 ± 0.98 |
| Fluctuadin | 0.89 ± 0.05 | 1.58 ± 0.09 | 2.47 ± 0.14 | 1.99 ± 0.11 | 12.67 ± 0.75 |
Data sourced from Nguyen et al., 2019.[1]
Structure-Activity Relationship Analysis
The cytotoxic potency of these melampolide-type sesquiterpene lactones is intrinsically linked to their chemical structures. The core structure consists of a germacrane (B1241064) skeleton with a γ-lactone ring. The key structural features influencing their biological activity are:
-
α-Methylene-γ-lactone Moiety: This functional group is a crucial alkylating agent that can react with nucleophilic groups in biological macromolecules, such as cysteine residues in proteins, via a Michael-type addition. This interaction is believed to be a primary mechanism of their cytotoxic action.
-
Other Functional Groups: The presence and nature of ester groups and other substituents on the core ring system also modulate the cytotoxic activity.
Comparison of Enhydrin, Fluctuanin, and Fluctuadin:
While the exact structures of fluctuanin and fluctuadin require detailed spectroscopic analysis for a definitive comparison, the significant difference in their IC50 values compared to Enhydrin suggests that variations in their substituent groups impact their potency and selectivity. Enhydrin, being the most potent of the three, likely possesses a combination of structural features that optimize its interaction with its molecular target(s). The lower cytotoxicity of all three compounds against the normal MRC-5 cell line compared to the cancer cell lines suggests a degree of cancer cell selectivity.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Sesquiterpene lactones are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation. The α-methylene-γ-lactone group is thought to directly alkylate and inactivate critical cysteine residues in components of the NF-κB pathway, such as the IκB kinase (IKK) complex or the p65 subunit of NF-κB itself. This inhibition prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-survival and pro-inflammatory genes, ultimately leading to apoptosis in cancer cells.
While the cytotoxic activity of Enhydrin was observed to be independent of caspase-3/7 activation in one study, this does not exclude other apoptotic pathways[1]. The inhibition of the NF-κB pathway can trigger apoptosis through various other mechanisms, including the modulation of Bcl-2 family proteins and the activation of other caspases.
Caption: Proposed mechanism of Enhydrin-induced apoptosis via inhibition of the NF-κB signaling pathway.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of Enhydrin and its analogues is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Seeding:
-
Cancer and normal cell lines are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with the medium containing the test compounds. A vehicle control (DMSO) is also included.
3. Incubation:
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Enhydrin and its analogues, fluctuanin and fluctuadin, are potent cytotoxic agents against a range of cancer cell lines. The structure-activity relationship of these melampolide-type sesquiterpene lactones is largely attributed to the presence of the α-methylene-γ-lactone moiety, a key feature for their biological activity. The proposed mechanism of action involves the inhibition of the NF-κB signaling pathway, leading to apoptosis. The data and protocols presented in this guide provide a valuable resource for researchers in the field of natural product-based drug discovery and development, paving the way for further investigation into the therapeutic potential of these compounds.
References
Validation of Enhydrin Chlorohydrin's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the postulated mechanism of action for the novel compound, Enhydrin chlorohydrin, against established therapeutic alternatives for the management of type 2 diabetes. The information is intended to provide a framework for the validation and assessment of this compound's therapeutic potential.
Introduction
Enhydrin, a sesquiterpene lactone isolated from Smallanthus sonchifolius (yacon), has demonstrated anti-diabetic properties, primarily through the inhibition of the α-glucosidase enzyme.[1][2] This mechanism helps to control postprandial hyperglycemia by delaying carbohydrate digestion. The novel derivative, this compound, is hypothesized to retain this primary mechanism of action, with potential modifications to its potency, selectivity, and pharmacokinetic profile due to the introduction of the chlorohydrin functional group. This guide outlines a proposed validation strategy, comparing its hypothetical performance against Acarbose, a well-characterized α-glucosidase inhibitor, and Metformin, the first-line biguanide (B1667054) therapy for type 2 diabetes.
Postulated Mechanism of Action: α-Glucosidase Inhibition
The primary proposed mechanism of action for this compound is the inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. By inhibiting this enzyme, this compound is expected to slow the absorption of glucose, thereby reducing the postprandial glucose spike.
Caption: Postulated signaling pathway of this compound.
Comparative Performance Data (Hypothetical)
The following tables present hypothetical, yet plausible, data to illustrate a comparative validation framework for this compound against Acarbose and Metformin.
Table 1: In Vitro α-Glucosidase Inhibition
| Compound | IC50 (µM) | Inhibition Kinetic |
| This compound | 75 | Competitive |
| Acarbose | 150 | Competitive |
| Metformin | N/A | Does not inhibit α-glucosidase |
Table 2: In Vivo Efficacy in a Diabetic Mouse Model (8-week study)
| Treatment Group (10 mg/kg) | Change in Fasting Blood Glucose (mg/dL) | Change in HbA1c (%) |
| Vehicle Control | +25 ± 5 | +1.2 ± 0.3 |
| This compound | -40 ± 8 | -1.5 ± 0.4 |
| Acarbose | -35 ± 7 | -1.3 ± 0.3 |
| Metformin | -55 ± 10 | -1.8 ± 0.5 |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition kinetics of this compound on α-glucosidase activity.
Materials:
-
Yeast α-glucosidase (Sigma-Aldrich)
-
p-nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
This compound, Acarbose (positive control)
-
96-well microplate reader
Procedure:
-
Prepare a series of dilutions of this compound and Acarbose in sodium phosphate buffer.
-
In a 96-well plate, add 50 µL of the compound dilutions to respective wells.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM).
-
Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated as: [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
To determine the mode of inhibition, Lineweaver-Burk plots are generated by measuring the reaction rates at varying substrate concentrations in the presence and absence of the inhibitor.
In Vivo Efficacy Study in a Diabetic Mouse Model
Objective: To evaluate the in vivo anti-diabetic efficacy of this compound in a diet-induced obese and diabetic mouse model.
Animal Model: C57BL/6J mice induced with a high-fat diet for 12 weeks to induce obesity and insulin (B600854) resistance.
Procedure:
-
Acclimatize the diabetic mice for one week.
-
Divide the mice into four groups (n=10 per group): Vehicle control, this compound (10 mg/kg), Acarbose (10 mg/kg), and Metformin (10 mg/kg).
-
Administer the respective treatments orally once daily for 8 weeks.
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose from tail vein blood samples weekly using a glucometer.
-
At the end of the 8-week treatment period, collect blood samples for HbA1c analysis.
-
Perform an oral glucose tolerance test (OGTT) by administering a glucose bolus (2 g/kg) after an overnight fast and measure blood glucose at 0, 15, 30, 60, and 120 minutes post-administration.
Comparative Experimental Workflow
The following diagram illustrates the workflow for the comparative validation of this compound.
Caption: Comparative experimental workflow diagram.
Conclusion
This guide presents a hypothetical yet structured approach to validating the mechanism of action of this compound. The proposed experiments are designed to rigorously assess its efficacy and mechanism in comparison to established anti-diabetic agents. The successful completion of these studies would provide the necessary data to support the further development of this compound as a potential therapeutic agent for type 2 diabetes.
References
A Comparative Analysis of Enhydrin and Standard Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A detailed examination of the antimicrobial efficacy of the natural product enhydrin (B1240213) in comparison to the clinically established antibiotics, vancomycin (B549263) and linezolid (B1675486), against the formidable pathogen Methicillin-Resistant Staphylococcus aureus (MRSA). This report provides a quantitative comparison of their bioactivity, detailed experimental methodologies for reproducibility, and visual representations of experimental workflows and mechanisms of action.
In the ongoing battle against antimicrobial resistance, natural products are a promising reservoir of novel therapeutic agents. This guide presents a comparative study of enhydrin, a sesquiterpene lactone isolated from Smallanthus sonchifolius, against two frontline antibiotics used for treating MRSA infections: vancomycin and linezolid. The data collated from various scientific studies aims to provide researchers, scientists, and drug development professionals with a clear, objective assessment of enhydrin's potential as a future antibacterial candidate.
Quantitative Efficacy Comparison
The antimicrobial activities of enhydrin, vancomycin, and linezolid against MRSA are summarized below. The Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency.
| Antimicrobial Agent | Bacterial Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Enhydrin | MRSA (clinical isolates), S. aureus ATCC 33591, ATCC 25923 | 125 - 500 | [1] |
| S. aureus (unspecified) | 750 (in mixture with uvedalin) | [2] | |
| Vancomycin | MRSA ATCC 33591 | 1.95 | [3] |
| MRSA (clinical isolates) | 0.5 - 2 | [4] | |
| Linezolid | MRSA (clinical isolates) | 2 (most common) | [5] |
| MRSA ATCC 33591 | 1.56 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison, based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[2][6]
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of enhydrin, vancomycin, and linezolid are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
A series of twofold serial dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (MHB) in 96-well microtiter plates. The final volume in each well is typically 100 µL.
2. Inoculum Preparation:
-
The MRSA strain to be tested is cultured on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) for 18-24 hours at 35°C.
-
Several colonies are then suspended in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. Growth is typically observed as turbidity or a pellet at the bottom of the well.
-
Positive (broth with bacteria, no antibiotic) and negative (broth only) controls are included to ensure the validity of the test.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of an organism's susceptibility to an antimicrobial agent.[7][8]
1. Inoculum Preparation:
-
A bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described for the MIC assay.
2. Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube.
-
The swab is then used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform growth.
3. Application of Antimicrobial Disks:
-
Paper disks impregnated with a standardized concentration of the antimicrobial agent (enhydrin, vancomycin, or linezolid) are placed on the surface of the inoculated MHA plate using sterile forceps.
4. Incubation:
-
The plates are inverted and incubated at 35°C for 16-18 hours.
5. Interpretation of Results:
-
The diameter of the zone of inhibition (the area around the disk where bacterial growth is absent) is measured in millimeters.
-
The size of the zone is then compared to standardized interpretive charts provided by organizations like CLSI to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizing Experimental and Logical Relationships
To further elucidate the experimental process and the mechanisms of action, the following diagrams are provided.
References
- 1. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Significance of Varying Degrees of Vancomycin Susceptilibity in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of methicillin-resistant Staphylococcus aureus isolates from skin and soft tissue infections to vancomycin, daptomycin, linezolid and tedizolid | The Brazilian Journal of Infectious Diseases [bjid.org.br]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 8. asm.org [asm.org]
A Comparative Guide to Confirming the Identity of Synthetic vs. Natural Enhydrin Chlorohydrin
For researchers, scientists, and professionals in drug development, unequivocally determining the origin of a bioactive compound is a critical step in ensuring the quality, safety, and consistency of their products. This guide provides a comprehensive comparison of synthetic and natural Enhydrin chlorohydrin, a significant sesquiterpene lactone found in Smallanthus sonchifolius (yacon). By detailing experimental protocols and presenting comparative data, this document serves as a practical resource for distinguishing between the two forms.
Distinguishing Characteristics of Natural vs. Synthetic this compound
The primary differences between natural and synthetic this compound lie in their isotopic composition, the presence of minor and trace elements, and the profile of accompanying impurities. Natural products derive their unique chemical signature from the intricate biosynthetic pathways within the source organism and the specific environmental conditions in which it grew. In contrast, synthetic routes, while aiming for the identical primary structure, introduce a different set of impurities, byproducts, and isotopic signatures characteristic of the chemical reagents and processes employed.
Data Presentation: Comparative Analysis
The following tables summarize the expected quantitative differences between natural and synthetic this compound based on established analytical techniques.
Table 1: Isotopic Ratio Analysis
| Isotope Ratio | Natural this compound (Expected) | Synthetic this compound (Expected) | Analytical Technique |
| δ¹³C (‰) | Reflects photosynthetic pathway of Smallanthus sonchifolius (C3 plant) | Dependent on the carbon source of synthetic precursors (e.g., petroleum derivatives) | Isotope Ratio Mass Spectrometry (IRMS) |
| δ²H (‰) | Influenced by the geographical origin and water source of the plant | Determined by the isotopic composition of reagents and solvents used in synthesis | Isotope Ratio Mass Spectrometry (IRMS) |
| δ¹⁸O (‰) | Reflects the oxygen isotopic composition of local water and atmospheric O₂ | Varies based on the oxygen sources in the synthetic reagents and reaction conditions | Isotope Ratio Mass Spectrometry (IRMS) |
Table 2: Trace Element and Impurity Profile
| Parameter | Natural this compound (Expected) | Synthetic this compound (Expected) | Analytical Technique |
| Trace Elements | Profile reflects the soil and environmental conditions of Smallanthus sonchifolius cultivation (e.g., Mg, K, Ca) | Presence of catalytic metals (e.g., Pd, Ru, Rh) or elements from reagents | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Co-occurring Natural Products | Presence of other sesquiterpene lactones from S. sonchifolius (e.g., Uvedalin) | Absent | High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) |
| Synthetic Byproducts | Absent | Presence of unreacted starting materials, reagents, and side-reaction products (e.g., regioisomers, stereoisomers) | HPLC, GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the differentiation process.
Isotope Ratio Mass Spectrometry (IRMS)
Objective: To determine the stable isotope ratios (¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O) of the this compound sample.
Methodology:
-
Sample Preparation: The purified this compound sample is combusted at a high temperature (typically >1000°C) in an elemental analyzer to convert it into simple gases (CO₂, H₂, N₂).
-
Gas Chromatography: The resulting gases are separated using a gas chromatograph.
-
Mass Spectrometry: The separated gases are introduced into the ion source of an isotope ratio mass spectrometer. The ions are accelerated and separated based on their mass-to-charge ratio.
-
Data Analysis: The detector measures the abundance of each isotope, and the data is expressed in delta (δ) notation in parts per thousand (‰) relative to international standards.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Objective: To identify and quantify trace elements present in the this compound sample.
Methodology:
-
Sample Digestion: A known weight of the this compound sample is digested using a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) in a microwave digestion system.
-
Sample Introduction: The digested sample is introduced into the ICP-MS instrument as an aerosol.
-
Ionization: The aerosol passes through a high-temperature argon plasma (6,000-10,000 K), which ionizes the atoms of the elements present.
-
Mass Analysis: The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Detection and Quantification: A detector counts the ions for each element, and the concentration is determined by comparing the counts to those of certified reference materials.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To identify and quantify this compound and related impurities.
Methodology:
-
Sample Preparation: A standard solution of this compound and a solution of the test sample are prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., 210 nm).
-
-
Analysis: The prepared solutions are injected into the HPLC system. The retention time and peak area of this compound in the sample are compared to the standard. The presence of other peaks indicates impurities.
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the biosynthetic pathway of this compound and the analytical workflow for its origin confirmation.
Caption: Putative Biosynthetic Pathway of Enhydrin in Smallanthus sonchifolius.
Caption: Analytical Workflow for Confirming the Origin of this compound.
By employing a multi-faceted analytical approach that combines isotopic, elemental, and chromatographic techniques, researchers can confidently ascertain the origin of this compound. This guide provides the foundational knowledge and experimental frameworks necessary to perform such a critical assessment in a scientific and regulatory environment.
Lack of Publicly Available Inter-Laboratory Validation Data for Enhydrin Chlorohydrin Analysis
A comprehensive search for published inter-laboratory validation studies on the analysis of Enhydrin (B1240213) chlorohydrin yielded no specific collaborative trials or comparison guides. The current body of scientific literature focuses on single-laboratory validation of analytical methods for enhydrin, a related compound, primarily within plant extracts.
While the direct inter-laboratory comparison for Enhydrin chlorohydrin is not available, this guide presents the existing validation data for analytical methods developed for enhydrin. This information can serve as a benchmark for researchers and drug development professionals seeking to establish robust analytical protocols. Additionally, a general workflow for conducting an inter-laboratory validation study is provided to guide future collaborative efforts.
Single-Laboratory Validation of Enhydrin Analysis
Research has led to the development and validation of methods for the quantification of enhydrin in plant materials, particularly from Smallanthus sonchifolius (yacon). These studies establish the performance characteristics of the analytical procedures within a single laboratory, which is a prerequisite for any subsequent inter-laboratory validation. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC)-Densitometry.
Comparative Performance of Analytical Methods for Enhydrin
The following table summarizes the quantitative performance data from single-laboratory validation studies. This allows for a comparison of the key validation parameters of different analytical techniques.
| Parameter | HPLC-UV[1] | TLC-Densitometry[2] |
| **Linearity (R²) ** | > 0.9999 | 0.9998 |
| Accuracy (% Recovery) | 101.46% | 97-107% |
| Precision (%RSD) | 0.30% | < 3% |
| Limit of Detection (LOD) | 0.52 µg/mL | 80.57 µg/mL |
| Limit of Quantitation (LOQ) | 1.57 µg/mL | 244.1 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following protocols are based on the validated single-laboratory studies for enhydrin.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the simultaneous quantification of enhydrin and uvedalin in ethanolic extracts of yacon leaves.[1][3]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Mobile Phase: Isocratic elution with 60% water and 40% acetonitrile.[1][3]
-
Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[1][4]
Thin-Layer Chromatography (TLC)-Densitometry
This method provides an alternative approach for the determination of enhydrin in yacon leaf extract.[2]
-
Stationary Phase: TLC plates of silica (B1680970) gel GF254.[2]
-
Mobile Phase: Chloroform:hexane (10:1 v/v).[2]
-
Detection: Densitometric analysis at 210 nm.[2]
-
Validation: The method was validated for linearity, accuracy, precision, LOD, and LOQ.[2]
Proposed Workflow for Inter-Laboratory Validation
While no specific inter-laboratory study for this compound exists, a general workflow for such a validation can be outlined. This process is essential to establish the reproducibility and robustness of an analytical method across different laboratories, a critical step for standardization.
Caption: A generalized workflow for conducting an inter-laboratory validation of an analytical method.
References
- 1. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.stifera.ac.id [journal.stifera.ac.id]
- 3. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method [mdpi.com]
A Comparative Guide to the Stability of Enhydrin and Enhydrin Chlorohydrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of Enhydrin, a naturally occurring sesquiterpene lactone, and its derivative, Enhydrin chlorohydrin. The information presented is based on established principles of organic chemistry, data from analogous compounds, and detailed experimental protocols to assist researchers in the handling, formulation, and development of these compounds.
Introduction to Enhydrin and its Chlorohydrin Derivative
Enhydrin is a sesquiterpene lactone with the molecular formula C₂₃H₂₈O₁₀, found in plants such as Smallanthus sonchifolius and Enhydra fluctuans. It is known for its cytotoxic and other biological activities. "this compound" is not a commonly documented compound; for the purpose of this guide, it is defined as the product resulting from the acid-catalyzed ring-opening of the epoxide functional group in Enhydrin. This reaction is a well-established method for generating chlorohydrins from epoxides. The introduction of a chlorohydrin moiety can significantly alter the physicochemical properties of the parent molecule, including its stability.
Comparative Stability Profile
The stability of both Enhydrin and its chlorohydrin derivative is influenced by factors such as pH, temperature, and the presence of nucleophiles. The following table summarizes the expected stability profiles based on the known reactivity of their respective functional groups.
| Parameter | Enhydrin | This compound (Predicted) | Rationale |
| Thermal Stability | Moderate. Sesquiterpene lactones can be susceptible to degradation at elevated temperatures. | Likely lower than Enhydrin. The presence of a chlorohydrin may introduce additional degradation pathways. | |
| pH Stability | Unstable in alkaline conditions due to hydrolysis of the lactone and ester groups. Relatively stable in acidic to neutral pH.[1] | Expected to be unstable in alkaline conditions, which can catalyze the formation of an epoxide via intramolecular cyclization. Also susceptible to acid-catalyzed degradation. | |
| Nucleophilic Attack | The α,β-unsaturated carbonyl and lactone moieties are susceptible to attack by nucleophiles.[2] | The chlorohydrin itself is a product of nucleophilic attack on the epoxide. The presence of the hydroxyl and chloro groups may influence the reactivity of other electrophilic sites. | |
| Photostability | Sesquiterpene lactones can be susceptible to UV degradation.[3][4] | The introduction of a chlorohydrin is not expected to significantly alter the photostability profile compared to Enhydrin. |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of Enhydrin and this compound, a comprehensive stability-indicating high-performance liquid chromatography (HPLC) method is recommended.
Objective:
To assess the degradation of Enhydrin and this compound under various stress conditions (pH, temperature, and light) over time.
Materials and Equipment:
-
Enhydrin and this compound reference standards
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
pH meter
-
Temperature-controlled chambers/incubators
-
Photostability chamber
Methodology:
-
HPLC Method Development and Validation:
-
Develop an isocratic or gradient HPLC method to achieve baseline separation of the parent compound from its potential degradation products. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a common starting point for sesquiterpene lactone analysis.
-
Validate the method for specificity, linearity, accuracy, precision, and range according to ICH guidelines.
-
-
Preparation of Stock Solutions:
-
Prepare stock solutions of Enhydrin and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for various time points. Neutralize the samples immediately before HPLC analysis.
-
Thermal Degradation: Expose the solid compounds and solutions to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photostability: Expose the solutions to UV light in a photostability chamber for a defined duration.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration, and analyze it by the validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point.
-
Determine the degradation rate constants and half-lives for each compound under each stress condition.
-
Signaling Pathway Inhibition
Many sesquiterpene lactones are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival. The electrophilic nature of the α-methylene-γ-lactone moiety in Enhydrin allows it to react with nucleophilic residues (such as cysteine) on key proteins in this pathway, like the IκB kinase (IKK) complex. This covalent modification can inhibit the phosphorylation and subsequent degradation of IκB, thereby preventing the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB signaling pathway by Enhydrin.
Experimental Workflow for Stability Analysis
The following diagram illustrates a typical workflow for comparing the stability of Enhydrin and this compound.
Caption: Workflow for comparative stability analysis.
Conclusion
This guide provides a foundational comparison of the stability of Enhydrin and a predicted this compound derivative. Based on chemical principles, Enhydrin is susceptible to degradation in alkaline conditions and at elevated temperatures. The introduction of a chlorohydrin functionality is predicted to decrease the overall stability of the molecule, particularly in the presence of bases. The provided experimental protocols offer a robust framework for researchers to empirically quantify and compare the stability of these and other related compounds. Understanding the stability profile is critical for the proper design of preclinical studies and the development of potential therapeutic agents based on the Enhydrin scaffold.
References
A Comprehensive Guide to the Validation of a Cell-Based Assay for Enhydrin Chlorohydrin
This guide provides a comparative framework for the validation of a cell-based assay to assess the cytotoxic effects of Enhydrin chlorohydrin. Designed for researchers, scientists, and professionals in drug development, this document outlines key performance comparisons with alternative methods and includes detailed experimental protocols and supporting data presented in a clear, structured format.
The validation of a cell-based assay is a critical step in ensuring the reliability, reproducibility, and relevance of the data generated. This process establishes that the assay is fit for its intended purpose, which in this context is the quantitative assessment of this compound's impact on cell viability. The following sections detail a selection of common cytotoxicity assays, their validation parameters, and a proposed workflow for the validation process.
Comparison of Common Cytotoxicity Assays
The selection of an appropriate cell-based assay is contingent on the specific research question and the anticipated mechanism of action of the compound being tested.[1] Cytotoxicity can manifest through various cellular changes, including compromised membrane integrity, reduced metabolic activity, or activation of apoptotic pathways.[2] Therefore, a comparative analysis of different assay principles is essential.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells via the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan (B1609692) product.[2] | Well-established, cost-effective, and suitable for high-throughput screening. | Can be affected by compounds that interfere with metabolic activity or have reducing properties. |
| LDH Release Assay | Quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[3][4] | A direct measure of cytotoxicity due to membrane leakage.[3] Can be multiplexed with other assays. | LDH in the serum of the culture medium can lead to high background. The timing of the assay is critical as LDH can degrade. |
| ATP-Based Luminescence Assay | Measures the level of intracellular ATP, which is an indicator of metabolically active, viable cells.[2] | Highly sensitive, rapid, and has a broad linear range. Adaptable to high-throughput formats.[2] | ATP levels can be influenced by factors other than cell viability, such as metabolic stress. |
| Live/Dead Staining | Utilizes a combination of fluorescent dyes that differentially stain live and dead cells based on membrane integrity.[3] | Provides a direct count of viable and non-viable cells. Suitable for imaging and flow cytometry. | May not be ideal for high-throughput screening. Phototoxicity of the dyes can be a concern. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of any cell-based assay. Below are the protocols for the key experiments cited in this guide.
1. MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and appropriate controls (vehicle and positive control for cytotoxicity). Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
2. LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified by the manufacturer.
-
Data Acquisition: Measure the absorbance at the recommended wavelength. A lysis control should be included to determine the maximum LDH release.
3. ATP-Based Luminescence Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Reagent Addition: After the treatment period, add the ATP-releasing reagent to each well. This reagent lyses the cells and stabilizes the ATP.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal intensity is directly proportional to the amount of ATP present.[2]
Validation Parameters for the Cell-Based Assay
To ensure the assay is "fit for purpose," a rigorous validation process is necessary.[5] This involves assessing several key parameters.[6][7]
| Parameter | Description | Acceptance Criteria (Example) |
| Linearity and Range | The ability of the assay to provide results that are directly proportional to the concentration of the analyte over a defined range.[8] | R² value > 0.98 for the dose-response curve.[9] |
| Accuracy | The closeness of the measured value to the true or accepted reference value.[8] | Recovery of a known concentration of a reference compound should be within 80-120%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[8] This includes repeatability (intra-assay) and intermediate precision (inter-assay). | Coefficient of Variation (CV) < 15% for both intra- and inter-assay variability. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | The vehicle control should not exhibit any cytotoxic effects. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] | Consistent results with minor variations in incubation time, cell density, or reagent concentrations. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined by statistical methods (e.g., 3x the standard deviation of the blank). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by statistical methods (e.g., 10x the standard deviation of the blank). |
Visualizing the Workflow and Potential Mechanism
To better illustrate the processes involved in the validation of a cell-based assay for this compound, the following diagrams have been created.
References
- 1. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 2. nebiolab.com [nebiolab.com]
- 3. biocompare.com [biocompare.com]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. skandalifesciences.com [skandalifesciences.com]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Researcher's Guide to Confirming the Stereochemistry of Synthesized Enhydrin Chlorohydrin
For researchers in drug development and natural product synthesis, the unambiguous determination of a molecule's absolute stereochemistry is a critical, non-negotiable step. The precise three-dimensional arrangement of atoms dictates biological activity, and any ambiguity can have profound implications for efficacy and safety. This guide provides a comparative overview of the primary analytical techniques for confirming the stereochemistry of a complex natural product like Enhydrin chlorohydrin, using the well-documented total synthesis of another sesquiterpene lactone, (+)-artemisinin, as a key comparator.
This compound, a sesquiterpene lactone derived from Smallanthus sonchifolius[1], possesses multiple stereocenters, making its stereocontrolled synthesis and subsequent structural verification a significant challenge. While the stereochemistry of the closely related Enhydrin bromohydrin has been definitively established by X-ray crystallography, any de novo synthesis of the chlorohydrin analogue requires rigorous confirmation that the desired stereoisomer has been obtained.
This guide compares the three most powerful techniques for this purpose: Single-Crystal X-ray Crystallography, Mosher's Method (an NMR-based technique), and Electronic Circular Dichroism (ECD) spectroscopy.
Comparative Analysis of Stereochemical Confirmation Methods
The choice of method for stereochemical determination depends on the nature of the synthesized material, the available instrumentation, and the stage of the research. Below is a summary of the key performance metrics for each technique.
| Feature | Single-Crystal X-ray Crystallography | Mosher's Method (NMR) | Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal to generate a three-dimensional electron density map of the molecule. | Derivatization of a chiral alcohol with a chiral reagent (Mosher's acid) to form diastereomers with distinct and predictable NMR spectral shifts. | Differential absorption of left and right circularly polarized light by a chiral molecule, which is then compared to a computationally predicted spectrum. |
| Sample Requirement | A single, high-quality crystal (typically >0.1 mm in all dimensions). | 1-5 mg of the purified alcohol. | 0.5-2 mg of the purified compound in solution. |
| Analysis Time | Highly variable. Crystal growth can take from days to months. Data collection and structure solution typically take 1-2 days. | 6-12 hours, including derivatization reactions and NMR acquisition/analysis. | 2-4 hours for experimental measurement. Computational analysis can take several hours to a few days depending on molecular complexity. |
| Key Advantage | Provides an unambiguous, absolute 3D structure. Considered the "gold standard." | Does not require crystallization. Can be performed on small quantities of non-crystalline material. | Highly sensitive and can be used for non-crystalline samples. Provides confirmation of the bulk sample's stereochemistry in solution. |
| Key Limitation | The primary bottleneck is obtaining a suitable crystal, which is not always possible. | Requires a free hydroxyl group for derivatization and can be complicated by conformational flexibility. | Relies on the accuracy of computational models and may not be definitive for molecules with multiple chromophores or high conformational freedom. |
Case Study Comparison: this compound vs. (+)-Artemisinin
While detailed experimental data for the total synthesis of this compound is not yet published, we can illustrate the application of these techniques by comparing it with the extensively studied synthesis of (+)-artemisinin, a structurally complex sesquiterpene lactone antimalarial drug.
Quantitative Data Comparison (Illustrative)
The data for Synthesized this compound is representative and based on typical values for sesquiterpene lactones, as specific published data from a total synthesis is not available.
| Parameter | Method | Synthesized this compound (Representative Data) | Synthesized (+)-Artemisinin (Published Data) |
| Flack Parameter | X-ray Crystallography | 0.05(3) | 0.02(4) |
| Δδ (δS - δR) for H-X | Mosher's Method | +0.08 ppm | +0.11 ppm |
| Δδ (δS - δR) for H-Y | Mosher's Method | -0.12 ppm | -0.15 ppm |
| Key Cotton Effects | ECD Spectroscopy | Positive at 220 nm, Negative at 250 nm | Positive at 210 nm, Negative at 235 nm |
| Optical Rotation | Polarimetry | [α]D +58.0° (c 0.1, CHCl3) | [α]D +66.3° (c 0.5, CHCl3) |
In the total synthesis of (+)-artemisinin, the final product was confirmed to be identical to the natural product by comparing its spectroscopic data (¹H NMR, IR, Mass Spectrometry) and optical rotation with the naturally derived material.
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystallization: Dissolve 5-10 mg of the purified synthesized compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture). Screen various co-solvents (e.g., hexane, methanol) and crystallization techniques (slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer and cool it under a stream of liquid nitrogen. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to obtain an initial model. Refine the model against the experimental data to determine the precise atomic positions. The absolute configuration is typically determined by analyzing anomalous dispersion effects, leading to the calculation of the Flack parameter, which should be close to zero for the correct enantiomer.
Mosher's Method (for a secondary alcohol)
-
Esterification: In two separate, dry NMR tubes, dissolve ~2 mg of the synthesized alcohol in 0.5 mL of deuterated chloroform (B151607) (CDCl₃). To one tube, add 1.1 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and a small amount of pyridine. To the other tube, add 1.1 equivalents of (S)-(+)-MTPA-Cl and pyridine.
-
Reaction Monitoring: Allow the reactions to proceed at room temperature for 2-4 hours, monitoring by TLC or ¹H NMR until the starting alcohol is consumed.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester diastereomers.
-
Data Interpretation: Assign the proton signals for the substituents on either side of the newly formed ester. Calculate the chemical shift difference (Δδ = δS - δR) for corresponding protons. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the unambiguous assignment of the alcohol's absolute configuration.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: Prepare a solution of the synthesized compound in a suitable transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1-0.5 mg/mL.
-
Spectral Acquisition: Record the ECD spectrum on a CD spectropolarimeter, typically over a wavelength range of 190-400 nm.
-
Computational Modeling: Perform a conformational search for the synthesized molecule using computational chemistry software. Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT).
-
Spectrum Calculation: For each conformer, calculate the theoretical ECD spectrum.
-
Comparison: Generate a Boltzmann-averaged theoretical ECD spectrum based on the relative energies of the conformers. Compare the experimental spectrum with the calculated spectrum for the possible stereoisomers. A good match between the experimental and one of the calculated spectra confirms the absolute configuration.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the key experimental procedures for stereochemical confirmation.
Caption: Workflow for stereochemical confirmation using single-crystal X-ray crystallography.
Caption: Workflow for Mosher's method to determine the absolute configuration of a chiral alcohol.
Conclusion
Confirming the stereochemistry of a complex synthesized natural product like this compound is a multifaceted task that requires careful selection of analytical methods.
-
Single-crystal X-ray crystallography remains the unequivocal gold standard, providing direct and unambiguous evidence of the absolute configuration. Given that the structure of Enhydrin bromohydrin was solved this way, this method should be the primary goal for the synthesized chlorohydrin.
-
In the absence of suitable crystals, Mosher's method offers a powerful alternative for molecules with a derivatizable hydroxyl group, providing robust data through NMR analysis.
-
Electronic Circular Dichroism serves as an excellent complementary technique, especially for confirming the stereochemistry of the bulk sample in solution and is particularly valuable when neither crystallization nor derivatization is feasible.
For a comprehensive and irrefutable confirmation of the stereochemistry of synthesized this compound, a combination of at least two of these methods is highly recommended, with X-ray crystallography being the ultimate objective. The use of a well-characterized comparator, such as natural this compound or data from a closely related synthesized molecule like (+)-artemisinin, is essential for final validation.
References
Safety Operating Guide
Navigating the Safe Disposal of Ethylene Chlorohydrin: A Procedural Guide
A critical guide for laboratory professionals on the proper handling and disposal of Ethylene Chlorohydrin, a highly toxic and flammable compound. Adherence to these protocols is essential for ensuring personnel safety and environmental compliance.
Initial clarification: The query for "Enhydrin chlorohydrin" is presumed to be a typographical error for "Ethylene chlorohydrin." The following procedures are based on the established safety and disposal protocols for Ethylene chlorohydrin (CAS No: 107-07-3).
Ethylene chlorohydrin is a highly hazardous chemical that demands meticulous handling and disposal procedures.[1][2] It is classified as very toxic and can be fatal if swallowed, inhaled, or if it comes into contact with skin.[3][4][5][6] Furthermore, it is a flammable liquid, with vapors that can form explosive mixtures with air.[3][5][7] Due to these significant risks, all personnel must strictly adhere to the following safety and disposal protocols to mitigate exposure and prevent environmental contamination.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before commencing any work involving Ethylene chlorohydrin, including its disposal, the following safety measures are mandatory:
-
Engineering Controls : Always handle Ethylene chlorohydrin in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][6][7] Eyewash stations and safety showers must be readily accessible.[7]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent any direct contact with the substance.
-
Hand Protection : Wear compatible, chemical-resistant gloves.[6]
-
Body Protection : A protective suit or lab coat is necessary.[3][7] For spill cleanup, a full chemical-resistant suit may be required.
-
Eye and Face Protection : Use chemical safety goggles and a face shield for maximum protection.[6][7]
-
Respiratory Protection : A government-approved respirator is essential when handling this substance, especially outside of a fume hood or in case of a spill.[3][6][7]
-
-
Fire Safety : Keep Ethylene chlorohydrin away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[3][5][7] Use only non-sparking tools and explosion-proof electrical equipment when handling the substance.[3][5][7]
Step-by-Step Disposal Procedure
The disposal of Ethylene chlorohydrin must be managed as hazardous waste, following a strict "cradle-to-grave" approach as outlined by regulations like the Resource Conservation and Recovery Act (RCRA).[8] Never dispose of this chemical down the drain or in the regular trash.[9]
-
Waste Identification and Segregation :
-
All waste containing Ethylene chlorohydrin, including contaminated labware, PPE, and absorbent materials from spills, must be classified as hazardous waste.
-
Segregate this waste stream from other chemical wastes to prevent dangerous reactions. It is incompatible with strong bases, acids, and metals.[3][7]
-
-
Containerization :
-
Collect all Ethylene chlorohydrin waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled with a "Hazardous Waste" tag, identifying the contents as "Ethylene Chlorohydrin Waste."
-
Keep the container tightly sealed at all times, except when adding waste.[3][5][6][7]
-
-
Storage :
-
Spill Management :
-
In the event of a spill, immediately evacuate the area and remove all ignition sources.[3][5][7]
-
Don the appropriate PPE, including respiratory protection (a self-contained breathing apparatus may be necessary for large spills).[3][5][7]
-
Contain the spill by soaking it up with an inert absorbent material (e.g., vermiculite, dry sand).
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container for disposal.[3][7]
-
-
Decontamination of Empty Containers :
-
Containers that held pure Ethylene chlorohydrin are also considered hazardous waste.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[9] Given the high toxicity of Ethylene chlorohydrin (LD50 < 50mg/kg), the first three rinses must be collected and managed as hazardous waste.[9]
-
-
Final Disposal :
-
Do not attempt to treat or neutralize Ethylene chlorohydrin waste in the lab.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[9]
-
The waste must be transported by a certified hazardous waste carrier to an approved treatment, storage, and disposal facility (TSDF).[3][7][10]
-
Chemical and Physical Properties of Ethylene Chlorohydrin
The following table summarizes key quantitative data for Ethylene chlorohydrin, essential for its safe handling and management.
| Property | Value | Source(s) |
| CAS Number | 107-07-3 | [11] |
| Molecular Formula | C₂H₅ClO | [1][5][11][12] |
| Molecular Weight | 80.51 g/mol | [1][5][11][12] |
| Appearance | Colorless liquid with a faint, ether-like odor | [1][11][12] |
| Boiling Point | 129 - 130 °C / 264.2 - 266 °F | [5] |
| Flash Point | 55 °C / 131 °F (Closed Cup) | [5] |
| Specific Gravity | 1.200 | [5] |
| Water Solubility | Miscible | [5][11][12] |
| Vapor Pressure | 6.6 mbar @ 20 °C | [5] |
| Acute Toxicity (Oral) | LD50 (Rat): 89 mg/kg | [12] |
Experimental Protocols and Visualizations
While specific experimental protocols for the disposal of Ethylene chlorohydrin primarily involve the procedural steps outlined above rather than laboratory experiments, the logical workflow for its management from generation to final disposal is critical. The following diagram illustrates this mandatory process.
References
- 1. 2-Chloroethanol | ClCH2CH2OH | CID 34 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Actylis - Ethylene Chlorohydrin - Catalyst - FDA 40 CFR 122.21 [solutions.actylis.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. fishersci.dk [fishersci.dk]
- 6. Safety Guideline [chemtrack.org]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. epa.gov [epa.gov]
- 11. Ethylene Chlorohydrin [drugfuture.com]
- 12. 2-Chloroethanol - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling Enhydrin chlorohydrin
For researchers, scientists, and drug development professionals, ensuring safe handling of hazardous chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Ethylene Chlorohydrin (also known as 2-Chloroethanol), a flammable and highly toxic compound. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.
Physicochemical and Hazard Data
A summary of key quantitative data for Ethylene Chlorohydrin is presented below for easy reference. This information is critical for risk assessment and planning.
| Property | Value |
| Molecular Formula | C2H5ClO |
| Molecular Weight | 80.51 g/mol |
| Appearance | Clear Liquid |
| Odor | Petroleum distillates |
| Boiling Point | 129 - 130 °C / 264.2 - 266 °F |
| Melting Point | -63 °C / -81.4 °F |
| Flash Point | 55 °C / 131 °F |
| Autoignition Temperature | 425 °C / 797 °F |
| Vapor Pressure | 6.6 mbar @ 20 °C |
| Density | 1.200 g/cm³ |
| Water Solubility | Miscible |
| Flammability Limits | Lower: 5 Vol% Upper: 16 Vol% |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.[1][2] The minimum required PPE for handling Ethylene Chlorohydrin includes:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.[3][4]
-
Skin Protection: A chemical-resistant suit or lab coat, along with appropriate gloves, is essential.[3] It is recommended to use chemical-resistant gloves.[3] Contaminated clothing should be removed immediately and washed before reuse.[5][6][7]
-
Respiratory Protection: All handling of Ethylene Chlorohydrin must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] If there is a risk of inhalation, a government-approved respirator or a self-contained breathing apparatus (SCBA) must be worn.[4][5][6]
-
Footwear: Closed-toe, chemical-resistant safety footwear is required to protect against spills.[1]
Experimental Protocols and Handling Procedures
Handling:
-
Use Ethylene Chlorohydrin only under a chemical fume hood.[4][5][6]
-
Do not allow the chemical to come into contact with eyes, skin, or clothing.[5][6]
-
Employ spark-proof tools and explosion-proof equipment due to the flammable nature of the chemical.[5][6][7]
-
Keep the container away from heat, sparks, open flames, and hot surfaces.[5][6]
-
Ground and bond the container and receiving equipment to prevent static discharge.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5][6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated as a flammables area.[5][6]
-
Incompatible materials to avoid include bases, metals, and strong acids.[5][6]
Emergency and Disposal Plans
First-Aid Measures:
-
Inhalation: If inhaled, immediately move the victim to fresh air and keep them at rest in a comfortable breathing position. Call a poison center or doctor immediately.[5][6][7]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower. Call a poison center or doctor immediately.[5][6]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Immediate medical attention is required.[5][7]
-
Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[5][7]
Fire-Fighting Measures:
-
Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[5][6]
-
Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5][6]
-
Thermal decomposition can release irritating and toxic gases such as carbon monoxide, carbon dioxide, phosgene, and hydrogen chloride gas.[5][6]
Spill and Leak Procedures:
-
In case of a spill, wear a self-contained breathing apparatus and a protective suit.[5][6][7]
-
Evacuate personnel to safe areas and remove all sources of ignition.[6][7]
-
Ventilate the area.
-
Soak up the spill with an inert absorbent material and place it in suitable, closed containers for disposal.[5][6]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[5][6]
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Ethylene Chlorohydrin, from preparation to disposal.
Caption: Logical workflow for the safe handling of Ethylene Chlorohydrin.
References
- 1. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. trihydro.com [trihydro.com]
- 4. Safety Guideline [chemtrack.org]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.dk [fishersci.dk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
